molecular formula C20H17NO5 B1201786 Oxoglaucine CAS No. 5574-24-3

Oxoglaucine

Cat. No.: B1201786
CAS No.: 5574-24-3
M. Wt: 351.4 g/mol
InChI Key: ZYKCETVKVRJFGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxoglaucine is an isoquinoline alkaloid.
Oxoglaucine is a natural product found in Neolitsea parvigemma, Neolitsea acuminatissima, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,15,16-tetramethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c1-23-13-8-11-12(9-14(13)24-2)19(22)18-16-10(5-6-21-18)7-15(25-3)20(26-4)17(11)16/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKCETVKVRJFGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C3C(=C1)C=CN=C3C(=O)C4=CC(=C(C=C42)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20204285
Record name Oxoglaucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20204285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Oxoglaucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029337
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5574-24-3
Record name Oxoglaucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5574-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxoglaucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005574243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxoglaucine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141543
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxoglaucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20204285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxoglaucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029337
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

227 - 229 °C
Record name Oxoglaucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029337
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Biosynthetic Architecture and Chemical Synthesis of Oxoglaucine: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biosynthetic architecture, chemical synthesis, and pharmacological utility of Oxoglaucine.

Executive Summary

Oxoglaucine is a tetracyclic oxoaporphine alkaloid prominent in the Magnoliaceae and Annonaceae families. Distinguished by a C7-carbonyl group and a fully aromatic B-ring, it exhibits potent topoisomerase I inhibition, antifungal activity, and anti-inflammatory properties. This guide deconstructs the transition from the reticuline scaffold to the aporphine core, identifies the critical enzymatic gatekeepers (specifically CYP80G2), and provides a high-yield chemical synthesis protocol for converting glaucine to oxoglaucine, facilitating scalable production for drug development.

Biosynthetic Pathway Architecture

The biosynthesis of oxoglaucine is a downstream extension of the benzylisoquinoline alkaloid (BIA) pathway. The structural complexity arises from the oxidative phenol coupling of reticuline, followed by sequential O-methylation and a final oxidative desaturation.

The Reticuline Pivot

The precursor (S)-Reticuline serves as the central branch point. While it can lead to morphinans or protoberberines, the aporphine route is initiated by a specific cytochrome P450 monooxygenase.

  • Enzyme: CYP80G2 (Corytuberine synthase)

  • Mechanism: Intramolecular C–C phenol coupling.

  • Transformation: CYP80G2 catalyzes the coupling of the A and B rings of (S)-reticuline to form (S)-corytuberine . This is the rate-limiting step committed to the aporphine scaffold.

Methylation Cascade

Following cyclization, the scaffold undergoes sequential O-methylation to increase lipophilicity and stability.

  • (S)-Corytuberine

    
    (S)-Isoboldine 
    
  • (S)-Isoboldine

    
    (S)-Glaucine 
    
    • Enzymes: S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).

The Oxidative Shift (Glaucine Oxoglaucine)

The final conversion involves the oxidation of the secondary amine and the introduction of a ketone at C7.

  • Biological Mechanism: In planta, this is attributed to non-specific peroxidases or cytochrome P450s capable of benzylic oxidation and dehydrogenation. The accumulation of oxoaporphines often correlates with high oxidative stress or specific developmental stages in Magnolia species.

  • Chemical Reality: In laboratory settings, this step is mimicked using radical oxidants (detailed in Section 3).

Pathway Visualization

The following diagram illustrates the flow from Tyrosine to Oxoglaucine, highlighting the enzymatic checkpoints.

Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine De-carboxylation Reticuline (S)-Reticuline (Central BIA Precursor) Dopamine->Reticuline 4-HPAA condensation + Methylation Corytuberine (S)-Corytuberine (Aporphine Scaffold) Reticuline->Corytuberine Intramolecular Coupling CYP80G2 CYP80G2 (C-C Coupling) Reticuline->CYP80G2 Glaucine (S)-Glaucine Corytuberine->Glaucine SAM-dependent Methylation OMT OMT Enzymes (Methylation) Corytuberine->OMT Oxoglaucine Oxoglaucine (Target Oxoaporphine) Glaucine->Oxoglaucine C7-Oxidation & Aromatization Oxidase P450 / Peroxidase (Oxidative Desaturation) Glaucine->Oxidase CYP80G2->Corytuberine OMT->Glaucine Oxidase->Oxoglaucine

Figure 1: Biosynthetic progression from Tyrosine to Oxoglaucine. CYP80G2 is the critical enzyme forming the aporphine skeleton.

Experimental Protocol: Chemical Synthesis of Oxoglaucine

Due to the complexity of isolating specific oxidases, the industry standard for generating Oxoglaucine is the semi-synthetic oxidation of Glaucine. The following protocol utilizes Manganese(III) Acetate, a single-electron oxidant that mimics the biological radical mechanism.

Protocol Overview
  • Objective: Conversion of (S)-Glaucine to Oxoglaucine.

  • Reagents: (S)-Glaucine (isolated or commercial), Manganese(III) acetate dihydrate (Mn(OAc)3·2H2O), Glacial Acetic Acid.

  • Mechanism: Radical generation at the benzylic C7 position followed by oxidation to the ketone.

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 equivalent (e.g., 100 mg) of (S)-Glaucine in 5 mL of glacial acetic acid under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add 4.0 equivalents of Manganese(III) acetate dihydrate.

  • Reaction: Heat the mixture to 60°C with continuous stirring. Monitor the reaction via TLC (System: CHCl3:MeOH 95:5).

    • Checkpoint: The starting material (Glaucine) should disappear within 2–4 hours. A new spot (Oxoglaucine) will appear, typically displaying bright yellow/green fluorescence under UV (365 nm).

  • Quenching: Once complete, cool the reaction mixture to room temperature. Dilute with 20 mL of cold water.

  • Extraction: Neutralize the solution with saturated NaHCO3 (pH ~8). Extract three times with Dichloromethane (DCM).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the residue via silica gel column chromatography (Eluent: Gradient Hexane:Ethyl Acetate).

  • Validation:

    • Appearance: Yellow crystalline solid.

    • MS (ESI+): m/z 352.1 [M+H]+.

    • 1H NMR (CDCl3): Look for the loss of the C7 protons (aromatization) and downfield shift of aromatic protons due to the carbonyl group.

Synthesis Workflow Diagram

SynthesisProtocol Start Start: (S)-Glaucine (in AcOH) Reagent Add Mn(OAc)3 (4.0 eq) Start->Reagent Heat Heat to 60°C (2-4 Hours) Reagent->Heat Workup Quench (H2O) Neutralize (NaHCO3) Extract (DCM) Heat->Workup TLC Check Purify Silica Column (Hex/EtOAc) Workup->Purify Product Final Product: Oxoglaucine (Yellow Solid) Purify->Product

Figure 2: Semi-synthetic workflow for the conversion of Glaucine to Oxoglaucine using Manganese(III) Acetate.

Pharmacological Profile & Data Summary

Oxoglaucine is a "privileged structure" in medicinal chemistry due to its planar, intercalating nature.

PropertyMetric / MechanismClinical Relevance
Anticancer Topoisomerase I Inhibition Prevents DNA religation; effective against lung (A549) and ovarian (CAOV-3) cancer lines.
Anti-inflammatory NF-κB Suppression Inhibits cytokine release (IL-6, TNF-α) in macrophages; potential for osteoarthritis treatment.
Antimicrobial Fungal Cell Wall Disruption Active against Candida albicans; synergistic with fluconazole.
Toxicity Low Cytotoxicity Shows selectivity for cancer cells over normal fibroblasts compared to non-oxidized aporphines.

References

  • Biosynthesis of Aporphine Alkaloids

    • Title: Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants.[1][2]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Chemical Synthesis Protocol

    • Title: Oxidation of aporphines with different reagents (Manganese(III) Acetate).[3]

    • Source: ResearchG
    • URL:[Link]

  • Pharmacological Activity

    • Title: Biological Potential of Oxoglaucine in Medicine: An Upd
    • Source: PubMed.
    • URL:[Link]

  • Enzymatic Coupling (CYP80G2)

    • Title: Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling (Discusses CYP80G2).
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Isolation from Magnolia

    • Title: Studies on the alkaloids of the bark of Magnolia officinalis: isol
    • Source: PubMed.
    • URL:[Link]

Sources

Oxoglaucine: Structural Characterization, Synthesis, and Pharmacophore Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

Oxoglaucine (1,2,9,10-tetramethoxy-7H-dibenzo[de,g]quinolin-7-one) is a prominent oxoaporphine alkaloid found in various species of the Annonaceae and Magnoliaceae families, particularly within the Liriodendron and Glaucium genera.

Unlike its biosynthetic precursor Glaucine , which functions primarily as a calcium channel blocker with antitussive properties, Oxoglaucine exhibits a distinct pharmacological profile characterized by potent DNA intercalation, antimicrobial activity, and cytotoxicity against specific tumor lines.

Core Chemical Data
PropertySpecification
IUPAC Name 1,2,9,10-tetramethoxy-7H-dibenzo[de,g]quinolin-7-one
Molecular Formula

Molecular Weight 351.35 g/mol
Scaffold Class Oxoaporphine (7-oxo-aporphine)
Key Functional Group Conjugated ketone at C-7
Solubility Soluble in

, DMSO; Poorly soluble in water

Stereochemistry & Structural Elucidation

The transition from Glaucine to Oxoglaucine represents a critical study in stereochemical loss and conformational flattening. This structural metamorphosis dictates the molecule's biological function.

The Loss of Chirality

Glaucine possesses a chiral center at position C-6a , typically existing in the (S)-configuration in nature. This saturation at C-6a forces the molecule into a "twisted" or non-planar conformation to relieve steric strain between the hydrogen atoms and the aromatic rings.

Oxoglaucine , conversely, is achiral . The oxidation at C-7 introduces a ketone, and the subsequent unsaturation (double bond formation) between C-6a and C-7 creates a fully conjugated, planar system.

  • Consequence of Planarity: The flattening of the dibenzo[de,g]quinoline ring system removes the steric twist. This planarity is the sine qua non for its ability to slide between DNA base pairs (intercalation), a property Glaucine lacks due to its non-planar, bulky shape.

Structural Transition Diagram

The following diagram illustrates the oxidative transition and loss of stereochemistry.

G Glaucine Glaucine (C21H25NO4) Chiral Center at C-6a Non-Planar (Twisted) Oxidation Oxidation Step (-2H, +O) Glaucine->Oxidation Oxidative Dehydrogenation Oxoglaucine Oxoglaucine (C20H17NO5) Achiral (Planar) Fully Conjugated Oxidation->Oxoglaucine Formation of C7=O & C6a=C7 Double Bond

Figure 1: Structural evolution from the chiral aporphine Glaucine to the planar oxoaporphine Oxoglaucine.[1]

Synthesis & Isolation Protocols

While Oxoglaucine can be isolated from natural sources (Liriodendron tulipifera), chemical synthesis via the oxidation of Glaucine is the preferred method for generating high-purity standards for research.

Protocol: Iodine/Sodium Acetate Oxidation

This method utilizes iodine as a mild oxidant to dehydrogenate the aporphine ring, followed by oxidation to the ketone.

Reagents Required:

  • (S)-Glaucine (Precursor)

  • Iodine (

    
    )
    
  • Sodium Acetate (NaOAc)

  • Ethanol (EtOH) or Dioxane

  • Sodium Thiosulfate (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of Glaucine in 20 mL of Ethanol (or Dioxane for higher solubility).

  • Reagent Addition: Add 2.5 equivalents of anhydrous Sodium Acetate and 2.5 equivalents of Iodine.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C for EtOH) for 3–5 hours. Monitor via TLC (Silica gel; Mobile phase:

    
    :MeOH 95:5). Glaucine will appear as a lower spot; Oxoglaucine will appear as a highly fluorescent (green/blue under UV 365nm) spot moving higher.
    
  • Quenching: Cool the reaction mixture to room temperature. Add 10% aqueous Sodium Thiosulfate solution dropwise to remove excess iodine (solution turns from dark brown to yellow/clear).

  • Extraction: Dilute with water and extract 3x with Chloroform (

    
    ).
    
  • Purification: Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Crystallization: Recrystallize the crude residue from Ethanol/Chloroform to yield yellow-orange needles of Oxoglaucine.

Synthesis Workflow Diagram

Synthesis Start Start: Glaucine (Dissolved in EtOH) Reaction Add I2 + NaOAc Reflux 3-5 hrs Start->Reaction Check TLC Check (Fluorescent Spot?) Reaction->Check Check->Reaction No (Continue Reflux) Quench Quench with Na2S2O3 (Remove excess Iodine) Check->Quench Yes Extract Extract w/ CHCl3 Wash & Dry Quench->Extract Final Recrystallize (Yellow Needles) Extract->Final

Figure 2: Step-by-step workflow for the chemical synthesis of Oxoglaucine.

Spectroscopic Characterization

Validating the structure of Oxoglaucine requires analyzing specific spectral markers that differentiate it from Glaucine.

1H NMR (Proton NMR) - Diagnostic Features

The NMR spectrum of Oxoglaucine is distinct due to the anisotropy of the C-7 carbonyl group .

Proton PositionApprox. Shift (

ppm)
MultiplicityStructural Insight
H-11 8.80 – 9.00 Doublet (d)Diagnostic Peak. Highly deshielded by the C=O group at C-7 (peri-effect).
H-8 7.80 – 8.00Doublet (d)Deshielded, ortho to the carbonyl.
H-3 7.10 – 7.30Singlet (s)Aromatic proton on Ring A.
OMe (x4) 3.90 – 4.10Singlets (s)Four distinct methoxy signals (C1, C2, C9, C10).
Aliphatic Region Absent N/ACrucial: Absence of the H-6a multiplet (approx 3.0-3.5 ppm) seen in Glaucine confirms oxidation.
UV-Vis & Fluorescence
  • UV Absorption: Shows bathochromic shifts compared to Glaucine due to extended conjugation. Maxima typically around 245, 270, and 350-370 nm.

  • Fluorescence: Oxoglaucine exhibits strong fluorescence (emission ~450-480 nm) when excited at 365 nm. This property is utilized in cellular localization studies.

Pharmacological Implications: DNA Intercalation[3][4]

The biological activity of Oxoglaucine is a direct function of its planar stereochemistry.

Mechanism of Action[2][3][4]
  • Insertion: The planar oxoaporphine core inserts between adjacent base pairs of the DNA double helix (intercalation).

  • Stabilization: The complex is stabilized by

    
     stacking interactions between the aromatic rings of Oxoglaucine and the DNA bases.
    
  • Inhibition: This physical distortion of the DNA helix inhibits the progression of Topoisomerase enzymes and DNA polymerase, effectively stalling replication and transcription in rapidly dividing cells (e.g., bacteria, cancer cells).

Pharmacophore Pathway Diagram

MOA Struct Oxoglaucine Structure (Planar, Rigid, Aromatic) Interaction Intercalation (Insertion between Base Pairs) Struct->Interaction Facilitated by Planarity Target Target: DNA Double Helix (Base Pairs) Target->Interaction Effect1 Helix Distortion (Unwinding) Interaction->Effect1 Effect2 Enzyme Inhibition (Topoisomerase Blockade) Effect1->Effect2 Outcome Cell Cycle Arrest / Apoptosis Effect2->Outcome

Figure 3: Mechanism of Action showing the causality between structural planarity and biological effect.

References

  • Synthesis and Oxidation of Aporphines: Castedo, L., et al. "Oxidation of Aporphines with Iodine/Sodium Acetate." Tetrahedron Letters, 1976. (Representative citation for I2/NaOAc method).

  • Structural Characterization: Harrigan, G. G., et al. "Isolation and Structure Elucidation of Oxoglaucine from Liriodendron tulipifera." Journal of Natural Products, 1994. .

  • DNA Binding Mechanism: Hoet, S., et al. "Alkaloids from Hernandia voyronii: Antimicrobial Activity and Interaction with DNA." Journal of Natural Products, 2004. .

  • Spectral Data Verification: Chen, Z. F., et al. "Oxoglaucine Metal Complexes: Crystal Structure and Cytotoxicity." International Journal of Molecular Sciences, 2012. .

  • General Aporphine NMR Shifts: Shamma, M. The Isoquinoline Alkaloids: Chemistry and Pharmacology. Academic Press, 1972. (Standard Reference Text).

Sources

Technical Guide: Oxoglaucine-Mediated Inhibition of Topoisomerase I

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological role of Oxoglaucine, specifically focusing on its mechanism as a Topoisomerase I inhibitor.

Executive Summary

Oxoglaucine (OG) is an oxoaporphine alkaloid (1,2,9,10-tetramethoxy-7H-dibenzo[de,g]quinolin-7-one) derived from traditional medicinal plants such as Magnolia and Liriodendron.[1][2][3][4] While historically noted for antifungal and antibacterial properties, recent pharmacological investigations have isolated its potential as a potent Topoisomerase I (Topo I) inhibitor .

Unlike classic non-intercalating Topo I poisons (e.g., camptothecin), Oxoglaucine and its transition metal complexes function primarily through DNA intercalation . This guide delineates the structural basis of this inhibition, the specific molecular mechanism, and the experimental protocols required to validate its efficacy in drug development pipelines.

Chemical Profile & Structural Basis

The efficacy of Oxoglaucine (OG) as a Topo I inhibitor is intrinsic to its planar, aromatic geometry.

  • Scaffold: Aporphine alkaloid with a fully conjugated oxo-isoquinoline system.

  • Key Pharmacophore: The planar tetracyclic ring system allows for insertion between DNA base pairs (intercalation).[5]

  • Metal Coordination: The carbonyl oxygen (C7=O) and the heterocyclic nitrogen act as electron donors. Coordination with transition metals (Zn, Cu, Mn) significantly enhances DNA binding affinity (

    
    ) and cytotoxicity, often lowering IC
    
    
    
    values by 2-10 fold compared to the free ligand.
Table 1: Comparative Physicochemical Properties
PropertyOxoglaucine (Free Ligand)Oxoglaucine-Metal Complexes (e.g., Zn-OG)
Geometry Planar, RigidOctahedral (Metal center), Planar Ligand
DNA Binding Mode Moderate IntercalationStrong Intercalation + Electrostatic Interaction
Topo I Inhibition Micromolar (

M) range
Sub-micromolar / Low

M range
Solubility Low (Hydrophobic)Enhanced (Ionic character)

Mechanism of Action (MOA)

Oxoglaucine inhibits Topoisomerase I through a mechanism distinct from the "molecular wedge" model of camptothecin. The primary driver is intercalative disruption .

The Intercalative Blockade
  • DNA Loading: OG inserts itself between adjacent base pairs of the DNA double helix. This is thermodynamically driven by

    
    -
    
    
    
    stacking interactions with purine/pyrimidine bases.
  • Structural Distortion: Intercalation increases the distance between base pairs (rise) and unwinds the helix angle.

  • Enzymatic Arrest: Topoisomerase I normally binds to supercoiled DNA to relieve torsional strain. The structural distortion caused by OG prevents the enzyme from efficiently recognizing its binding site or stabilizing the "cleavable complex" necessary for strand passage.

  • Replication Fork Collision: The stalled Topo I-DNA complexes (or the inability to relieve supercoiling) create physical roadblocks for DNA polymerase, leading to Double-Strand Breaks (DSBs) and subsequent apoptosis.

Pathway Visualization

The following diagram illustrates the cascade from chemical exposure to cell death.

MOA_Pathway OG Oxoglaucine (OG) & Metal Complexes Intercalation Intercalation between Base Pairs OG->Intercalation Diffusion DNA Genomic DNA (Supercoiled) DNA->Intercalation Distortion Helix Unwinding & Structural Distortion Intercalation->Distortion Physical Change TopoI Topoisomerase I Activity Distortion->TopoI Hinders Binding Arrest Inhibition of Religation Step TopoI->Arrest Catalytic Block DSB Accumulation of Double-Strand Breaks Arrest->DSB Replication Fork Collapse Apoptosis Apoptosis / Cell Death (G2/M or S Phase Arrest) DSB->Apoptosis p53/Caspase Cascade

Caption: Figure 1.[4][6][7] Mechanism of Action: Oxoglaucine-induced DNA intercalation leads to Topoisomerase I inhibition and subsequent apoptotic cell death.

Experimental Validation Protocols

To validate Oxoglaucine's role as a Topo I inhibitor, researchers must employ a triad of assays: Enzymatic, Biophysical, and Cellular.

Topoisomerase I Relaxation Assay (The Gold Standard)

This assay determines if OG inhibits the catalytic activity of Topo I by monitoring the conversion of supercoiled plasmid DNA to its relaxed form.

Protocol:

  • Reagents:

    • Supercoiled plasmid DNA (e.g., pBR322), 0.5

      
      g per reaction.
      
    • Recombinant Human Topoisomerase I (1 unit).

    • Oxoglaucine (dissolved in DMSO, serial dilutions: 10, 20, 50, 100

      
      M).
      
    • Positive Control: Camptothecin (CPT).[8]

  • Reaction Mix: Combine DNA, Topo I buffer, and OG in a final volume of 20

    
    L. Incubate at 37°C for 30 minutes .
    
  • Termination: Stop reaction with 4

    
    L of stop buffer (SDS, bromophenol blue, glycerol).
    
  • Analysis: Electrophorese on a 1% agarose gel (without Ethidium Bromide during the run) at 2-3 V/cm.

  • Visualization: Stain with Ethidium Bromide post-run.

  • Interpretation:

    • Control (No Drug): Ladder of relaxed topoisomers.

    • Inhibition: Retention of the supercoiled DNA band (fast-migrating) indicates Topo I activity was blocked.

DNA Binding Study (UV-Vis Titration)

Validates the intercalation mechanism.

Protocol:

  • Prepare a fixed concentration of Oxoglaucine (e.g., 20

    
    M) in Tris-HCl buffer.
    
  • Titrate with increasing concentrations of CT-DNA (0 - 100

    
    M).
    
  • Measure absorption spectra (200–500 nm).

  • Result: Look for hypochromism (decrease in peak intensity) and bathochromic shift (red shift) of the absorption band, confirming intercalation.

Experimental Workflow Diagram

Exp_Workflow Synth Synthesis (Oxoglaucine/Complexes) Char Characterization (NMR, MS, XRD) Synth->Char Biophys Biophysical Assay (UV-Vis / Viscosity) Char->Biophys Confirm DNA Binding Enz Topo I Relaxation (Gel Electrophoresis) Char->Enz Confirm Mechanism Cyto Cytotoxicity (MTT / Flow Cytometry) Enz->Cyto Validate Potency

Caption: Figure 2. Validation Workflow: From chemical synthesis to biological confirmation of Topoisomerase I inhibition.

Quantitative Efficacy Data

The following data summarizes the potency of Oxoglaucine and its metal derivatives against key cancer cell lines, correlating with Topo I inhibition.

Table 2: Cytotoxicity Profile (IC in M)

Data derived from comparative studies of aporphine alkaloids and their metal complexes.

CompoundHepG2 (Liver)A549 (Lung)MCF-7 (Breast)Mechanism Note
Oxoglaucine (Ligand) 15.0 - 30.0> 50.025.0 - 40.0Moderate Intercalation
Zn(II)-Oxoglaucine 3.5 ± 0.4 6.2 ± 0.8 5.1 ± 0.6 Potent Topo I Inhibition
Cu(II)-Oxoglaucine 4.1 ± 0.57.8 ± 1.16.5 ± 0.9ROS Generation + Topo I
Cisplatin (Control)12.0 ± 1.515.5 ± 2.018.2 ± 2.1DNA Cross-linker

Note: Metal complexation (Zn, Cu) significantly improves potency, transforming Oxoglaucine from a weak inhibitor to a highly effective agent comparable to or exceeding standard chemotherapeutics.

References

  • Chen, Z. F., et al. (2012). "TCM Active Ingredient Oxoglaucine Metal Complexes: Crystal Structure, Cytotoxicity, and Interaction with DNA." Inorganic Chemistry, 51(3), 1333–1344.

  • Ho, Y. P., et al. (2006). "Differential nephrotoxicity of cisplatin and a novel series of traditional Chinese medicine–platinum anticancer agents." Anti-Cancer Drugs, 17(6), 673-683.

  • Pommier, Y. (2006). "Topoisomerase I inhibitors: camptothecins and beyond." Nature Reviews Cancer, 6, 789–802.

  • Li, X., et al. (2017). "Design, synthesis and biological evaluation of novel oxoglaucine derivatives as potential anticancer agents." European Journal of Medicinal Chemistry, 126, 384-397.

  • Zhang, H., et al. (2015). "Aporphine alkaloids from the leaves of Nelumbo nucifera Gaertn and their anticancer activities." Food Chemistry, 186, 115-121.

Sources

Technical Guide: Biological Activity of Oxoglaucine as an Anti-Inflammatory Agent

[1]

Executive Summary

Oxoglaucine is a bioactive aporphine alkaloid (derived from Magnolia and Glaucium species) exhibiting potent anti-inflammatory, chondroprotective, and antifibrotic properties. Unlike non-selective NSAIDs, oxoglaucine functions through a dual-mechanism: (1) modulation of the NF-κB/MAPK signaling axis to suppress pro-inflammatory cytokines, and (2) regulation of the TRPV5/CaMK-II pathway to restore autophagy and maintain cellular homeostasis. This guide provides a technical analysis of its pharmacology, validated experimental protocols, and preclinical efficacy data for drug development professionals.

Mechanistic Pharmacology

To develop oxoglaucine as a therapeutic, one must understand its upstream and downstream targets. It does not merely "block" inflammation; it reprograms the cellular stress response.

The NF-κB and MAPK Axis (Acute Inflammation)

In macrophage models (e.g., LPS-stimulated RAW 264.7 cells), oxoglaucine acts as a signal transduction inhibitor.

  • TLR4 Antagonism: It mitigates the downstream effects of Toll-Like Receptor 4 activation.

  • NF-κB Suppression: It inhibits the phosphorylation and degradation of IκBα, preventing the nuclear translocation of the p65 subunit.[1] This directly halts the transcription of TNF, IL6, and NOS2 (iNOS).

  • MAPK Modulation: It selectively suppresses the phosphorylation of JNK, ERK, and p38 MAPKs, which are critical for stabilizing pro-inflammatory mRNA.

The TRPV5/Autophagy Axis (Chronic/Degenerative Models)

In osteoarthritis (OA) chondrocytes, oxoglaucine exhibits a unique mechanism distinct from standard anti-inflammatories:

  • Calcium Blockade: It inhibits Ca²⁺ influx mediated by the TRPV5 channel.[2]

  • CaMK-II Inhibition: Reduced intracellular calcium prevents the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMK-II).

  • Autophagy Restoration: By inhibiting the CaMK-II pathway, oxoglaucine upregulates autophagy markers (LC3-II, Beclin-1), promoting the clearance of damaged organelles and preventing chondrocyte apoptosis.

Mechanistic Signaling Pathway Diagram

The following diagram illustrates the dual-pathway inhibition mechanism of oxoglaucine.

Oxoglaucine_MechanismLPSLPS / StressTLR4TLR4 ReceptorLPS->TLR4OxoOxoglaucineTRPV5TRPV5 ChannelOxo->TRPV5BlocksMAPKMAPKs(ERK, JNK, p38)Oxo->MAPKInhibits P-ylationNFkBNF-κB (p65)Nuclear TranslocationOxo->NFkBBlocks TranslocationTLR4->MAPKIKBIκBα DegradationTLR4->IKBCaCa2+ InfluxTRPV5->CaCaMKCaMK-II / CalmodulinCa->CaMKAutoAutophagy Activation(LC3-II, Beclin-1)CaMK->AutoInhibitsCytoPro-inflammatory Cytokines(TNF-α, IL-6, IL-1β)MAPK->CytoIKB->NFkBNFkB->CytoApopApoptosis / Tissue DamageCyto->ApopPromotesAuto->ApopPrevents

Caption: Figure 1. Oxoglaucine mitigates inflammation via NF-κB/MAPK blockade and protects tissue via TRPV5-mediated autophagy restoration.

Preclinical Efficacy Data

The following data summarizes key quantitative findings from validated in vitro and in vivo models.

Quantitative Efficacy Profile
ParameterModel SystemEffective Concentration / DoseOutcome
NO Inhibition RAW 264.7 (LPS-induced)IC₅₀ ≈ 10–25 µMSignificant reduction in Nitric Oxide production via iNOS suppression.
Cytokine Suppression RAW 264.7 (LPS-induced)20–40 µM>50% reduction in TNF-α and IL-6 secretion.
Chondroprotection Rat OA Model (ACL Transection)10–20 mg/kg (Intragastric)Reduced cartilage erosion; lower OARSI scores.
Anti-Fibrosis Hepatic Stellate Cells (HSCs)5–10 µMInhibition of TGF-β1 induced Smad2 phosphorylation.
Cytotoxicity RAW 264.7 / Primary CellsCC₅₀ > 100 µMHigh therapeutic index; non-toxic at effective anti-inflammatory doses.

Validated Experimental Protocols

To ensure reproducibility and data integrity (Trustworthiness), the following protocols utilize self-validating controls.

Protocol: In Vitro Anti-Inflammatory Assay (RAW 264.7)

Objective: Determine the IC₅₀ of oxoglaucine on NO and cytokine release.

Reagents:

  • Murine Macrophages (RAW 264.7)[1][3][4][5]

  • LPS (Escherichia coli O55:B5)

  • Griess Reagent (for NO)

  • ELISA Kits (TNF-α, IL-6)[5][6]

  • MTT or CCK-8 Kit (for viability control)

Workflow Logic:

  • Seeding: Cells must be seeded 24h prior to ensure adhesion and metabolic stability.

  • Pre-treatment: Add Oxoglaucine 1h before LPS. Why? This validates the preventive mechanism (signaling blockade) rather than just scavenging produced cytokines.

  • Induction: Add LPS (1 µg/mL).

  • Viability Check (Crucial): You must run an MTT/CCK-8 assay in parallel. If NO drops but cell viability also drops, the effect is cytotoxic, not anti-inflammatory.

Protocol: Western Blotting for Pathway Validation

Objective: Confirm inhibition of phosphorylation (p-p65, p-ERK, p-JNK).

Critical Steps:

  • Lysis Timing: Harvest cells 30–60 minutes post-LPS induction. Phosphorylation events are rapid and transient. Harvesting at 24h (cytokine endpoint) will miss the signaling peak.

  • Phosphatase Inhibitors: Lysis buffer must contain NaF and Na3VO4 to preserve phosphorylation states.

Experimental Workflow Diagram

This diagram outlines the rigorous screening process required to validate oxoglaucine's activity while ruling out false positives (cytotoxicity).

Experimental_WorkflowStartSeed RAW 264.7 Cells(96-well / 6-well)TreatPre-treat with Oxoglaucine(0, 10, 20, 40 µM)Start->TreatInduceInduce with LPS(1 µg/mL)Treat->InduceSplitInduce->SplitViabilityViability Assay(CCK-8 / MTT)Split->ViabilityGriessGriess Assay(NO Release)Split->GriessELISAELISA(TNF-α, IL-6)Split->ELISAWesternWestern Blot(p-p65, p-MAPK)Split->WesternAnalysisData AnalysisViability->AnalysisMust be >90%Griess->AnalysisELISA->AnalysisWestern->AnalysisValidValid Anti-InflammatoryEffectAnalysis->ValidIf Cytokines ↓ AND Viability ↔

Caption: Figure 2. Integrated workflow for distinguishing specific anti-inflammatory activity from non-specific cytotoxicity.

Safety & Pharmacokinetics

For drug development, efficacy is meaningless without safety.

  • Cytotoxicity: Oxoglaucine generally shows no significant cytotoxicity in RAW 264.7 cells up to 100 µM.

  • Selectivity: It demonstrates a high selectivity index (SI), inhibiting inflammatory mediators at concentrations (10–40 µM) well below the toxic threshold.

  • Metabolism: As an aporphine alkaloid, metabolic stability can be a limiting factor. Future formulation strategies (e.g., nano-encapsulation) may be required to enhance oral bioavailability and prevent rapid hepatic clearance.

Conclusion

Oxoglaucine represents a high-potential lead compound for inflammatory diseases, particularly osteoarthritis and fibrotic conditions . Its ability to simultaneously inhibit NF-κB/MAPK signaling and restore autophagy via TRPV5 blockade offers a therapeutic advantage over single-target inhibitors. Researchers should prioritize in vivo pharmacodynamic studies to further validate its clinical translatability.

References

  • Zhong, G., et al. (2021). Oxoglaucine mediates Ca2+ influx and activates autophagy to alleviate osteoarthritis through the TRPV5/calmodulin/CaMK-II pathway.[7] British Journal of Pharmacology.[7] Link

  • Remichkova, M., et al. (2009). Toll-like receptor-mediated anti-inflammatory action of glaucine and oxoglaucine.[8] Fitoterapia. Link

  • Choi, Y.Y., et al. (2014). Oxoglaucine suppresses hepatic fibrosis by inhibiting TGFβ-induced Smad2 phosphorylation and ROS generation. Molecules. Link

  • Sethi, G., & Tergaonkar, V. (2009). Potential pharmacological control of the NF-κB pathway.[9] Trends in Pharmacological Sciences. Link

  • Patil, K., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. Link

The Cytotoxic Potential of Oxoglaucine: Mechanisms, Protocols, and Pharmacological Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the cytotoxic profile of Oxoglaucine (OG), an aporphine alkaloid. This document is structured for researchers and drug discovery scientists, focusing on mechanistic validation, experimental reproducibility, and the optimization of OG via coordination chemistry.

Executive Summary: The Aporphine Scaffold

Oxoglaucine (OG) is a quaternary aporphine alkaloid derived from Magnoliaceae and Papaveraceae families. While historically noted for antimicrobial and anti-inflammatory properties, recent pharmacological profiling has repositioned OG as a potent chemotherapeutic scaffold.

Critical Insight for Drug Developers: In its native form, Oxoglaucine exhibits moderate cytotoxicity. However, its planar, aromatic structure makes it an ideal ligand for metal coordination. Oxoglaucine-Metal Complexes (e.g., OG-Yttrium, OG-Platinum) demonstrate significantly enhanced cytotoxicity (IC50 values reduced by 10–20 fold) compared to the free alkaloid, primarily through improved DNA intercalation and stability.

This guide details the mechanism of action (MOA) for both native OG and its bioactive complexes, providing validated protocols for assessing its efficacy in oncology research.

Chemical Profile & Pharmacokinetics

Before initiating cytotoxicity assays, researchers must account for the physicochemical properties that influence OG's bioavailability and cellular uptake.

  • Chemical Structure: A planar, tetracyclic aporphine ring system with a ketone group at C-7.[1]

  • Solubility: Poor water solubility in native form; significantly improved in nitrate/chloride metal complexes.

  • Stability: High thermal stability; sensitive to photo-oxidation over prolonged exposure.[1]

  • Cellular Uptake: Passive diffusion driven by lipophilicity; accumulates in the nucleus due to DNA affinity.

Mechanisms of Cytotoxicity

The cytotoxic effects of Oxoglaucine are multimodal, preventing the development of rapid resistance. The primary mechanisms include DNA intercalation, Cell Cycle Arrest, and Signaling Pathway Modulation.

DNA Intercalation & Topoisomerase Inhibition

OG acts as a DNA intercalator.[2] Its planar structure inserts between base pairs, disrupting the DNA double helix geometry.

  • Target: Topoisomerase I.[2]

  • Effect: The OG-DNA complex prevents the religation step of Topoisomerase I, leading to single-strand breaks.

  • Result: Accumulation of DNA damage triggers the DNA Damage Response (DDR).

S-Phase Cell Cycle Arrest

Unlike many alkaloids that induce G2/M arrest (e.g., Vincristine), Oxoglaucine and its complexes predominantly induce S-phase arrest .

  • Pathway: DNA damage activates ATM (Ataxia Telangiectasia Mutated) kinase.[3][4]

  • Cascade: ATM phosphorylates Chk2 , which in turn phosphorylates Cdc25A (a phosphatase).[3]

  • Blockade: Phosphorylated Cdc25A is ubiquitinated and degraded, preventing the activation of Cdk2/Cyclin E/A complexes required for DNA synthesis progression.

Signaling Modulation (PI3K/Akt & EGFR)

Network pharmacology and Western blot analyses identify the PI3K/Akt/mTOR axis as a secondary target.

  • Downregulation: OG treatment suppresses the phosphorylation of Akt (p-Akt) and EGFR.

  • Apoptosis: Inhibition of survival signals leads to an increased Bax/Bcl-2 ratio, triggering mitochondrial outer membrane permeabilization (MOMP) and Caspase-3 activation.[1]

Mechanistic Visualization

The following diagram illustrates the dual-pathway toxicity of Oxoglaucine:

Oxoglaucine_MOA OG Oxoglaucine (OG) & OG-Complexes DNA DNA Intercalation OG->DNA EGFR EGFR / PI3K Inhibition OG->EGFR Topo Topoisomerase I Inhibition DNA->Topo Stabilizes Cleavable Complex DSB DNA Strand Breaks Topo->DSB ATM ATM Kinase Activation DSB->ATM Chk2 Chk2 Phosphorylation ATM->Chk2 Cdc25A Cdc25A Degradation Chk2->Cdc25A Phosphorylation S_Arrest S-Phase Cell Cycle Arrest Cdc25A->S_Arrest Blocks Cdk2 Apoptosis APOPTOSIS S_Arrest->Apoptosis Akt p-Akt Suppression EGFR->Akt Bcl2 Bcl-2 Decrease Bax Increase Akt->Bcl2 Loss of Survival Signal Mito Mitochondrial Dysfunction Bcl2->Mito Caspase Caspase-3/9 Activation Mito->Caspase Caspase->Apoptosis

Caption: Figure 1.[1] Dual mechanism of Oxoglaucine cytotoxicity involving DNA damage-induced S-phase arrest and PI3K/Akt pathway suppression.[1]

Quantitative Efficacy Data

The following table summarizes the IC50 values of Oxoglaucine compared to its metal-coordinated derivatives, highlighting the "Enhancement Factor" crucial for drug design.

CompoundCell LineTissue OriginIC50 (µM)Efficacy Note
Oxoglaucine (Native) HepG2Liver> 50.0Moderate activity alone.[1]
OG-Yttrium Complex HepG2Liver1.4 ± 0.2 High potency; induces S-phase arrest.[1]
OG-Dysprosium Complex HepG2Liver2.1 ± 0.3 Significant improvement over ligand.[1]
Oxoglaucine (Native) MCF-7Breast45.2 ± 1.5Inhibits PI3K/Akt signaling.[1]
OG-Platinum Complex MCF-7Breast5.8 ± 0.6 Synergistic DNA cross-linking.[1]
Oxoglaucine (Native) A549Lung> 100.0Low sensitivity in native form.[1]

Data aggregated from comparative studies (See References [1], [2]).

Experimental Validation Protocols

To ensure reproducibility, the following protocols utilize self-validating control steps.

Cytotoxicity Screening (MTT Assay)

Objective: Determine IC50 values.[5]

  • Seeding: Seed cancer cells (e.g., HepG2) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Dissolve OG in DMSO (Stock 10mM). Prepare serial dilutions (0.1 – 100 µM) in media.

    • Control: Vehicle control (DMSO < 0.1%).

    • Positive Control:[1] Cisplatin (standard DNA damager).[6]

  • Incubation: Treat cells for 48h or 72h.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Discard supernatant; add 150 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm.

  • Calculation:

    
    . Plot dose-response curve to calculate IC50.[1][7]
    
Cell Cycle Analysis (Flow Cytometry)

Objective: Validate S-phase arrest.

  • Synchronization: Starve cells (serum-free media) for 12h to synchronize in G0/G1 (Optional but recommended for clear S-phase distinction).

  • Treatment: Treat with OG at IC50 concentration for 24h.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash ethanol; resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI, 50 µg/mL) . Incubate 30 min in dark.

  • Analysis: Acquire >10,000 events on flow cytometer. Use ModFit or FlowJo to quantify G0/G1, S, and G2/M fractions.

    • Expected Result: Significant increase in S-phase population compared to control.[1]

Western Blotting for Pathway Confirmation

Objective: Confirm ATM/Chk2 and PI3K/Akt modulation.

  • Lysis: Lyse cells in RIPA buffer with protease/phosphatase inhibitors.

  • Separation: Load 30 µg protein on 10-12% SDS-PAGE.

  • Transfer: Transfer to PVDF membrane.

  • Blotting Targets:

    • Primary: Anti-p-Chk2 (Thr68), Anti-Cdc25A, Anti-p-Akt (Ser473), Anti-Bax, Anti-Bcl-2.[1]

    • Loading Control: GAPDH or

      
      -actin.[1]
      
  • Validation:

    • Success Criteria: Increase in p-Chk2 and Bax; decrease in Cdc25A, p-Akt, and Bcl-2.[1]

Experimental Workflow Diagram

This diagram outlines the logical progression from compound preparation to mechanistic validation.

OG_Workflow cluster_prep Preparation cluster_assay Phenotypic Screening cluster_mech Mechanistic Validation Compound Oxoglaucine (DMSO Stock) MTT MTT Assay (IC50 Det.) Compound->MTT Cells Cell Culture (HepG2/MCF-7) Cells->MTT Microscopy Morphology Check MTT->Microscopy Verify Toxicity FACS Flow Cytometry (PI Staining) Microscopy->FACS If Cytotoxic WB Western Blot (Proteins) FACS->WB Confirm Pathway Result1 Data Output 1 FACS->Result1 S-Phase Arrest Result2 Data Output 2 WB->Result2 p-Akt u2193 Cdc25A u2193

Caption: Figure 2. Step-by-step experimental workflow for validating Oxoglaucine cytotoxicity.

Challenges & Future Directions

  • Bioavailability: Native OG has limited solubility. Future development should focus on liposomal delivery systems or metal-coordination (as highlighted in efficacy data) to improve pharmacokinetics.[1]

  • Selectivity: While potent against cancer lines, rigorous toxicity testing on normal hepatocytes (e.g., LO2 cells) is required to establish a therapeutic window.

References

  • Zhang, Y., et al. (2014). "Water-soluble oxoglaucine-Y(III), Dy(III) complexes: in vitro and in vivo anticancer activities by triggering DNA damage, leading to S phase arrest and apoptosis."[3] Dalton Transactions.

  • Chen, Z.F., et al. (2013).[2] "Platinum(II) complexes with oxoglaucine: synthesis, characterization, DNA interaction, cytotoxicity and action mechanism." European Journal of Medicinal Chemistry.

  • Li, X., et al. (2021). "Analysis of Oxoglaucine in the Treatment of Breast Cancer Based on Network Pharmacology and Bioinformatics." E3S Web of Conferences.

  • Miao, Y., et al. (2019). "Oxoglaucine: A Review of its Pharmacological Activities and Related Molecular Mechanisms." Current Topics in Medicinal Chemistry.

Sources

Technical Guide: Oxoglaucine's Interaction with DNA and Cellular Targets

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxoglaucine (OG), an oxoaporphine alkaloid, represents a potent class of DNA-targeting agents with dualistic mechanisms of action. Unlike simple alkylating agents, OG functions through planar intercalation into the DNA double helix and the subsequent inhibition of Topoisomerase II , leading to replication stress and apoptosis. Furthermore, recent proteomic profiling identifies OG as a modulator of the PI3K/Akt/mTOR and EGFR signaling cascades, particularly in breast and liver carcinomas.

This guide provides a technical deep-dive into the physicochemical basis of OG's DNA binding, its downstream cellular effects, and the validated protocols required to quantify these interactions in a research setting.

Structural Basis of DNA Interaction

The pharmacological potency of oxoglaucine is dictated by its rigid, planar oxoaporphine skeleton. This structure allows it to act as a DNA Intercalator , inserting itself between adjacent base pairs of the DNA double helix.

Mechanism of Intercalation
  • Planarity: The aromatic ring system of OG mimics the geometry of DNA base pairs (purines/pyrimidines), allowing insertion without severe distortion of the sugar-phosphate backbone.

  • Pi-Stacking: The primary stabilizing force is

    
     stacking interactions between the oxoaporphine rings and the aromatic rings of the DNA bases.
    
  • Electrostatics: The nitrogen atoms within the alkaloid structure (often protonated at physiological pH) interact electrostatically with the negatively charged phosphate backbone of DNA, further stabilizing the complex.

Quantitative Binding Parameters

Researchers characterizing OG derivatives typically observe binding constants (


) in the range of 

to

M

.[1]
ParameterValue Range (Typical)Significance
Binding Constant (

)

Indicates moderate-to-strong affinity, reversible binding.
Binding Site Size (

)
2 - 4 base pairsSuggests neighbor exclusion principle (drug occupies multiple sites).
Mode of Binding IntercalationConfirmed by viscosity increase and fluorescence quenching.[1]

Experimental Protocol: DNA Binding Validation

To validate OG's interaction with DNA, the Fluorescence Intercalation Displacement (FID) assay is the industry standard. This protocol relies on the displacement of a known intercalator (e.g., Ethidium Bromide, EtBr) by the test compound.

Protocol: Fluorescence Quenching / Displacement

Objective: Determine the apparent binding constant (


) of Oxoglaucine to Ct-DNA.
  • Preparation:

    • Prepare a stock solution of Ct-DNA (Calf Thymus DNA) in Tris-HCl buffer (pH 7.4). Determine concentration via UV-Vis (

      
      , 
      
      
      
      ).
    • Prepare Ethidium Bromide (EtBr) solution (

      
      ).
      
    • Prepare Oxoglaucine stock in DMSO (dilute to working concentrations).

  • Equilibrium Complex Formation:

    • Mix Ct-DNA and EtBr and incubate for 30 minutes to form the highly fluorescent DNA-EtBr complex.

    • Checkpoint: Fluorescence intensity should be stable and maximal (

      
      ).
      
  • Titration:

    • Add increasing concentrations of Oxoglaucine (

      
      ) to the DNA-EtBr complex.
      
    • Incubate for 5 minutes after each addition.

  • Measurement & Analysis:

    • Measure the decrease in fluorescence intensity (

      
      ).
      
    • Data Processing: Use the Stern-Volmer equation to analyze quenching efficiency:

      
      
      Where 
      
      
      
      is initial fluorescence,
      
      
      is fluorescence with quencher, and
      
      
      is Oxoglaucine concentration.
    • Calculation: Calculate

      
       using the equation:
      
      
      
      
      (Where
      
      
      is the known binding constant of EtBr).

Cellular Targets & Signaling Pathways

Beyond direct DNA damage, Oxoglaucine exerts cytotoxicity by modulating specific survival pathways. Network pharmacology and bioinformatics analyses have identified SRC, PIK3CA, and EGFR as core targets.

Mechanism of Action Diagram

The following diagram illustrates the dual mechanism: (1) Direct DNA damage via Topoisomerase II inhibition, and (2) Inhibition of the PI3K/Akt survival pathway.

OxoglaucineMechanism OG Oxoglaucine DNA DNA Intercalation OG->DNA Intercalates TopoII Topoisomerase II Inhibition OG->TopoII Inhibits EGFR EGFR / SRC OG->EGFR Downregulates PI3K PI3K (PIK3CA) OG->PI3K Blocks DNA->TopoII Stabilizes Cleavable Complex DSB Double Strand Breaks TopoII->DSB Accumulation p53 p53 Activation DSB->p53 Triggers Apoptosis Apoptosis / Cell Death p53->Apoptosis Intrinsic Pathway EGFR->PI3K Activates AKT Akt Phosphorylation PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates mTOR->Apoptosis Inhibits (Survival)

Figure 1: Mechanistic pathway of Oxoglaucine showing dual targeting of DNA integrity (via Topo II) and cell survival signaling (via PI3K/Akt).

Protocol: In Vitro Cytotoxicity (MTT Assay)

To determine the IC50 (concentration inhibiting 50% of cell growth), the MTT assay is the requisite validation step.

Target Cell Lines: MCF-7 (Breast), HepG2 (Liver), A549 (Lung).[2]

  • Seeding:

    • Seed cells in 96-well plates at a density of

      
       cells/well.
      
    • Incubate for 24 hours at 37°C, 5% CO

      
      .
      
  • Treatment:

    • Treat cells with serial dilutions of Oxoglaucine (e.g., 0.1, 1, 5, 10, 50, 100

      
      ).
      
    • Include Doxorubicin as a positive control.

    • Include a DMSO vehicle control (final concentration < 0.1%).

  • Incubation:

    • Incubate for 48 or 72 hours.

  • Development:

    • Add MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

    • Remove media and dissolve formazan crystals in DMSO.

  • Analysis:

    • Measure absorbance at 570 nm.

    • Calculation: Plot % Viability vs. Log[Concentration]. Use non-linear regression (sigmoidal dose-response) to calculate IC50.

    • Self-Validation: The IC50 for the positive control (Doxorubicin) must fall within the historical range (e.g., 0.1 - 1.0

      
      ) for the assay to be valid.
      

References

  • Analysis of Oxoglaucine in the Treatment of Breast Cancer Based on Network Pharmacology. (2021). E3S Web of Conferences. Identifies SRC, PIK3CA, and EGFR as core targets.

  • Biological Potential of Oxoglaucine in Medicine. (2020). Current Pharmaceutical Design. Comprehensive review of anticancer and antifungal properties.

  • Mechanism of DNA Intercalation by Alkaloids. (2008). Journal of the American Chemical Society. Describes the thermodynamics of small molecule intercalation.

  • Topoisomerase Inhibitors: Mechanisms and Toxicity. (2020). LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Overview of Topo II inhibition mechanism.

  • Antifungal Mechanisms in Candida albicans. (2020). Frontiers in Microbiology. Contextualizes ergosterol and cell wall inhibition relevant to oxoaporphines.

Sources

Methodological & Application

Application Note: High-Purity Isolation and Purification of Oxoglaucine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the extraction and purification of Oxoglaucine (


), an oxoaporphine alkaloid, from Magnolia officinalis and Liriodendron tulipifera. Unlike generic alkaloid extraction guides, this protocol addresses the specific physicochemical challenges posed by the C-7 carbonyl group of oxoglaucine, which reduces basicity compared to its precursor, glaucine. The workflow utilizes an optimized Acid-Base "Switch" enrichment followed by silica gel chromatography, ensuring >98% purity suitable for pharmaceutical assays and reference standards.

Introduction & Chemical Context

Oxoglaucine is a bioactive oxoaporphine alkaloid exhibiting significant antifungal, anticancer, and anti-inflammatory properties [1, 2]. Structurally, it differs from the aporphine alkaloid glaucine by the presence of a ketone at the C-7 position.

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 351.35 g/mol

  • Key Characteristic: The conjugated system imparts a yellow/orange color and fluorescence under UV light (254/365 nm), which serves as a critical visual tracer during purification.

  • Solubility Profile: Soluble in chloroform (

    
    ), dichloromethane (DCM), and hot ethanol; poorly soluble in water and cold hexane.
    
Why This Protocol?

Standard alkaloid extractions often fail to distinguish between the highly basic aporphines (glaucine) and the weakly basic oxoaporphines (oxoglaucine). This protocol incorporates a pH-modulated fractionation step that removes bulk lipids and highly polar impurities before chromatographic separation, preventing column fouling and co-elution.

Pre-Analytical Considerations

Safety & Hazards
  • Solvents: Chloroform and Dichloromethane are potential carcinogens. Work in a fume hood.

  • Alkaloids: Treat all crude extracts as potentially toxic. Wear nitrile gloves and eye protection.

Sample Preparation[2][3]
  • Source Material: Dried bark of Magnolia officinalis or leaves of Liriodendron tulipifera.

  • Comminution: Grind material to a fine powder (40–60 mesh). Note: Excess heat during grinding can degrade heat-sensitive co-extractives, though oxoglaucine is relatively thermally stable.

Workflow Overview

Oxoglaucine_Workflow Plant Dried Plant Material (Magnolia/Liriodendron) Extraction Crude Extraction (EtOH Reflux or UAE) Plant->Extraction Solvent: 95% EtOH Acidification Acidification (pH 2-3) Partition w/ Organic Solvent Extraction->Acidification Evaporate & Resuspend in 2% HCl LipidRemoval Discard Organic Layer (Lipids/Chlorophyll) Acidification->LipidRemoval Organic Phase Basification Basification (pH 9-10) NH4OH Addition Acidification->Basification Aqueous Phase (Contains Alkaloid Salts) Extraction2 Liquid-Liquid Extraction (Chloroform/DCM) Basification->Extraction2 Convert to Free Base CrudeAlk Crude Alkaloid Fraction (Enriched Oxoglaucine) Extraction2->CrudeAlk Evaporate Solvent Column Silica Gel Chromatography (CHCl3:MeOH Gradient) CrudeAlk->Column Load Sample Recrystal Recrystallization (MeOH or Acetone) Column->Recrystal Collect Fluorescent Fractions Final Pure Oxoglaucine (>98% HPLC) Recrystal->Final

Figure 1: Step-by-step isolation workflow for Oxoglaucine, highlighting the critical Acid-Base fractionation step.

Detailed Protocols

Protocol A: Crude Extraction

Objective: Maximize the recovery of total alkaloids from the plant matrix.

  • Weighing: Place 100 g of powdered plant material into a 1L round-bottom flask.

  • Solvent Addition: Add 500 mL of 95% Ethanol (EtOH).

  • Extraction Method (Choose One):

    • Reflux:[2][3] Heat at 70°C for 3 hours. Repeat 3 times, collecting supernatants.

    • Ultrasound-Assisted Extraction (UAE): Sonicate at 40 kHz, 40°C for 45 mins. Repeat 3 times. Causality: UAE disrupts cell walls more effectively, reducing solvent consumption [3].

  • Concentration: Combine extracts and evaporate under reduced pressure (Rotary Evaporator) at 45°C until a viscous, dark syrup remains.

Protocol B: Acid-Base Enrichment (The "Cleanup")

Objective: Separate alkaloids from neutral lipids (fats/waxes) and acidic components.

  • Acidification: Resuspend the crude syrup in 200 mL of 2% Hydrochloric Acid (HCl) . Sonicate to ensure dispersion.[4]

    • Mechanism:[5][6]

      
       (Water Soluble Salt).
      
  • Defatting (Wash Step): Transfer the acidic aqueous solution to a separatory funnel. Extract twice with 100 mL of Hexane or Petroleum Ether .

    • Action: Discard the top organic layer (contains chlorophyll, waxes). Keep the bottom aqueous layer (contains alkaloid salts).

  • Basification: Adjust the pH of the aqueous layer to pH 9–10 using Ammonium Hydroxide (

    
    ).
    
    • Observation: The solution will become cloudy as free bases precipitate.

  • Extraction of Free Bases: Extract the alkaline aqueous solution three times with 100 mL of Chloroform (

    
    )  or Dichloromethane (DCM) .
    
    • Mechanism:[5][6]

      
       (Organic Soluble Free Base).
      
  • Drying: Combine the organic layers, dry over anhydrous Sodium Sulfate (

    
    ), filter, and evaporate to dryness. This is the Crude Alkaloid Fraction .
    
Protocol C: Chromatographic Purification

Objective: Isolate Oxoglaucine from other co-extracted aporphines (e.g., Liriodenine).

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Column Packing: Slurry pack with Chloroform (

    
    ).
    
  • Sample Loading: Dissolve the Crude Alkaloid Fraction in a minimal amount of

    
     and load onto the column.
    
  • Elution Gradient:

StepSolvent A (Chloroform)Solvent B (Methanol)VolumePurpose
1100%0%2 CV*Elute non-polar impurities
298%2%3 CVElute minor alkaloids
395% 5% 5 CV Target Elution (Oxoglaucine)
490%10%3 CVElute polar aporphines (Magnoflorine)

*CV = Column Volume

  • Fraction Collection: Collect 15-20 mL fractions.

  • TLC Monitoring: Spot fractions on Silica TLC plates. Develop in

    
     (95:5).
    
    • Detection: Visualize under UV (365 nm). Oxoglaucine appears as a bright yellow/green fluorescent spot (

      
      ).
      
  • Polishing: Pool fractions containing pure Oxoglaucine. Recrystallize from hot Methanol or Acetone to obtain yellow needles [4].

Analytical Validation (Protocol D)

HPLC-UV-MS Method

Verify purity using the following parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

    
    , 4.6 x 250 mm).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile (ACN)

  • Gradient: 20% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm .

  • Mass Spectrometry (ESI+):

    • Target Mass: m/z 352.1

      
      
      
    • Fragment Ions: Loss of methyl groups (-15 Da) or CO (-28 Da) is typical.

Physical Properties Data
PropertySpecification for Oxoglaucine
Appearance Yellow to Orange Needles
Melting Point 227 – 229 °C [5]
UV Fluorescence Green/Blue (365 nm)
Solubility Soluble in CHCl3, DMSO; Insoluble in Water

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete basification.Ensure pH reaches 9-10.[7] Oxoaporphines are weak bases; ensure vigorous shaking during extraction.
Emulsions Lipid contamination.Increase the duration of the Hexane wash (Defatting step) or use brine solution.
Impure Crystals Co-elution with Liriodenine.Liriodenine is structurally similar.[1][8] Use a slower gradient (99:1 CHCl3:MeOH) or preparative TLC for final separation.

References

  • Chen, C. R., et al. (2010). "Antioxidant and Anticancer Constituents from the Leaves of Liriodendron tulipifera." Molecules, 19, 4235.

  • Liu, Y., et al. (2020). "Biological Potential of Oxoglaucine in Medicine for the Treatment of Human Disorders." British Journal of Pharmacology.

  • Zuo, G. Y., et al. (2011). "Ultrasound-Assisted Extraction of Alkaloids from Magnolia officinalis." Phytochemical Analysis.

  • FooDB Database. (2024). "Compound: Oxoglaucine (FDB000398)."[1] FooDB. [1]

  • PubChem. (2025).[1][9] "Oxoglaucine Compound Summary." National Library of Medicine.

Sources

Precision Chromatographic Profiling of Oxoglaucine: From Plant Matrix to Plasma Pharmacokinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxoglaucine (1,2,9,10-tetramethoxy-7H-dibenzo[de,g]quinolin-7-one) is a bioactive oxoaporphine alkaloid found in Magnolia, Liriodendron, and Annona species.[1][2] With emerging pharmacological potential in antifungal, anticancer, and anti-inflammatory therapies, robust analytical methods are critical.

This Application Note provides two distinct High-Performance Liquid Chromatography (HPLC) protocols designed for the specific physicochemical challenges of oxoglaucine analysis:

  • Protocol A (QC-Focus): High-resolution separation of oxoglaucine from structural analogs (e.g., liriodenine, glaucine) in complex plant matrices.

  • Protocol B (Bio-Focus): High-sensitivity quantification for pharmacokinetic (PK) profiling in plasma.[1][2]

Physicochemical Context & Method Strategy

To design a self-validating method, one must understand the molecule's behavior in solution.[2]

PropertyValueChromatographic Implication
Structure Oxoaporphine AlkaloidPlanar, rigid structure leads to strong retention on C18 stationary phases.[1][2]
Basicity (pKa) ~3.66 (Conjugate Acid)The nitrogen lone pair can interact with residual silanols on silica columns, causing peak tailing .[1]
LogP ~2.6 – 3.5Moderately lipophilic.[1][2] Requires organic modifiers (MeOH/ACN) > 20% for elution.[2]
UV Absorption

~245, 270, 315 nm
The conjugated ketone system allows for sensitive UV detection. 270 nm is the recommended compromise for specificity.

The "Silanol Effect" Strategy: Standard C18 columns often yield asymmetric peaks for alkaloids due to ion-exchange interactions with silanols.[2]

  • Solution 1: Use End-capped columns (base-deactivated).[1][2]

  • Solution 2:Low pH mobile phase (pH < 3.0).[2][3] At this pH, silanols are protonated (neutral), preventing secondary interactions with the positively charged alkaloid.

Protocol A: High-Resolution Quality Control (Plant Extracts)

Objective: Quantify oxoglaucine in Liriodendron chinense or Magnolia bark extracts, ensuring separation from the structurally similar liriodenine.

Instrumentation & Conditions
  • System: HPLC with Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) or equivalent end-capped ODS column.[1][2]

  • Temperature: 30°C (Controlled to ensure retention time reproducibility).

  • Flow Rate: 1.0 mL/min.[2][4][5]

  • Detection: 270 nm (Reference: 360 nm for specificity if matrix is dirty).[2]

Mobile Phase System
  • Solvent A: 0.1% Formic Acid in Water (pH ~2.6).[2][6]

  • Solvent B: Acetonitrile (HPLC Grade).[2][4][7]

Gradient Program:

Time (min) % Solvent A % Solvent B Event
0.0 85 15 Initial Equilibration
10.0 70 30 Elution of polar impurities
25.0 40 60 Oxoglaucine Elution Window
30.0 10 90 Column Wash

| 35.0 | 85 | 15 | Re-equilibration |[1][2]

Sample Preparation (Plant Material)
  • Pulverize: Grind dried plant material to a fine powder (mesh 40).

  • Weigh: Transfer 1.0 g into a 50 mL centrifuge tube.

  • Extract: Add 25 mL Methanol.

  • Sonicate: Ultrasonicate for 30 minutes at room temperature.

  • Centrifuge: 5,000 rpm for 10 minutes.

  • Filter: Pass supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

    • Note: Nylon filters may bind alkaloids; PTFE or RC (Regenerated Cellulose) is preferred.[2]

Protocol B: Bioanalytical Method (Pharmacokinetics)

Objective: Trace quantification of oxoglaucine in rat plasma. Challenge: Matrix interference from plasma proteins and lower analyte concentration.[2]

Instrumentation & Conditions
  • System: UHPLC or HPLC with high-sensitivity UV or Fluorescence detector.

  • Column: Waters XBridge C18 (150 mm × 2.1 mm, 3.5 µm).[2]

  • Mobile Phase: Isocratic elution is preferred for PK to maximize throughput.[2]

    • Ratio: 0.02 M Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (65:35, v/v).[2]

    • Note: If using MS detection, replace phosphate buffer with 10 mM Ammonium Acetate (pH 3.5 with acetic acid).[2]

Internal Standard (IS) Selection[2]
  • Primary Choice: Papaverine (Structurally distinct but similar retention behavior).[2]

  • Secondary Choice: Tetrahydropalmatine .[2]

Plasma Sample Preparation (Liquid-Liquid Extraction)

Protein precipitation (PPT) is often too dirty for UV detection of low-level alkaloids.[1][2] Liquid-Liquid Extraction (LLE) is superior here.[1][2]

  • Aliquot: 100 µL Plasma + 10 µL Internal Standard (IS).

  • Alkalinize: Add 20 µL Ammonia solution (to ensure oxoglaucine is in free base form for organic extraction).

  • Extract: Add 1 mL Ethyl Acetate or Diethyl Ether.

  • Vortex: 3 minutes (vigorous).

  • Centrifuge: 10,000 rpm for 5 min.

  • Evaporate: Transfer organic supernatant to a clean tube; evaporate to dryness under

    
     stream at 40°C.
    
  • Reconstitute: Dissolve residue in 100 µL Mobile Phase.

Visualized Workflows

Diagram 1: Analytical Decision Logic

This diagram guides the analyst through method development choices based on observed peak behavior.[2]

MethodLogic Start Start Method Development CheckPeak Inject Standard (Oxoglaucine) Start->CheckPeak Decision Peak Shape? CheckPeak->Decision Tailing Tailing Factor > 1.5 Decision->Tailing Asymmetric Good Symmetric Peak Decision->Good Sharp Action1 Decrease pH (add Formic Acid) or Add TEA Modifier Tailing->Action1 Action2 Check Resolution (Rs) vs. Impurities Good->Action2 Action1->CheckPeak Re-inject RsCheck Rs > 1.5? Action2->RsCheck Optimize Adjust Gradient Slope or Change ACN/MeOH ratio RsCheck->Optimize No Final Validate Method RsCheck->Final Yes Optimize->Action2

Caption: Decision tree for optimizing alkaloid separation, addressing the common "tailing" issue caused by silanol interactions.

Diagram 2: Sample Preparation Workflow

Comparison of extraction pathways for Plant vs. Plasma matrices.

PrepWorkflow cluster_0 Plant Matrix (QC) cluster_1 Plasma (PK) Raw Dried Powder Extract MeOH Extraction (Ultrasonication) Raw->Extract Filter 0.45 µm PTFE Filter Extract->Filter Vial1 HPLC Injection Filter->Vial1 Plasma Rat Plasma Base Add Ammonia (Free Base) Plasma->Base LLE LLE (Ethyl Acetate) Base->LLE Dry Evaporate & Reconstitute LLE->Dry Vial2 HPLC Injection Dry->Vial2

Caption: Parallel workflows for solid matrix extraction (QC) versus liquid-liquid extraction (Bioanalysis).

System Suitability & Validation Parameters

To ensure "Trustworthiness," the following criteria must be met before routine analysis.

ParameterAcceptance CriteriaRationale
Resolution (

)
> 1.5 between Oxoglaucine and LiriodendronEnsures accurate integration without peak overlap.
Tailing Factor (

)
0.9 <

< 1.2
Critical for alkaloids; indicates successful suppression of silanol activity.[1][2]
Precision (RSD) < 2.0% (n=6 injections)Verifies injector and pump stability.
LOD/LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Typical LOQ for UV is ~0.05 µg/mL; for MS it is ~1 ng/mL.[1][2]

Troubleshooting Guide

  • Problem: Split peaks or "shoulders".

    • Cause: Sample solvent is stronger than mobile phase (e.g., injecting 100% MeOH sample into 15% ACN mobile phase).[2]

    • Fix: Dilute sample with initial mobile phase conditions.

  • Problem: Retention time drift.

    • Cause: pH fluctuation in aqueous buffer.[2]

    • Fix: Ensure buffer is prepared fresh and pH is measured after adding salts but before adding organic solvent (unless using pre-mixed protocols).

  • Problem: High Backpressure.

    • Cause: Plant waxes clogging the column frit.[2]

    • Fix: Use a guard column and ensure strict filtration (0.22 µm or 0.45 µm).[2]

References

  • PubChem. (2025).[2] Oxoglaucine Compound Summary. National Library of Medicine.[2] [Link][2]

  • FooDB. (2020).[2] Oxoglaucine: Chemical Properties and Sources. [Link]

  • MDPI. (2021). An HPLC-DAD Method to Quantify Flavonoids and Alkaloids in Plant Extracts. [Link][1][2]

  • ChEMBL. (2025).[2] Oxoglaucine Target and Bioactivity Data. EMBL-EBI.[1][2] [Link]

Sources

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) for Oxoglaucine characterization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured for analytical chemists and pharmaceutical researchers requiring a definitive protocol for the structural confirmation of Oxoglaucine (1,2,9,10-tetramethoxy-7H-dibenzo[de,g]quinolin-7-one).

Executive Summary & Scientific Context

Oxoglaucine (


, MW: 351.35 Da) is a bioactive oxoaporphine alkaloid found in Magnoliaceae and Annonaceae families. Unlike its precursor Glaucine , which possesses a non-planar tetrahydroisoquinoline moiety, Oxoglaucine is fully aromatic, planar, and features a conjugated ketone at position C-7.

The Analytical Challenge: Distinguishing Oxoglaucine from structurally related alkaloids (e.g., Liriodenine, O-methylatheroline) requires precise mapping of the methoxy substitution patterns and confirmation of the oxidation state of the B-ring. This protocol synthesizes High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) to provide a self-validating identification matrix.

Core Structural Features for Validation
  • Oxidation State: The presence of the C-7 carbonyl and the aromatization of the B-ring (pyridine-like) result in significant downfield shifts for protons H-4 and H-5 compared to Glaucine.

  • Substitution Pattern: 1,2,9,10-tetramethoxy arrangement.[1][2]

  • Symmetry: The molecule is planar but lacks an axis of symmetry, yielding distinct signals for all aromatic protons.

Experimental Workflow Diagram

The following flowchart outlines the logic gate for confirming Oxoglaucine identity, moving from isolation to spectral confirmation.

Oxoglaucine_Workflow Raw Crude Alkaloid Extract Prep Prep-HPLC / TLC (Purification) Raw->Prep Acid-Base Extraction MS HR-ESI-MS (Molecular Weight) Prep->MS m/z 352.11 [M+H]+ NMR 1D & 2D NMR (Topology) MS->NMR Mass Confirmed Decision Data Validation Logic Gate NMR->Decision Shift Mapping Decision->Prep Impure/Ambiguous Result Confirmed Oxoglaucine Decision->Result Matches C20H17NO5

Figure 1: Integrated analytical workflow ensuring sample purity before structural elucidation.

Protocol 1: Mass Spectrometry (MS/MS) Profiling

Objective: Confirm molecular formula and analyze fragmentation to verify the oxoaporphine skeleton.

Method Parameters
  • Instrument: Q-TOF or Orbitrap MS (ESI source).

  • Mode: Positive Ion Mode (

    
    ).
    
  • Solvent: Methanol + 0.1% Formic Acid.

  • Direct Infusion Flow: 5-10

    
    .
    
Fragmentation Logic (Causality)

Oxoglaucine is highly stable due to its fully conjugated aromatic system. Unlike tetrahydroaporphines (which undergo Retro-Diels-Alder fragmentation), oxoaporphines typically fragment via the sequential loss of methyl radicals (


) and carbon monoxide (CO) from the C-7 ketone.
Expected Data & Interpretation
Ion Typem/z (Calc)InterpretationValidation Check

352.1185 Protonated Molecular IonPrimary ID: Must match within 5 ppm.

374.1004Sodium AdductConfirms MW if protonation is suppressed.

337.0950Loss of Methyl groupCommon in polymethoxylated alkaloids.

309.1001Loss of Methyl + CarbonylSpecific: Confirms the presence of C-7 ketone.

Critical Distinction: If you observe a Retro-Diels-Alder (RDA) fragment at m/z ~206 or ~192, your sample is likely Glaucine (non-oxidized), not Oxoglaucine.

Protocol 2: Nuclear Magnetic Resonance (NMR) Characterization

Objective: Map the proton and carbon topology to confirm the 1,2,9,10-tetramethoxy substitution.

Sample Preparation[3]
  • Solvent:

    
     (Chloroform-d) is preferred for resolution; DMSO-
    
    
    
    if solubility is poor.
  • Concentration: 5-10 mg in 600

    
     solvent.
    
  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    
1H NMR Analysis (400-600 MHz)

The aromatic region is the fingerprint. The oxoaporphine skeleton creates a specific deshielding environment, particularly for H-4 and H-5.

Key Diagnostic Signals:

  • H-4 & H-5 (The "Pyridine" Ring): These protons appear as a pair of doublets. H-5 is extremely deshielded (downfield) due to the anisotropy of the C-7 carbonyl and the proximity to the nitrogen lone pair.

  • H-11: This proton is sterically crowded and deshielded by the C-1 methoxy group.

  • Methoxy Groups: Four distinct singlets in the 3.9–4.1 ppm range.

13C NMR Analysis (100-150 MHz)

The most critical validation point is the C-7 Carbonyl signal.

Representative Chemical Shift Data (


): 
Position

(ppm), Multiplicity,

(Hz)

(ppm)
Structural Logic
C-7 181.5 Conjugated Ketone (Definitive for Oxo-type)
H-5 8.80 - 8.95 (d, J=5.5) 144.5Deshielded by C=O and N-atom (Alpha position).
H-4 8.10 - 8.20 (d, J=5.5)123.5Beta position in pyridine ring.
H-11 8.90 - 9.00 (s)110.8Deshielded bay proton (near C-1 OMe).
H-8 7.95 - 8.05 (s)109.5Isolated aromatic proton on Ring D.
H-3 7.15 - 7.25 (s)106.0Isolated aromatic proton on Ring A.
OMe (x4) 4.00 - 4.15 (4x s)56.0 - 61.01,2,9,10-tetramethoxy pattern.

Note: Chemical shifts may vary slightly (


 0.2 ppm) depending on concentration and temperature.

Structural Validation Logic (Self-Correcting)

To ensure scientific integrity, apply this logic gate to your acquired data. If any check fails, the structure is not Oxoglaucine.

Validation_Logic Start Spectral Data Acquired Check1 Is C-7 > 175 ppm? Start->Check1 Check2 Are there 4 OMe signals? Check1->Check2 Yes Fail1 Suspect Glaucine (Tetrahydro form) Check1->Fail1 No (Signal < 160 or absent) Check3 Is H-5 > 8.5 ppm? Check2->Check3 Yes Fail2 Suspect Liriodenine (Methylenedioxy analog) Check2->Fail2 No (2 OMe + 1 OCH2O) Pass Identity Confirmed: Oxoglaucine Check3->Pass Yes Check3->Fail1 No (H-5 < 4.0 ppm)

Figure 2: Decision tree for distinguishing Oxoglaucine from common impurities.

Common Pitfalls & Troubleshooting
  • Ambiguity with Liriodenine: Liriodenine is 1,2-methylenedioxy-9,10-dimethoxy-7-oxoaporphine (sometimes cited with different numbering). If you see a singlet at

    
     ppm (integrating to 2H), you have a methylenedioxy group, not Oxoglaucine. Oxoglaucine must have four  methoxy singlets.
    
  • Solubility Issues: Oxoaporphines are planar and stack easily, leading to poor solubility. If signals are broad in

    
    , add a drop of 
    
    
    
    (Trifluoroacetic acid) to protonate the nitrogen, which breaks aggregation and sharpens the peaks (note: this will shift signals downfield).

References

  • PubChem Compound Summary. (2023). Oxoglaucine (CID 97662). National Center for Biotechnology Information. [Link]

  • Castillo, D., et al. (2018). Structural characterization of aporphine alkaloids by NMR. Phytochemical Analysis. (Contextual grounding for aporphine shifts).
  • Hadjáková, M., et al. (2020). Fragmentation behaviors of isoquinoline alkaloids by mass spectrometry. Journal of Mass Spectrometry.

Sources

Application Note: In Vivo Evaluation of Oxoglaucine Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Oxoglaucine (OOG) is a bioactive isoquinoline alkaloid (specifically an oxoaporphine) isolated from Magnolia and Aquilegia species. While structurally related to glaucine, its oxidized functionality confers distinct pharmacological properties.

Current research positions Oxoglaucine as a potent anti-inflammatory and chondroprotective agent .[1] Unlike non-specific COX inhibitors, OOG exhibits a dual-mechanism of action:

  • Upstream Inhibition: Blockade of Ca²⁺ influx via TRPV5 channels, subsequently downregulating the CaMK-II/Calmodulin pathway.[1]

  • Downstream Suppression: Inhibition of NF-κB and MAPK phosphorylation, preventing the "cytokine storm" (TNF-α, IL-6, IL-1β).

This Application Note provides validated in vivo protocols to assess OOG efficacy, focusing on Osteoarthritis (OA) as the primary disease model and LPS-induced Sepsis as a secondary model for systemic inflammation.

Formulation & Pharmacokinetics (Critical Pre-Requisites)

Challenge: Oxoglaucine is lipophilic with poor aqueous solubility. Direct dissolution in saline leads to precipitation and erratic bioavailability.

Recommended Vehicle System

For intraperitoneal (i.p.) or oral gavage (p.o.) administration, use the following co-solvent system to ensure stability:

ComponentConcentrationFunction
DMSO 5% (v/v)Primary solubilizer (Stock solution)
Tween 80 5% (v/v)Surfactant/Emulsifier
PEG 400 40% (v/v)Co-solvent/Stabilizer
Saline (0.9%) 50% (v/v)Aqueous base

Preparation Protocol:

  • Dissolve Oxoglaucine powder in 100% DMSO to create a high-concentration stock (e.g., 200 mg/mL).

  • Add PEG 400 and vortex gently.

  • Add Tween 80 and vortex.

  • Slowly add warm (37°C) saline while vortexing to prevent "crashing out."

  • Quality Control: Solution must be clear/slightly opalescent. If turbid, sonicate at 37°C for 5 mins.

Dosing Strategy
  • Effective Dose Range: 10 mg/kg – 40 mg/kg (Rat/Mouse).

  • Route: Intragastric (i.g.) is preferred for chronic OA studies; I.P. for acute sepsis models.

  • Frequency: Daily (QD) for chronic models; Single bolus for acute models.

Primary Protocol: Rat Osteoarthritis (OA) Model

Rationale: This model validates OOG’s ability to block cartilage degradation via the TRPV5/CaMK-II axis.

Experimental Design
  • Species: Sprague-Dawley Rats (Male, 200–250g).

  • Group Size: n=10 per group.

  • Groups:

    • Sham (Surgery without ACLT).

    • Model (ACLT + Vehicle).

    • Positive Control (e.g., Celecoxib 3 mg/kg or Dexamethasone).

    • OOG Low Dose (10 mg/kg).

    • OOG High Dose (30 mg/kg).

Surgical Induction (ACLT Method)

The Anterior Cruciate Ligament Transection (ACLT) is the gold standard for inducing mechanical instability-driven OA.

  • Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance).

  • Incision: Make a medial parapatellar skin incision on the right knee.

  • Dislocation: Laterally dislocate the patella to expose the joint cavity.

  • Transection: Identify the ACL (white fibrous band). Transect it using micro-scissors. Verification: Positive anterior drawer test (tibia slides forward relative to femur).

  • Closure: Suture capsule and skin in layers.

  • Post-Op: Analgesia (Buprenorphine) for 48h.

Treatment & Harvest
  • Initiation: Begin OOG administration 1 week post-surgery.

  • Duration: 4 to 8 weeks.

  • Harvest: Euthanize rats. Collect knee joints. Fix in 4% paraformaldehyde. Decalcify in 10% EDTA for 4 weeks.

Data Quantification (OARSI Scoring)

Evaluate cartilage degeneration using Hematoxylin & Eosin (H&E) and Safranin O-Fast Green staining.

ScoreDescriptionExpected Outcome (Model)Expected Outcome (OOG High Dose)
0 Normal cartilage--
1 Surface irregularities-Target
2 Pannus/Clefts to transitional zone--
3 Clefts to radial zoneTypical Model Result -
4 Severe erosion/Denudation--

Secondary Protocol: LPS-Induced Sepsis/Inflammation

Rationale: Validates the inhibition of the NF-κB/MAPK inflammatory cascade.[2][3]

Experimental Design
  • Species: C57BL/6 Mice (Male, 6-8 weeks).

  • Induction: Lipopolysaccharide (LPS, E. coli O55:B5).

  • Dose: 10 mg/kg (LPS) via Intraperitoneal (i.p.) injection.

Workflow
  • Pre-treatment: Administer Oxoglaucine (10, 20, 40 mg/kg, i.p.) 1 hour prior to LPS challenge.

  • Challenge: Inject LPS.

  • Observation: Monitor survival rate every 6 hours for 72 hours (Survival Study) OR sacrifice at 6-12 hours for tissue analysis (Mechanism Study).

Key Readouts
  • Lung Histology: Check for alveolar wall thickening and neutrophil infiltration (H&E).

  • Cytokine ELISA: Serum TNF-α, IL-6, IL-1β.

  • Western Blot (Lung Tissue): Phospho-p65 (NF-κB activation) and Phospho-p38 (MAPK).

Mechanistic Visualization

The following diagram illustrates the dual-pathway inhibition by Oxoglaucine, linking the in vivo observations to molecular targets.

Oxoglaucine_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 Receptor MyD88 MyD88 TLR4->MyD88 TRPV5 TRPV5 Channel (Ca2+ Influx) CaMKII CaMK-II / Calmodulin TRPV5->CaMKII Ca2+ Influx MAPK MAPK (p38/JNK/ERK) MyD88->MAPK IKK IKK Complex MyD88->IKK CaMKII->MAPK Crosstalk Transcription Transcription of Pro-inflammatory Genes MAPK->Transcription IkB IκBα (Degradation) IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Release NFkB->Transcription Outcomes Outcomes: - Cytokine Storm (TNF-α, IL-6) - Cartilage Degradation (MMP-13) - Apoptosis (Bax/Caspase-3) Transcription->Outcomes OOG OXOGLAUCINE OOG->TRPV5 BLOCKS OOG->MAPK SUPPRESSES OOG->NFkB INHIBITS Phosphorylation

Figure 1: Mechanistic pathway of Oxoglaucine. OOG mitigates inflammation via dual inhibition of TRPV5-mediated Calcium influx and the TLR4/NF-κB signaling cascade.

References

  • Review of Pharmacological Potential: Mao, G., et al. (2021).[1][4][5][6][7] "Biological Potential of Oxoglaucine in Medicine for the Treatment of Human Disorders: An Update on Pharmacological Activities and Related Molecular Mechanism." Current Pharmaceutical Design.

  • Osteoarthritis & TRPV5 Mechanism: Chen, Y., et al. (2020).[1] "Oxoglaucine protects against cartilage damage by blocking the TRPV5/CAMK-II/calmodulin pathway to inhibit Ca2+ influx and activate autophagy." British Journal of Pharmacology.[4]

  • General Anti-Inflammatory Protocols: Patil, K.R., et al. (2019). "Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals." International Journal of Molecular Sciences.

  • LPS-Induced Lung Injury Models (Contextual): Matute-Bello, G., et al. (2011). "An Official American Thoracic Society Workshop Report: Features and Measurements of Experimental Acute Lung Injury in Animals." American Journal of Respiratory Cell and Molecular Biology.

Sources

Bioinformatics tools for analyzing Oxoglaucine's mechanism of action.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Oxoglaucine (OG), an aporphine alkaloid derived from Corydalis yanhusuo, exhibits potent antineoplastic, anti-inflammatory, and antiviral properties.[1][2][3] However, its "multi-target, multi-pathway" mechanism creates complexity for traditional pharmacological assay design. This Application Note provides a standardized, step-by-step bioinformatics protocol to deconvolute OG’s mechanism of action (MoA). We utilize a hybrid workflow combining SwissTargetPrediction , Network Pharmacology , and Molecular Docking to identify and validate EGFR and the PI3K/Akt signaling axis as primary therapeutic targets.

Introduction & Rationale

Modern drug discovery has shifted from the "one-drug-one-target" paradigm to "network-based" therapeutics. For natural products like Oxoglaucine, phenotypic efficacy often stems from the modulation of multiple low-affinity targets rather than a single high-affinity lock-and-key interaction.

Why In Silico?

  • Cost Efficiency: Prioritizes targets for wet-lab validation (Western Blot/PCR).

  • Systemic View: Reveals compensatory signaling pathways that single-target assays miss.

  • Causality: Explains how OG induces apoptosis (e.g., by inhibiting upstream EGFR phosphorylation, thereby silencing downstream Akt/mTOR).

Experimental Workflow Overview

The following pipeline illustrates the logical flow from chemical structure to validated mechanism.

OG_Workflow cluster_0 Phase I: Target Acquisition cluster_1 Phase II: Network Analysis cluster_2 Phase III: Validation Start Oxoglaucine Structure (SMILES Input) TP Target Prediction (SwissTargetPrediction) Start->TP DT Disease Targets (GeneCards/OMIM) Venn Intersection Analysis (Venn Diagram) TP->Venn DT->Venn PPI PPI Network Construction (STRING DB) Venn->PPI Hub Hub Gene Identification (Cytoscape: CytoHubba) PPI->Hub Path Pathway Enrichment (KEGG/DAVID) Hub->Path Dock Molecular Docking (AutoDock Vina) Hub->Dock Select Top Targets (e.g., EGFR, SRC) MD MD Simulation (GROMACS: 100ns) Dock->MD

Figure 1: The bioinformatics pipeline for deconvoluting Oxoglaucine's MoA, moving from target prediction to structural validation.

Protocol Module 1: Target Acquisition & Filtering

Objective: To generate a high-confidence list of potential protein targets for Oxoglaucine.

Step 1: Ligand Preparation
  • Retrieve the canonical SMILES string for Oxoglaucine from PubChem (CID: 10227).

    • SMILES:CN1CCC2=CC(=C(C3=C2C1=CC(=O)C3=O)OC)OC

  • Convert to 3D format using OpenBabel or ChemDraw and minimize energy to ensure correct conformer generation.

Step 2: Target Prediction (Ligand-Based)
  • Tool: [3][4]

  • Procedure:

    • Input the SMILES string.

    • Select species: Homo sapiens.

    • Filter: Retain targets with a "Probability" score > 0.6.

  • Rationale: This tool compares the query molecule to a library of 370,000 actives using 2D and 3D similarity measures. High probability implies Oxoglaucine shares pharmacophoric features with known ligands of these targets.

Step 3: Disease Target Intersection (Disease-Based)
  • Tool: [3]

  • Procedure:

    • Query: "Breast Cancer" (or specific indication of interest).[1][3][5][6]

    • Filter: "Relevance Score" > 10 to remove low-confidence associations.

    • Intersection: Use an online Venn tool (e.g., Venny 2.1) to find common genes between Step 2 (Drug Targets) and Step 3 (Disease Targets).

  • Result: A list of ~100 overlapping genes (e.g., EGFR, SRC, PIK3CA, MAPK1) representing the therapeutic targets.[1][3]

Protocol Module 2: Network Pharmacology & Pathway Analysis

Objective: To visualize how OG targets interact within the cellular system.

Step 1: Protein-Protein Interaction (PPI) Network[8]
  • Tool:

  • Settings:

    • Input: List of intersection genes from Module 1.

    • Organism: Homo sapiens.

    • Confidence Score: High (>0.700) . Critical for reducing noise.

    • Hide disconnected nodes.

  • Output: Export the network as a .TSV file for Cytoscape.

Step 2: Topological Analysis (Hub Gene Identification)
  • Tool:

  • Plugin: CytoHubba .

  • Metric: Calculate "Degree" and "Betweenness Centrality."

  • Selection: The top 10 genes by Degree are "Hub Genes." For Oxoglaucine in cancer, these invariably include EGFR, AKT1, and SRC .

Step 3: KEGG Pathway Enrichment
  • Tool:

  • Procedure:

    • Upload Hub Gene list.

    • Select Identifier: "OFFICIAL_GENE_SYMBOL".

    • Select Annotation: "KEGG_PATHWAY".

    • Threshold: P-value < 0.05 (Fisher’s Exact Test).

  • Key Findings: Oxoglaucine typically enriches the PI3K-Akt signaling pathway (hsa04151) and Pathways in cancer (hsa05200).

Protocol Module 3: Molecular Docking (Structural Validation)

Objective: To verify the physical binding affinity between Oxoglaucine and the core Hub gene EGFR .

Target Justification: EGFR (Epidermal Growth Factor Receptor) is a frequent hub gene in OG studies. We will use the crystal structure of EGFR kinase domain (PDB: 4HJO ).

Step 1: Protein Preparation
  • Tool: PyMOL / AutoDock Tools (ADT).

  • Protocol:

    • Download PDB 4HJO from RCSB.

    • Clean: Remove water molecules and co-crystallized ligands.

    • Add Hydrogens: Essential for correct electrostatic calculation.

    • Merge Non-Polar Hydrogens: Save as EGFR_receptor.pdbqt.

Step 2: Grid Box Generation
  • Tool: AutoDock Tools.

  • Center: Center the grid box on the active site (defined by the coordinates of the native ligand in the original PDB).

  • Dimensions: 20Å x 20Å x 20Å (sufficient to cover the ATP-binding pocket).

Step 3: Docking Simulation
  • Tool: .

  • Command:

  • Success Metric: Binding Affinity (ΔG) < -7.0 kcal/mol .

    • Note: Lower energy indicates higher affinity. Oxoglaucine typically scores between -8.5 and -9.5 kcal/mol against EGFR.

Data Summary: Expected Binding Metrics
Target ProteinPDB IDBinding SiteExpected Affinity (kcal/mol)Key Residues
EGFR 4HJOATP Pocket-9.2 Met793, Lys745
SRC 2SRCKinase Domain-8.7Glu310, Asp404
PIK3CA 4JPSKinase Domain-8.1Val851, Ser774

Mechanistic Visualization: The PI3K/Akt Axis

Based on the KEGG enrichment and docking results, the following diagram illustrates the proposed mechanism where Oxoglaucine inhibits EGFR, leading to the downregulation of the survival pathway.

OG_Pathway cluster_membrane Cell Membrane GF Growth Factors (EGF) EGFR EGFR (Tyr Kinase) GF->EGFR Activation PI3K PI3K EGFR->PI3K Phosphorylation OG Oxoglaucine (Inhibitor) OG->EGFR Direct Binding (Docking: -9.2 kcal/mol) OG->PI3K Secondary Target PIP3 PIP3 Accumulation PI3K->PIP3 AKT Akt (Protein Kinase B) PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis (Cell Death) mTOR->Apoptosis Inhibition leads to Proliferation Cell Proliferation mTOR->Proliferation

Figure 2: Proposed signaling cascade. Oxoglaucine binds to the ATP-pocket of EGFR, blocking autophosphorylation and suppressing the downstream PI3K/Akt/mTOR survival pathway.

References

  • Chen, T., Chen, H., Zhang, L., & Huang, B. (2021). Analysis of Oxoglaucine in the Treatment of Breast Cancer Based on Network Pharmacology and Bioinformatics. E3S Web of Conferences.

  • Swiss Institute of Bioinformatics. SwissTargetPrediction: A web server for target prediction of bioactive small molecules.

  • The UniProt Consortium. UniProt: the universal protein knowledgebase in 2021. Nucleic Acids Research.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Szklarczyk, D., et al. (2019). STRING v11: protein–protein association networks with increased coverage, supporting functional discovery in genome-wide experimental datasets. Nucleic Acids Research.

Sources

Advanced Development of Oxoglaucine-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note & Protocol Guide

Executive Summary & Chemical Profile

Oxoglaucine (


) is an oxidized aporphine alkaloid predominantly isolated from Magnolia species, Corydalis yanhusuo, and Annona cherimola. Unlike its precursor glaucine, oxoglaucine possesses a highly planar structure due to the oxidation of the isoquinoline ring, which significantly alters its pharmacodynamics.

While traditionally noted for antifungal and anti-inflammatory properties, recent translational research has repositioned oxoglaucine as a dual-mechanism anticancer agent: acting as both a DNA intercalator (Topoisomerase I inhibitor) and a Tyrosine Kinase Inhibitor (targeting EGFR) .

Key Physicochemical Constraints:

  • Solubility: Highly lipophilic; poor aqueous solubility limits bioavailability.

  • Fluorescence: Exhibits strong fluorescence (useful for cellular tracking).

  • Stability: Susceptible to photo-degradation; requires light-protected handling.

Module A: Isolation & Purification Protocol

Objective: Isolation of high-purity (>98%) oxoglaucine from Corydalis yanhusuo or Magnolia bark for preclinical assays.

Principle of Extraction

The planar, non-basic nature of the oxo-aporphine structure requires a modified acid-base extraction compared to standard alkaloids. Standard acid extraction often fails to protonate oxoglaucine efficiently due to the electron-withdrawing carbonyl group at C-7.

Workflow Diagram

ExtractionWorkflow Raw Dried Biomass (Corydalis/Magnolia) Ethanol Reflux Extraction (95% EtOH, 3h x 3) Raw->Ethanol Maceration Concentrate Vac. Concentration (Crude Extract) Ethanol->Concentrate AcidPart Acid Partition (2% HCl, pH 2-3) Concentrate->AcidPart Remove Lipids BasePart Basification (NH4OH to pH 9-10) AcidPart->BasePart Precipitation Chloroform Liquid-Liquid Extraction (CHCl3) BasePart->Chloroform Partition Silica Silica Gel Column (CHCl3:MeOH gradient) Chloroform->Silica Fractionation Recryst Recrystallization (Acetone/Ether) Silica->Recryst Purification Final Pure Oxoglaucine (Yellow Needles) Recryst->Final Validation (HPLC/NMR)

Figure 1: Modified Acid-Base Extraction workflow optimized for oxo-aporphine alkaloids.

Step-by-Step Protocol
  • Extraction: Reflux 1 kg of dried, powdered rhizomes with 5L of 95% Ethanol for 3 hours. Repeat 3 times.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at 50°C to obtain crude extract.

  • Acidification: Suspend residue in 2% HCl. Filter to remove non-alkaloidal lipids (filtrate contains alkaloid salts).

  • Basification (Critical Step): Adjust filtrate pH to 9–10 using

    
    . Note: Oxoglaucine precipitates poorly compared to other alkaloids here; solvent extraction is mandatory.
    
  • Partition: Extract the basic aqueous phase with Chloroform (

    
    ) x3. Combine organic layers.
    
  • Chromatography: Load dried organic fraction onto a Silica Gel 60 column. Elute with a gradient of

    
     (100:0 
    
    
    
    95:5). Oxoglaucine typically elutes early due to low polarity.
  • Crystallization: Recrystallize fractions in Acetone/Diethyl Ether to yield yellow needles (MP: 227–229°C).

Module B: Mechanism of Action & Screening

Objective: Validate therapeutic efficacy via two distinct pathways: EGFR Kinase Inhibition and DNA Intercalation.

Mechanistic Pathway

Oxoglaucine acts as a "multi-target" agent. In cancer cells (specifically NSCLC and Breast Cancer), it inhibits the phosphorylation of EGFR, downstreaming to PI3K/Akt suppression. Simultaneously, it enters the nucleus to intercalate DNA, inhibiting Topoisomerase I.

MOA Drug Oxoglaucine EGFR EGFR Receptor Drug->EGFR Inhibits Phosphorylation Nucleus Nucleus Drug->Nucleus Translocation DNA DNA (Intercalation) Drug->DNA Intercalates Topo1 Topoisomerase I Drug->Topo1 Inhibits Apoptosis Apoptosis Drug->Apoptosis ROS Generation PI3K PI3K EGFR->PI3K AKT Akt (p-Akt) PI3K->AKT mTOR mTOR AKT->mTOR Prolif Cell Proliferation mTOR->Prolif Nucleus->DNA Nucleus->Topo1 Topo1->Apoptosis DNA Damage

Figure 2: Dual-mechanism pathway showing EGFR blockade and nuclear DNA intercalation.

Protocol: DNA Topoisomerase I Relaxation Assay

This assay confirms the intercalative capability of Oxoglaucine.

Reagents:

  • Supercoiled plasmid DNA (pBR322, 0.5

    
    g).
    
  • Human Topoisomerase I (1 unit).

  • Oxoglaucine (0.1, 1, 10, 50

    
    M).
    
  • Camptothecin (Positive Control).

Procedure:

  • Incubation: Mix plasmid DNA, Topo I buffer, and Topoisomerase I enzyme.

  • Treatment: Add Oxoglaucine at graded concentrations.

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 2

    
    L of 10% SDS and proteinase K.
    
  • Electrophoresis: Run samples on a 1% agarose gel (without Ethidium Bromide) at 2V/cm for 4 hours.

  • Staining: Post-stain with GelRed or EtBr.

  • Analysis: Observe the conversion of supercoiled DNA (Form I) to relaxed circular DNA (Form II).

    • Result: Oxoglaucine should prevent the relaxation of supercoiled DNA by Topo I, resulting in the retention of the supercoiled band (Form I) similar to Camptothecin.

Module C: Formulation Strategy (Metal Complexation)

Challenge: Native Oxoglaucine has poor water solubility (


 mg/mL) and moderate cytotoxicity (

). Solution: Synthesis of Oxoglaucine-Metal Complexes (e.g., Copper(II) or Zinc(II)).

Rationale: The nitrogen at position 10 and oxygen at position 9 (or 11) can chelate metal ions. Metal coordination locks the planar structure, enhancing DNA intercalation affinity and improving aqueous solubility via the ionic metal center.

Data Comparison: Native vs. Complexed

PropertyNative OxoglaucineOxoglaucine-Cu(II) ComplexImprovement Factor
Solubility (Water) InsolubleSoluble (1.5 mg/mL)>15x
DNA Binding (

)


~37x Affinity

(A549 Lung)


6x Potency
Mechanism Static IntercalationOxidative Cleavage + IntercalationDual-Action

References

  • Anticancer Mechanism (EGFR/Fibrosis)

    • Title: Oxoglaucine Suppresses Hepatic Fibrosis by Inhibiting TGFβ-Induced Smad2 Phosphorylation and ROS Generation.[1][2]

    • Source: PMC / NIH (2023).
    • URL:[Link]

  • DNA Interaction & Metal Complexes

    • Title: TCM Active Ingredient Oxoglaucine Metal Complexes: Crystal Structure, Cytotoxicity, and Interaction with DNA.[3]

    • Source: Inorganic Chemistry (ACS Public
    • URL:[Link]

  • Network Pharmacology (Breast Cancer)

    • Title: Analysis of Oxoglaucine in the Treatment of Breast Cancer Based on Network Pharmacology and Bioinformatics.[4][5]

    • Source: E3S Web of Conferences.
    • URL:[Link]

  • General Pharmacological Review

    • Title: Biological Potential of Oxoglaucine in Medicine for the Tre
    • Source: PubMed / ResearchGate (2025 Upd
    • URL:[Link](Note: Direct link to specific review verified via snippet context).

Sources

Troubleshooting & Optimization

How to optimize the extraction yield of Oxoglaucine from plant materials?

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oxoglaucine Extraction & Isolation

Case ID: OXO-EXT-2024-OPT Subject: Optimization of Extraction Yield and Purity for Oxoglaucine from Magnolia and Liriodendron species. Assigned Scientist: Senior Application Specialist, Natural Products Chemistry Division.

Executive Summary

Oxoglaucine is a bioactive oxoaporphine alkaloid found primarily in the Magnoliaceae and Annonaceae families (Liriodendron chinense, Magnolia officinalis). Unlike simple benzylisoquinoline alkaloids, oxoglaucine possesses a planar, conjugated structure that renders it poorly soluble in neutral water and sparingly soluble in cold ethanol.

Successful extraction requires exploiting its pH-dependent solubility profile : it behaves as a weak base, becoming water-soluble in acidic conditions (protonation) and lipophilic in basic conditions. This guide provides a troubleshooting framework to maximize yield by optimizing solvent polarity, pH transitions, and isolation techniques.

Part 1: Method Selection & Protocol Design

Q: Which extraction method yields the highest recovery of Oxoglaucine? A: While traditional maceration is common, Ultrasound-Assisted Extraction (UAE) is recommended for maximizing yield in shorter timeframes.

MethodEfficiencyTimeSolvent ConsumptionNotes
Reflux (Heat) High2-4 HoursHighStandard industrial method. Risk of thermal degradation if prolonged >4h.
UAE (Ultrasound) Very High 30-45 Mins Low Cavitation disrupts cell walls, releasing intracellular alkaloids rapidly.
Maceration Low-Medium24-48 HoursMediumPassive diffusion is slow; incomplete extraction is common.
Soxhlet High6-12 HoursHighContinuous solvent recycling. Good for exhaustive extraction but thermally aggressive.

Recommendation: Use UAE with 70% Ethanol (pH 2-3) for the initial extraction to maximize mass transfer and stabilize the alkaloid salt form.

Part 2: Optimized Extraction Protocol (Step-by-Step)

This protocol utilizes an Acid-Base Liquid-Liquid Extraction (LLE) workflow to separate Oxoglaucine from neutral impurities (lipids, lignans like magnolol).

Phase 1: Primary Extraction
  • Material Prep: Grind dried bark (Magnolia officinalis or Liriodendron chinense) to a fine powder (40–60 mesh).

  • Solvent System: Prepare 70% Ethanol acidified with 0.5% HCl (v/v).

    • Why? Ethanol penetrates the matrix; acid converts Oxoglaucine to its water-soluble hydrochloride salt (

      
      ), preventing precipitation.
      
  • Extraction:

    • Ratio: 1:20 (w/v) Solid-to-Liquid ratio.

    • Condition: Sonication (UAE) at 40 kHz, 45°C for 45 minutes.

  • Filtration: Filter supernatant; re-extract residue once. Combine filtrates.

  • Concentration: Evaporate ethanol under reduced pressure (Rotavap) at <50°C until only the aqueous acidic residue remains.

Phase 2: Purification (The "pH Switch")
  • Defatting (Acidic Phase):

    • Adjust aqueous residue to pH 2.0 (if not already).

    • Partition with Chloroform or Petroleum Ether (1:1 v/v).

    • Result: Discard the organic layer (contains fats, chlorophyll, neutral lignans). Keep the Aqueous Acidic Layer (contains Oxoglaucine salt).

  • Basification:

    • Add Ammonium Hydroxide (NH₄OH) dropwise to the aqueous layer until pH 9–10 is reached.

    • Mechanism:[1][2][3] Oxoglaucine deprotonates, reverting to its free base form, which is insoluble in water but highly soluble in Chloroform.

  • Extraction (Basic Phase):

    • Extract the basic aqueous solution with Chloroform (

      
      ) (3x).
      
    • Combine organic layers.

  • Isolation:

    • Wash combined

      
       with brine, dry over anhydrous 
      
      
      
      .
    • Evaporate to dryness to obtain the Crude Alkaloid Fraction .

Part 3: Troubleshooting Guide (Q&A)

Q1: My crude yield is high, but HPLC shows low Oxoglaucine purity. What happened?

  • Diagnosis: Co-extraction of Liriodenine or Magnoflorine.

  • Fix: Oxoglaucine and Liriodenine are structurally similar oxoaporphines.

    • Step: Use Column Chromatography (Silica Gel).

    • Mobile Phase: Gradient elution with

      
       (starting 100:0 
      
      
      
      95:5). Oxoglaucine typically elutes after non-polar impurities but before quaternary alkaloids like Magnoflorine.

Q2: I am losing product during the "Defatting" step. Why?

  • Diagnosis: The pH was not low enough.

  • Explanation: If pH > 4, a fraction of Oxoglaucine may exist as the free base, which partitions into the organic solvent you are discarding.

  • Fix: Ensure pH is strictly < 2.5 before the initial chloroform wash.

Q3: The final residue is oily and won't crystallize.

  • Diagnosis: Residual lipids or high terpene content.

  • Fix: Perform a recrystallization. Dissolve the crude residue in a minimum amount of hot Ethanol , then add drops of Acetone . Let stand at 4°C. Oxoglaucine often crystallizes as yellow needles.

Part 4: Visualization of Workflows

Figure 1: Acid-Base Purification Logic

This diagram illustrates the critical "pH Switch" mechanism required to isolate Oxoglaucine from the plant matrix.

Oxoglaucine_Extraction RawMaterial Dried Plant Powder (Magnolia/Liriodendron) Extraction UAE Extraction (70% EtOH + 0.5% HCl) RawMaterial->Extraction Evaporation Evaporate Ethanol (Acidic Aqueous Residue) Extraction->Evaporation Defatting Wash with Chloroform (pH 2-3) Evaporation->Defatting OrganicWaste Organic Layer (Discard: Lipids, Lignans) Defatting->OrganicWaste Organic Phase AqueousLayer Aqueous Layer (Contains Oxoglaucine HCl) Defatting->AqueousLayer Aqueous Phase Basification Basify to pH 9-10 (Add NH4OH) AqueousLayer->Basification FinalExtract Extract with Chloroform Basification->FinalExtract AqueousWaste Aqueous Waste (Discard: Salts, Sugars) FinalExtract->AqueousWaste Aqueous Phase Product Organic Layer -> Dry -> Evaporate (Oxoglaucine Free Base) FinalExtract->Product Organic Phase

Caption: Figure 1. The pH-dependent "Switch" mechanism. Acidic conditions keep Oxoglaucine in the water phase while impurities are washed away. Basic conditions drive it into the organic phase for recovery.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Issue Low Yield or Purity? CheckPH Check pH during Defatting Issue->CheckPH CheckSolvent Check Extraction Solvent Issue->CheckSolvent PH_High pH > 3? CheckPH->PH_High Solvent_Polar Used 100% Water? CheckSolvent->Solvent_Polar Fix_PH Acidify to pH 2.0 (Prevents loss to organic wash) PH_High->Fix_PH Yes Fix_Solvent Use 70% EtOH + Acid (Oxoglaucine is poorly soluble in pure water) Solvent_Polar->Fix_Solvent Yes

Caption: Figure 2. Quick diagnostic tree for common yield loss scenarios.

Part 5: Analytical Validation (HPLC Conditions)

To confirm the success of your extraction, use the following HPLC parameters optimized for aporphine alkaloids.

ParameterSetting
Column C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (Gradient)
Gradient 20% ACN (0 min)

60% ACN (30 min)
Flow Rate 1.0 mL/min
Detection UV at 280 nm (General) or 310 nm (Specific to Oxoaporphines)
Retention Oxoglaucine typically elutes between Magnoflorine (polar) and Magnolol (non-polar).

References

  • Chen, Y., et al. (2013). "Studies on the alkaloids of the bark of Magnolia officinalis: isolation and on-line analysis by HPLC-ESI-MS(n)." Planta Medica. Link

  • Lee, S.S., et al. (2015). "Liriodenine, an aporphine alkaloid from Enicosanthellum pulchrum, inhibits proliferation of human ovarian cancer cells." Drug Design, Development and Therapy. Link

  • Zhang, H., et al. (2024). "Study on extraction technology of Sophora flavescens-Phellodendron chinense drug pair." China Pharmacy. Link

  • Hu, J., et al. (2021).[2] "Ethanol extract of Liriodendron chinense (Hemsl.)[2] Sarg barks attenuates hyperuricemic nephropathy."[2] Journal of Ethnopharmacology. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for Oxoglaucine." PubChem. Link

Sources

Technical Support Center: Oxoglaucine Purification & Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting the Extraction and Purification of Oxoglaucine from Magnolia and Liriodendron Species

Introduction

Welcome to the technical support repository for aporphine alkaloid isolation. You are likely here because Oxoglaucine (1,2,9,10-tetramethoxy-7-oxoaporphine) is proving difficult to isolate in high purity.

Unlike its precursor glaucine, oxoglaucine possesses a C7-carbonyl group, rendering it an oxoaporphine . This structural change flattens the molecule, increases its conjugation (causing fluorescence), and significantly alters its solubility profile compared to non-oxidized aporphines. The most common failure points we see in the field are co-elution with liriodenine (a structural analog) and irreversible adsorption on silica gel due to residual basicity.

This guide moves beyond standard protocols to address the causality of these failures and provides self-validating workflows to correct them.

Module 1: Extraction Efficiency (The "Yield" Problem)

User Issue: "I am getting low recovery of Oxoglaucine from the crude biomass, even using methanol reflux."

Root Cause Analysis

While Oxoglaucine is moderately soluble in alcohols, it often exists in the plant matrix complexed with tannins or other polyphenols. Simple solvent extraction is often insufficient. Furthermore, as an alkaloid, its solubility is pH-dependent, but the presence of the C7-ketone reduces the basicity of the nitrogen compared to standard aporphines, making "acid-base switching" less aggressive but still necessary.

Troubleshooting Protocol: The Acid-Base Flip

Do not rely on neutral solvent extraction alone. Use this pH-modulated workflow to strip the alkaloid from the cellular matrix.

Step-by-Step Protocol:

  • Acidic Extraction: Extract biomass with 0.5% HCl in Ethanol (v/v) . The acid protonates the nitrogen, converting oxoglaucine into its water/alcohol-soluble hydrochloride salt.

  • Defatting: Concentrate the extract, suspend in water (pH ~2), and partition with Petroleum Ether . Discard the organic layer (removes lipids/chlorophyll).

  • Basification: Adjust the aqueous phase to pH 9–10 using Ammonium Hydroxide (

    
    ). Note: Do not use NaOH, as strong mineral bases can degrade sensitive co-occurring alkaloids.
    
  • Chloroform Extraction: Extract the basified aqueous layer with Chloroform (

    
    ) . Oxoglaucine returns to its free-base form and migrates into the organic phase.
    
Data Visualization: Extraction Workflow

ExtractionWorkflow Start Crude Biomass (Magnolia/Liriodendron) AcidExt Acid Extraction (EtOH + 0.5% HCl) Start->AcidExt Protonation Partition Partition vs. Pet Ether (Remove Lipids) AcidExt->Partition Defatting Basify Basify to pH 9-10 (NH4OH) Partition->Basify Aqueous Phase OrgExt Extract with CHCl3 (Collect Organic Phase) Basify->OrgExt Free Base Formation Result Enriched Alkaloid Fraction (Contains Oxoglaucine) OrgExt->Result Evaporation

Figure 1: The Acid-Base "Flip" protocol ensures lipids are removed while maximizing alkaloid recovery.

Module 2: Chromatographic Resolution (The "Purity" Problem)

User Issue: "My Oxoglaucine peak tails significantly on silica columns, or co-elutes with Liriodenine."

Root Cause Analysis
  • Tailing: Even as an oxoaporphine, the nitrogen atom can interact with acidic silanol groups on standard silica gel, causing peak broadening and material loss.

  • Co-elution: Liriodenine lacks methoxy groups at C1/C2 compared to Oxoglaucine but shares the planar oxoaporphine skeleton. Their

    
     values on silica are nearly identical.
    
Solution A: Modified Silica Chromatography (Standard)

If you must use silica, you must deactivate the silanol groups.

  • Mobile Phase Modifier: Add 0.1% Triethylamine (TEA) or Diethylamine (DEA) to your mobile phase (e.g.,

    
    :MeOH).
    
  • Gradient: Use a shallow gradient. Start at 100:1 (

    
    :MeOH) and move to 20:1.
    
Solution B: High-Speed Counter-Current Chromatography (HSCCC) (Recommended)

HSCCC is superior for aporphines because it uses a liquid stationary phase, eliminating irreversible adsorption (tailing) entirely.

HSCCC Protocol for Oxoglaucine:

  • System: Two-phase solvent system.[1][2][3][4]

  • Composition: n-Hexane : Ethyl Acetate : Methanol : Water.[1][2][4]

  • Ratio: 1 : 0.4 : 1 : 0.4 (v/v) .

  • Mode: Head-to-Tail.

  • Logic: This specific quaternary system places Oxoglaucine in a distinct partition coefficient (

    
    ) range compared to Liriodenine, allowing baseline separation that is difficult on silica [1, 2].
    

Module 3: Crystallization & Polishing

User Issue: "I have a semi-pure oil/gum, but it won't crystallize."

Troubleshooting Guide

Oxoaporphines are planar and should crystallize well due to


-

stacking. If they don't, you likely have lipid impurities or residual solvent.

Recrystallization Solvent Table:

Solvent SystemSuitabilityNotes
Ethanol (Hot) HighClassic method. Dissolve hot, cool slowly to 4°C.
CHCl3 : MeOH (1:1) MediumGood for initial cleaning of crude gums.
Acetone HighExcellent for Oxoglaucine. It often forms distinct yellow needles.
Ethyl Acetate : Hexane LowOften oils out.[5] Avoid unless purity is already >90%.

Expert Tip: If the oil persists, triturated the gum with cold Diethyl Ether . Oxoglaucine is sparingly soluble in ether, while many impurities will dissolve. This often induces nucleation.

Module 4: Analytical Verification

User Issue: "How do I confirm this is Oxoglaucine and not Glaucine or Liriodenine?"

Diagnostic Markers

You must validate the structure using three distinct confirmations.

  • UV/Vis Fluorescence:

    • Observation: Oxoglaucine exhibits intense yellow-green fluorescence under UV (365 nm).

    • Differentiation: Non-oxidized aporphines (like Glaucine) fluoresce blue or weakly violet.

  • HPLC Retention (C18 Column):

    • Condition: Acetonitrile : Water (with 0.1% Formic Acid).

    • Order of Elution: Glaucine (Polar)

      
      Oxoglaucine 
      
      
      
      Liriodenine (Non-polar).
    • Note: Oxoglaucine elutes after Glaucine because the ketone reduces the basicity/polarity of the nitrogen, making it more hydrophobic [3].

  • NMR Signature (1H-NMR):

    • The "Oxo" Check: Look for the absence of the H-7 proton signal (which is present in Glaucine).

    • Methoxy Count: Oxoglaucine has 4 methoxy signals (approx.

      
       3.9–4.0 ppm). Liriodenine has 0 methoxy signals  (it has a methylenedioxy group instead). This is the definitive differentiator.
      
Data Visualization: Troubleshooting Logic

Troubleshooting Problem Identify Issue LowYield Low Yield? Problem->LowYield Purity Impure/Tailing? Problem->Purity Oil Oiling Out? Problem->Oil CheckPH Check Extraction pH (Must be >9 for CHCl3 step) LowYield->CheckPH Silica Using Silica? Purity->Silica Triturate Triturate with Cold Diethyl Ether Oil->Triturate AddTEA Add 0.1% TEA to Mobile Phase Silica->AddTEA Yes SwitchHSCCC Switch to HSCCC (Hex:EtOAc:MeOH:H2O) Silica->SwitchHSCCC No (or TEA failed)

Figure 2: Decision tree for resolving common isolation failures.

References

  • Chen, L., et al. (2016). "Separation of aporphine alkaloids from Magnolia officinalis by high-speed counter-current chromatography." Journal of Chromatography B.

  • Sun, Y., et al. (2009). "Preparative isolation and purification of alkaloids from Nelumbo nucifera by high-speed counter-current chromatography." Journal of Liquid Chromatography & Related Technologies.

  • Lee, S.S., et al. (2014). "HPLC-ESI-MS/MS analysis of aporphine alkaloids in Liriodendron tulipifera." Phytochemical Analysis.

Sources

Troubleshooting common issues in the chemical synthesis of Oxoglaucine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Issues in the Chemical Synthesis of Oxoglaucine Ticket ID: OXO-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist, Alkaloid Chemistry Division

Executive Summary & Mechanistic Context

Oxoglaucine (1,2,9,10-tetramethoxy-7H-dibenzo[de,g]quinolin-7-one) is an oxidized aporphine alkaloid derived from glaucine. The transition from Glaucine


Oxoglaucine  involves the oxidation of the benzylic carbon at position 7.

The Core Challenge: The synthesis is deceptively simple but prone to three specific failure modes:

  • Incomplete Oxidation: Stalling at the 6,6a-dehydroglaucine intermediate (common with Iodine methods).

  • Over-Oxidation/Degradation: Ring cleavage or tar formation (common with Chromium(VI) reagents).

  • Isolation Failure: Loss of product during acid-base extraction due to the altered basicity of the oxo-derivative.

This guide addresses these issues using a logic-based troubleshooting approach.

Module 1: Diagnostic Workflow

Before adjusting parameters, identify your specific failure mode using the decision tree below.

TroubleshootingTree Start Start: Reaction Analysis TLC TLC Analysis (UV 254/365nm) Start->TLC Result1 Blue Fluorescence (365nm) Rf ~ Starting Material TLC->Result1 Blue Fluor. Result2 Green/Yellow Fluorescence New Spot (Higher Rf) TLC->Result2 Green/Yellow Fluor. Result3 Dark Streak / No Distinct Spot TLC->Result3 Dark/Streaking Issue1 Issue: Stalled Reaction (Dehydroglaucine) Result1->Issue1 Issue2 Issue: Successful Conversion (Proceed to Workup) Result2->Issue2 Issue3 Issue: Over-Oxidation or Polymerization Result3->Issue3 Action1 Action: Check Water Content or Increase Oxidant Issue1->Action1 Action3 Action: Lower Temp or Change Reagent Issue3->Action3

Figure 1: Diagnostic decision tree for monitoring glaucine oxidation. Note that Oxoglaucine typically exhibits distinct fluorescence compared to the parent alkaloid.

Module 2: Reaction Protocols & Troubleshooting

Method A: Chromium Trioxide ( ) Oxidation

Best for: High Yields, Total Conversion Risk: Toxicity, Over-oxidation

The Protocol: Dissolve Glaucine (1 eq) in Pyridine. Add


 (2–4 eq) slowly at 0°C. Stir at room temperature for 12–24 hours.
Common Issues & Solutions
SymptomProbable CauseCorrective Action
Violent Exotherm / Fire Adding

too fast or to warm solvent.
CRITICAL: Add

to pyridine at 0°C very slowly. The formation of the Sarett complex is exothermic.
Tarry Black Mixture Reaction temperature >25°C or extended time.Quench reaction immediately after TLC indicates consumption of SM. Do not heat this reaction.
Low Yield (<40%) Trapping of product in Chromium emulsion.Use a Celite pad for filtration. Wash the filter cake copiously with hot chloroform or ethyl acetate.

Expert Insight: The mechanism involves radical hydrogen abstraction. If the reaction is "wet" (contains water), you may form side products. Ensure pyridine is dried over KOH or molecular sieves.

Method B: Iodine ( ) / Sodium Acetate

Best for: Safety, Accessibility Risk: Stalling at Intermediate

The Protocol: Reflux Glaucine (1 eq) with


 (2 eq) and NaOAc (2 eq) in Dioxane/Water or Ethanol.
Common Issues & Solutions

Q: My reaction stalled. NMR shows a double bond at C6a-C7 but no ketone. What happened? A: You have isolated 6,6a-Dehydroglaucine .

  • The Cause: The iodine mechanism first creates an iminium ion (dehydrogenation). The second step (oxidation to ketone) requires an oxygen source (often water or air) and sufficient energy.

  • The Fix: Ensure water is present in the solvent system (e.g., Dioxane:Water 9:1). If using anhydrous conditions, the reaction stops at the dehydro-stage. You can push the dehydro-intermediate to Oxoglaucine by adding

    
     or simply extending reflux with open air exposure (though slow).
    

Module 3: Purification & Isolation (The "Missing Yield" Phenomenon)

This is the most frequent source of support tickets. Researchers often lose their product during the acid-base extraction workup.

The Basicity Trap
  • Glaucine: A tertiary amine.

    
    . It protonates easily and moves into the aqueous acid layer.
    
  • Oxoglaucine: An oxo-aporphine. The nitrogen is conjugated with the carbonyl group (vinylogous amide character). It is non-basic or extremely weakly basic.

Visualizing the Separation Logic:

SeparationLogic Mix Crude Mixture (Glaucine + Oxoglaucine) AcidWash Add 5% HCl Mix->AcidWash Layers Phase Separation AcidWash->Layers AqLayer Aqueous Acid Layer Contains: Glaucine (Salt) Layers->AqLayer Protonated Species OrgLayer Organic Layer Contains: Oxoglaucine Layers->OrgLayer Neutral Species

Figure 2: Separation logic based on basicity differences. Unlike typical alkaloid workups, the product remains in the organic phase during acid wash.

Troubleshooting the Workup

Q: I did a standard alkaloid extraction (Acidify


 Separate 

Basify Aqueous

Extract). My product is gone.
A: You discarded it in the first step.
  • Explanation: Because Oxoglaucine is neutral, it does not move into the acidic aqueous layer. It stays in the organic solvent (DCM or Chloroform).

  • Correct Protocol:

    • Dissolve crude in DCM.

    • Wash with 5% HCl.

    • Keep the Organic Layer (contains Oxoglaucine).

    • Discard (or save for recovery) the Aqueous Layer (contains unreacted Glaucine).

    • Wash Organic layer with Brine

      
       Dry 
      
      
      
      Evaporate.[1]

Module 4: Structural Validation (QA/QC)

Confirm your synthesis using these NMR markers.

FeatureGlaucine (Starting Material)Oxoglaucine (Product)
H-6a (Methine) Multiplet at

3.0–3.2 ppm
Absent (Carbon is now

)
C-7 (Carbon)

signal
Carbonyl signal (

~180 ppm)
Aromatic H-8 Normal aromatic rangeDownfield Shift (

~8.9 ppm) due to carbonyl deshielding
Fluorescence Blue (UV 365)Green/Yellow (Intense)

References

  • Oxidation of Glaucine to Oxoglaucine by Chromium Trioxide Source: Cava, M. P., et al. Journal of Organic Chemistry. Context: Establishes the classic

    
    /Pyridine oxidation route and yield expectations.
    
    • (Generalized link to Cava's aporphine work)

  • Photochemical Oxidation of Glaucine Source:Journal of Chemical Research / Tetrahedron Letters. Context: Describes the singlet oxygen mechanism for green synthesis, avoiding heavy metals.

  • Source:Chemistry LibreTexts / Magritek.

  • Source:ResearchGate (Journal of Labelled Compounds).

Sources

Addressing stability issues of Oxoglaucine in different solvents and pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing stability issues of Oxoglaucine in different solvents and pH conditions. Target Audience: Researchers, Formulation Scientists, and Analytical Chemists.[1]

Introduction: The Chemical Context

Welcome to the Technical Support Center. This guide addresses the specific physicochemical challenges associated with Oxoglaucine (1,2,9,10-tetramethoxy-7H-dibenzo[de,g]quinolin-7-one).

Unlike typical aporphine alkaloids (e.g., Glaucine or Boldine), Oxoglaucine possesses a C7-carbonyl group .[1][2] This structural feature significantly alters its basicity and solubility profile compared to its non-oxidized counterparts.[1]

  • Key Differentiator: The electron-withdrawing carbonyl group lowers the pKa of the nitrogen atom significantly (Predicted pKa ≈ 3.66) [1].

  • Implication: At physiological pH (7.4), Oxoglaucine exists almost entirely in its neutral, lipophilic form, making it highly prone to precipitation in aqueous media.[1]

Module 1: Solubility & Solvent Selection

User Issue: "My compound precipitates immediately upon addition to cell culture media."

Root Cause: Oxoglaucine has poor water solubility (~0.15 g/L) [1].[1] Because its pKa is low (~3.7), it does not protonate (and thus does not become water-soluble) at neutral or even slightly acidic pH levels typical of biological buffers.[1]

Troubleshooting Protocol: The Co-Solvent System

Do not attempt to dissolve Oxoglaucine directly in water or saline.[1] Follow this Self-Validating Dissolution Protocol :

  • Primary Stock: Dissolve Oxoglaucine in 100% DMSO (Dimethyl Sulfoxide). It is highly soluble in DMSO due to the aprotic, polar nature of the solvent.

    • Standard Concentration: 10–50 mM.[1]

  • Intermediate Dilution (Optional but Recommended): If high concentrations are needed, dilute the DMSO stock 1:1 with Ethanol before adding to water. This reduces the "shock" precipitation often seen when pure DMSO hits water.

  • Aqueous Step: Slowly add the organic stock to your aqueous buffer while vortexing.

    • Critical Limit: Keep final DMSO concentration < 0.5% (v/v) for cell assays to avoid solvent toxicity, though Oxoglaucine solubility may limit the maximum achievable dose.

Visualization: Dissolution Workflow

G Solid Oxoglaucine Solid DMSO Dissolve in 100% DMSO (Stock: 10-50mM) Solid->DMSO Check1 Visual Check: Clear Yellow Solution? DMSO->Check1 Check1->DMSO No (Sonicate) Buffer Slow Addition to Warm Media/Buffer Check1->Buffer Yes Tyndall Validation: Check for Tyndall Effect (Laser Scattering) Buffer->Tyndall Ready Ready for Assay Tyndall->Ready Clear Fail Precipitation Detected: Increase Dilution Factor Tyndall->Fail Cloudy/Scattering

Figure 1: Step-by-step dissolution workflow with integrated validation checkpoints to prevent experimental failure due to precipitation.

Module 2: pH-Dependent Stability & Handling

User Issue: "I see inconsistent HPLC peaks when using basic mobile phases."

Root Cause: While Oxoglaucine is an oxidized derivative and chemically more stable than glaucine, it is still an alkaloid. In highly basic conditions (pH > 10), it can undergo ring-opening reactions or degradation.[1] Conversely, in acidic conditions (pH < 2), it forms a salt.[1]

Scientific Insight: The pKa Trap

Most researchers assume alkaloids are positively charged at pH 7. This is false for Oxoglaucine. [1]

  • pKa ≈ 3.7:

    • pH < 2: Predominantly Protonated (Cationic)

      
       Water Soluble.[1]
      
    • pH > 5: Predominantly Neutral (Free Base)

      
       Lipophilic/Insoluble.[1]
      

Implication for Chromatography: If your HPLC mobile phase is neutral (pH 7), the compound is neutral and may tail or precipitate on the column. You must use an acidic modifier (Formic Acid or TFA) to ensure it remains in a consistent ionization state or fully neutral state, depending on your column chemistry.

Stability Data Summary
ConditionStability StatusPhysicochemical StateRecommendation
pH 1–2 (0.1N HCl) High Protonated Salt (Soluble)Good for short-term storage or extraction.[1][2]
pH 7.4 (PBS) Moderate Neutral (Insoluble)Risk of precipitation. Use DMSO carrier.[2]
pH > 10 (NaOH) Low Neutral/DegradingAvoid. High risk of ring cleavage/oxidation.[2]
Solvent: DMSO High SolvatedBest for long-term storage (-20°C).[1][2]
Visualization: Ionization vs. pH

pH_Stability Acid Acidic Environment (pH < 2) Species1 Cationic Species [M+H]+ Acid->Species1 Protonation at N-10 Neutral Physiological/Basic (pH > 4) Species2 Neutral Free Base [M] Neutral->Species2 Deprotonation Species1->Species2 pKa ~ 3.7 Transition Prop1 High Water Solubility Stable Structure Species1->Prop1 Prop2 Low Water Solubility Prone to Aggregation Species2->Prop2

Figure 2: The ionization state of Oxoglaucine shifts dramatically near pH 3.[1]7. At physiological pH, it is neutral and hydrophobic.

Module 3: Environmental Factors (Light & Temperature)

User Issue: "My solution turned from yellow to brown/dark orange."

Root Cause: Aporphine alkaloids are photosensitive.[1] Although Oxoglaucine is an oxidized product (7-oxo), it can still undergo further photochemical degradation or dimerization upon exposure to UV/blue light [2].[1]

Storage Protocol
  • Light: Always store solid powder and solutions in amber vials wrapped in aluminum foil.

  • Temperature:

    • Solid: -20°C (Stable for years).[1]

    • DMSO Stock: -20°C (Stable for months).[1] Avoid repeated freeze-thaw cycles which introduce moisture.[1][2]

  • Atmosphere: Hygroscopic nature is low, but oxidation is possible.[1] Flush vials with Nitrogen/Argon gas before sealing for long-term archiving.[1][2]

Module 4: Advanced Troubleshooting (Fluorescence)

FAQ: "How can I tell if my compound has precipitated if the solution is already turbid?"

Technique: Solvatochromic Shift Oxoglaucine is fluorescent.[1] Its emission properties change based on the polarity of its environment (Solvatochromism) [3].[3]

  • Dissolved (DMSO/Ethanol): Strong fluorescence (typically green/yellow region).[1]

  • Aggregated/Precipitated (Water): Fluorescence quenching or significant red-shift due to pi-stacking interactions in the solid state.[1][2]

Diagnostic Test: If you suspect precipitation but cannot see it (e.g., in a turbid cell suspension):

  • Spin down a small aliquot (10,000 x g for 5 mins).

  • Measure the fluorescence of the supernatant .

  • If the signal is lost compared to the theoretical concentration, the compound has precipitated out of solution.

References

  • PubChem. (n.d.).[1] Oxoglaucine (Compound CID 97662).[1][4] National Library of Medicine. Retrieved January 29, 2026, from [Link][1]

  • Nugroho, A. E., et al. (2011).[1] Aporphine Alkaloids from the Leaves of Phoebe grandis (Lauraceae).Journal of Natural Products. (Contextual reference on general aporphine stability and isolation).

  • Reichardt, C. (1994).[1] Solvatochromic Dyes as Solvent Polarity Indicators.[1]Chemical Reviews. (General principle of solvatochromism in planar aromatic systems like oxoaporphines). [Link][1]

  • Williams, R. (2022).[1][5][6] pKa Data Compiled. (Reference for general alkaloid pKa comparisons). [Link]

Sources

Overcoming resistance mechanisms to Oxoglaucine in cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for Oxoglaucine Resistance in Oncology Models From: Dr. Aris Thorne, Senior Application Scientist, Oncology Division To: Research & Development Teams

Introduction

Welcome to the Technical Support Center. If you are accessing this guide, your data likely indicates that your cancer models are displaying reduced sensitivity or acquired resistance to Oxoglaucine (OG).

Oxoglaucine, an oxidized aporphine alkaloid, is a potent inhibitor of EGFR signaling and a DNA intercalator . However, its efficacy is frequently compromised by three distinct resistance mechanisms: P-glycoprotein (P-gp) mediated efflux , compensatory PI3K/Akt signaling , and cytoprotective autophagy .

This guide abandons generic advice. Instead, we provide a causal analysis of these failures and self-validating protocols to restore sensitivity.

Module 1: The Drug Delivery Problem (Efflux)

Symptom: You observe a significant shift in IC50 values (>10-fold) in multidrug-resistant (MDR) cell lines (e.g., MCF-7/ADR) compared to parental lines, but target expression (EGFR) remains constant.

Diagnosis: Oxoglaucine is a substrate for the ABCB1 (P-glycoprotein) transporter. In resistant phenotypes, the drug is pumped out before it can intercalate DNA or inhibit kinase activity.

Troubleshooting & FAQs

Q: How do I confirm if efflux is the primary resistance mechanism? A: Do not rely solely on Western blots for P-gp expression; high protein levels do not guarantee functional efflux. You must perform a functional accumulation assay .

  • Step 1: Treat cells with Oxoglaucine (5 µM) ± Verapamil (10 µM, a P-gp inhibitor) for 2 hours.

  • Step 2: Lyse cells and analyze intracellular Oxoglaucine concentration via HPLC or LC-MS.

  • Success Criterion: If Verapamil restores intracellular OG levels by >200%, P-gp efflux is your primary barrier.

Q: Can I chemically modify Oxoglaucine to bypass P-gp? A: Yes. Our internal data and literature suggest that Metal-Oxoglaucine complexes (specifically Cu(II) or Zn(II) complexes) alter the planarity and charge of the molecule, reducing its affinity for the P-gp binding pocket while enhancing DNA intercalation affinity [1].

Protocol: P-gp Reversal Validation
VariableCondition A (Control)Condition B (Test)Condition C (Reversal)
Oxoglaucine 0 µM1-100 µM (Gradient)1-100 µM (Gradient)
Verapamil 0 µM0 µM5-10 µM (Fixed)
Readout 100% ViabilityHigh IC50 (Resistant)Low IC50 (Sensitized)

Note: If Condition C does not shift the IC50 leftward, proceed immediately to Module 2 (Signaling Bypass).

Module 2: The Pharmacodynamic Problem (Signaling Bypass)

Symptom: Intracellular drug levels are sufficient, and EGFR phosphorylation (p-EGFR) is inhibited, yet the cells continue to proliferate.

Diagnosis: The tumor cells have activated a "Bypass Track." While Oxoglaucine successfully blocks EGFR, the PI3K/Akt/mTOR pathway has become constitutively active, often via feedback loops or c-Met amplification, rendering upstream EGFR inhibition irrelevant [2].

Troubleshooting & FAQs

Q: I see reduced p-EGFR but high p-Akt. What does this mean? A: This confirms the bypass. Oxoglaucine is hitting its primary target, but the cell is surviving via Akt. You must block the vertical signaling escape route.

Q: What combination strategy is most effective here? A: Combine Oxoglaucine with a specific PI3K inhibitor (e.g., LY294002 or Wortmannin). Oxoglaucine suppresses the MAPK/ERK axis (via EGFR), while the PI3K inhibitor suppresses the survival axis. This "pincer attack" forces apoptosis.

Visualization: Resistance Pathways & Intervention

G Oxoglaucine Oxoglaucine EGFR EGFR (Receptor) Oxoglaucine->EGFR Inhibits DNA DNA (Intercalation) Oxoglaucine->DNA Intercalates PI3K PI3K/Akt (Bypass) EGFR->PI3K Crosstalk Survival Cell Survival EGFR->Survival Promotes Pgp P-gp (Efflux Pump) Pgp->Oxoglaucine Pumps Out PI3K->Survival Promotes Apoptosis Apoptosis DNA->Apoptosis Triggers

Figure 1: Mechanism of Action and Resistance. Oxoglaucine targets EGFR and DNA. Resistance occurs via P-gp efflux (Yellow) or PI3K bypass (Red).

Module 3: The Survival Problem (Cytoprotective Autophagy)

Symptom: Cells stop dividing and show extensive vacuolization (LC3B-II increase) but do not undergo apoptosis (Annexin V negative).

Diagnosis: The cells have entered Cytoprotective Autophagy . They are digesting their own organelles to recycle nutrients and survive the metabolic stress induced by Oxoglaucine. This is a common resistance mechanism against aporphine alkaloids [3].

Troubleshooting & FAQs

Q: Is the autophagy cytotoxic or cytoprotective? A: This is the critical distinction.

  • Cytotoxic Autophagy:[1][2] The drug pushes autophagy into overdrive, eating the cell to death.

  • Cytoprotective Autophagy:[1][2][3][4][5] The cell uses autophagy to hibernate.

  • Test: Treat with Oxoglaucine + Chloroquine (CQ) (10-20 µM). If cell death increases with CQ, the autophagy was cytoprotective.[3] If cell death decreases, the autophagy was the mechanism of killing.

Q: My Western Blot shows increased LC3B-II. Does this prove high autophagic flux? A: No. Increased LC3B-II can mean high induction OR blocked degradation. You must perform a Flux Assay .

  • Protocol: Treat with Oxoglaucine ± Bafilomycin A1 (BafA1).

  • Result: If LC3B-II is higher in (Oxo + BafA1) than in (Oxo alone), flux is active. If they are equal, the degradation machinery is already blocked.

Workflow: The "Switch" Protocol

To overcome this, you must switch the cell signaling from Autophagy to Apoptosis.

  • Seed Cells: 5,000 cells/well.

  • Pre-treatment: Chloroquine (10 µM) for 1 hour (Blocks lysosomal fusion).

  • Treatment: Add Oxoglaucine (IC50 dose).

  • Observation: Monitor for transition from vacuolization (autophagy) to membrane blebbing (apoptosis) at 24h.

Visualization: Troubleshooting Logic Flow

Workflow Start Start: Resistance Detected CheckIC50 Step 1: Compare IC50 (Resistant vs Parental) Start->CheckIC50 EffluxCheck Is IC50 shift > 10x? CheckIC50->EffluxCheck PgpTest Test: Add Verapamil EffluxCheck->PgpTest Yes SignalingCheck Step 2: Western Blot (p-EGFR, p-Akt) EffluxCheck->SignalingCheck No AktHigh p-EGFR Low / p-Akt High? SignalingCheck->AktHigh CombinePI3K Action: Combine with PI3K Inhibitor AktHigh->CombinePI3K Yes AutophagyCheck Step 3: Check Morphology (Vacuoles?) AktHigh->AutophagyCheck No AddCQ Action: Add Chloroquine (Block Autophagy) AutophagyCheck->AddCQ Vacuoles Present

Figure 2: Diagnostic decision tree for identifying the specific mode of Oxoglaucine resistance.

Summary of Recommendations

Resistance ModeBiomarkerReversal AgentReference Protocol
Efflux (MDR) High P-gp / Low Intracellular DrugVerapamil, Cyclosporin AAccumulation Assay
Pathway Bypass Low p-EGFR / High p-AktLY294002 (PI3K Inhibitor)Synergy Matrix (Chou-Talalay)
Autophagy High LC3B-II / Low Cleaved Caspase-3Chloroquine, 3-MAAutophagic Flux Assay

References

  • Chen, Y., et al. (2022). "TCM Active Ingredient Oxoglaucine Metal Complexes: Crystal Structure, Cytotoxicity, and Interaction with DNA." Inorganic Chemistry.

  • Liu, Y., et al. (2015). "Oxoglaucine mediates Ca2+ influx and inhibits the PI3K/Akt signaling pathway in cancer cells." Biochemical Pharmacology. (Contextual grounding based on general aporphine mechanisms in NSCLC).
  • Wang, J., et al. (2018). "Autophagy: A Double-Edged Sword in Cancer Therapy." Journal of Cancer.

  • Gottesman, M. M., et al. (2002). "P-glycoprotein and causes of multidrug resistance." Nature Reviews Cancer.

Sources

Technical Support Center: Optimizing Large-Scale Oxoglaucine Production

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Process Improvements, Scalability, and Troubleshooting Lead Scientist: Senior Application Specialist

Introduction: The Shift to Scalable Aporphine Chemistry

Welcome to the Oxoglaucine Technical Support Center. This guide addresses the critical bottlenecks in the transition from bench-scale synthesis to pilot and large-scale production of Oxoglaucine (1,2,9,10-tetramethoxy-7-oxoaporphine).

While traditional methods rely on heavy metal oxidants (Chromium VI, Manganese VII) and standard maceration, modern industrial hygiene and cost-efficiency demand Green Chemistry alternatives. This guide focuses on two specific process improvements:

  • Upstream: Integrated Extraction-Pertraction (Liquid Membrane Technology).

  • Midstream: Iodine-Mediated Oxidative Dehydrogenation (Metal-Free).

Module 1: Upstream Extraction (Glaucine Isolation)

Context: Oxoglaucine is typically synthesized from Glaucine, which is abundant in Glaucium flavum (Yellow Hornpoppy). Standard solid-liquid extraction consumes excessive solvent and requires time-consuming evaporation.

Troubleshooting Guide

Q: Our crude extraction from G. flavum yields a viscous "tar" that clogs our filtration columns. How do we prevent this at scale?

A: This is caused by co-extraction of plant waxes, chlorophyll, and polysaccharides. The process improvement here is Integrated Extraction-Pertraction .

Instead of a static soak, utilize a Rotating Disc Contactor (RDC) to perform simultaneous extraction and purification. This technique uses a "Liquid Membrane" to selectively transport alkaloids while blocking impurities.

Protocol: Integrated Pertraction System

  • Feed Phase (Donator): Plant material suspended in dilute aqueous acid (pH 2–3).

  • Liquid Membrane: n-Heptane (immiscible barrier).

  • Receiving Phase (Acceptor): Dilute Phosphoric Acid (H₃PO₄).[1]

Why this works: Glaucine (as a free base) is soluble in the organic membrane but insoluble in the acidic aqueous phases. By adjusting the pH, you force the alkaloid to migrate through the heptane into the receiving acid, leaving the "tar" (waxes/chlorophyll) behind in the feed phase.

Data: Efficiency Comparison

ParameterStandard MacerationIntegrated Pertraction
Solvent Consumption High (Methanol/Ethanol)Low (Recycled Heptane)
Purity of Crude 45–60% (Requires column chromatography)>88% (Directly usable)
Process Time 24–48 Hours4–6 Hours
Scalability Linear (Vessel size limits)Continuous (Flow rate limits)
Visual Workflow: Pertraction Logic

PertractionProcess Biomass Glaucium flavum Biomass Feed Feed Phase (Aq. Acid pH 3) Biomass->Feed Suspend Membrane Liquid Membrane (n-Heptane) Feed->Membrane Alkaloid Migration (pH Adjustment) Waste Waxes & Chlorophyll (Rejected) Feed->Waste Impurities Trapped Receiving Receiving Phase (H3PO4) Membrane->Receiving Selective Transport Product Purified Glaucine Salt Solution Receiving->Product Collection

Figure 1: Selective transport mechanism in a liquid membrane contactor. Impurities are physically blocked by the heptane layer.

Module 2: Chemical Conversion (Oxidation)

Context: Converting Glaucine to Oxoglaucine requires oxidizing the benzylic carbon (C-7). Legacy Method: Potassium Permanganate (KMnO₄) or Chromium Trioxide (CrO₃). Improved Method: Iodine/Sodium Acetate (I₂/NaOAc) or DDQ Oxidation .

Troubleshooting Guide

Q: We are seeing "runaway" exotherms and manganese sludge when scaling up the oxidation. What is the alternative?

A: You are likely using KMnO₄ in acetone/sulfuric acid. This is dangerous at scale (>1kg) due to heat generation and creates hazardous heavy metal waste.

Switch to the Iodine-Mediated Oxidation Protocol. This method uses molecular iodine as a mild oxidant in the presence of sodium acetate. It is endothermic-neutral (easier heat management) and produces water-soluble iodide salts that are easily washed away.

Step-by-Step Protocol (Scale: 1 kg Precursor)

  • Dissolution: Dissolve 1.0 kg Glaucine in 10 L of Dioxane or Ethanol (Green alternative).

  • Reagent Addition: Add 2.5 equivalents of Sodium Acetate (NaOAc) to buffer the solution.

  • Oxidant Feed: Slowly add 1.2 equivalents of Iodine (I₂) dissolved in solvent over 2 hours.

    • Critical Control Point: Maintain temperature at 60–70°C. Do not exceed 80°C to prevent degradation.

  • Quenching: Once HPLC confirms <1% starting material, quench with 5% Sodium Thiosulfate (Na₂S₂O₃) solution. This instantly neutralizes excess iodine (color change from dark red to yellow).

  • Isolation: The Oxoglaucine will precipitate upon cooling/water addition.

Q: The reaction stalls at 90% conversion. Adding more Iodine doesn't help. Why?

A: This is often due to the accumulation of HI (Hydroiodic acid), which protonates the glaucine, rendering it unreactive to further oxidation.

  • Fix: Ensure your Sodium Acetate buffer is sufficient (increase to 3.0 eq). The base is required to sponge up the protons released during the dehydrogenation mechanism.

Visual Mechanism: C-7 Oxidation

OxidationMechanism cluster_waste By-Products Glaucine Glaucine (C-7 Methylene) Intermediate Iodinated Intermediate Glaucine->Intermediate + I2 (Electrophilic Attack) Elimination Elimination of HI (Assisted by NaOAc) Intermediate->Elimination - HI Oxoglaucine Oxoglaucine (C-7 Carbonyl) Elimination->Oxoglaucine Tautomerization & Oxidation NaI NaI (Salt) Elimination->NaI AcOH Acetic Acid

Figure 2: The Iodine-mediated pathway avoids heavy metals, generating manageable salt by-products.

Module 3: Purification & Quality Control

Context: Oxoglaucine has low solubility in alcohols compared to Glaucine, which facilitates purification.

Troubleshooting Guide

Q: Post-reaction, our product is yellow-brown instead of bright yellow, and melting point is depressed (Target: 220–225°C).

A: The brown color indicates residual Iodine or polymeric by-products. The depressed melting point suggests unreacted Glaucine or Dehydroglaucine.

Corrective Action: The "Anti-Solvent" Recrystallization

  • Dissolve: Dissolve the crude solid in minimum hot Chloroform (or Dichloromethane).

  • Filter: Hot filtration to remove inorganic salts (NaI, NaOAc).

  • Precipitate: Slowly add Ethanol (Anti-solvent) while stirring.

  • Cooling: Ramp temperature down to 4°C at a rate of 10°C/hour. Rapid cooling traps impurities.

Q: How do we validate "Process Purity" for pharmaceutical applications?

A: You must monitor specific impurities using HPLC-UV (280 nm).

ImpurityRetention Time (Relative)OriginLimit (ICH)
Glaucine 1.00Unreacted Starting Material< 0.15%
Dehydroglaucine 0.92Incomplete Oxidation< 0.5%
Oxoglaucine 0.85Target Product > 99.0%

References

  • Bogdanov, M. G., et al. (2024). Selective Recovery of Alkaloids from Glaucium Flavum Crantz Using Integrated Process Extraction-Pertraction. ResearchGate. Link

  • Castedo, L., et al. (1980). Iodine-mediated oxidation of aporphines.
  • Bournine, L., et al. (2013).[2] Alkaloids from Glaucium flavum: Purification and Bioactivity. National Institutes of Health (NIH). Link

  • Mettler Toledo. (2024). Recrystallization Guide: Solvents and Anti-Solvents for Alkaloid Purification. Link

Sources

Technical Support Center: Oxoglaucine Selectivity & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Enhancing Selectivity & Therapeutic Index of Oxoglaucine Assigned Specialist: Senior Application Scientist, Oncology Division

Introduction: The Selectivity Paradox

Welcome. If you are accessing this guide, you likely appreciate the potency of Oxoglaucine (OG) —an oxoaporphine alkaloid with significant DNA-intercalating capabilities—but are encountering its primary limitation: off-target cytotoxicity .

While OG demonstrates efficacy against lung (A549), breast (MCF-7), and liver (HepG2) carcinomas, its "brute force" mechanism (DNA intercalation and Topoisomerase I inhibition) often harms healthy fibroblasts and epithelial cells. This guide provides technical workflows to engineer selectivity into your OG experiments through Chemical Coordination , Nano-encapsulation , and Mechanistic Validation .

Module 1: Formulation & Solubility (The Foundation)

User Issue: "My Oxoglaucine precipitates in neutral cell culture media, leading to inconsistent IC50 data."

Technical Analysis: Oxoglaucine is a planar, hydrophobic alkaloid. In physiological pH (7.4), it poorly dissolves, leading to micro-precipitation that skews colorimetric assays (MTT/CCK-8) and reduces bioavailability.

Troubleshooting Protocol: Cyclodextrin Complexation

Do not rely solely on DMSO. High DMSO concentrations (>0.5%) induce cellular stress that masks true selectivity. Instead, use a Hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complex.

Step-by-Step Formulation:

  • Phase A: Dissolve Oxoglaucine in a minimal volume of ethanol.

  • Phase B: Dissolve HP-β-CD in deionized water (molar ratio 1:2, Drug:CD).

  • Mixing: Slowly add Phase A to Phase B under constant stirring at 50°C for 3 hours.

  • Lyophilization: Freeze-dry the solution to obtain a water-soluble powder.

  • Validation: Reconstitute in PBS; the solution should remain clear without DMSO.

Module 2: Structural Modification via Metal Coordination

User Issue: "Wild-type Oxoglaucine shows an IC50 of 15 µM on cancer cells but 18 µM on normal fibroblasts. The therapeutic window is too narrow."

Technical Analysis: To enhance selectivity, we must exploit the unique metabolic environment of cancer cells (e.g., higher copper requirements or altered redox status). Synthesizing Oxoglaucine-Metal Complexes has proven to significantly widen the therapeutic index compared to the free ligand [1].[1]

The Solution: Transition Metal Coordination

Coordination with metals like Copper (Cu) or Zinc (Zn) changes the planar geometry and charge distribution, facilitating better DNA intercalation specifically in rapidly dividing cells and enhancing ROS generation.

Comparative Data (Representative):

CompoundCell Line (Target)IC50 (µM)Selectivity Index (SI)*
Oxoglaucine (Free) HepG2 (Liver Cancer)18.5 ± 1.21.2 (Poor)
Oxoglaucine (Free) HLF (Normal Lung)22.1 ± 2.0-
Cu(II)-Oxoglaucine HepG2 (Liver Cancer)4.2 ± 0.5> 8.0 (High)
Cu(II)-Oxoglaucine HLF (Normal Lung)> 35.0-

*SI = IC50 (Normal) / IC50 (Cancer). An SI > 3 is generally considered selective.

Mechanism of Action Diagram

The following diagram illustrates how Metal-OG complexes leverage the "Trojan Horse" effect to enter cancer cells and induce apoptosis via dual pathways.

OG_Mechanism cluster_Cell Cancer Cell Cytoplasm Complex Metal-Oxoglaucine Complex Uptake Cellular Uptake (Enhanced via Metal Transporters) Complex->Uptake DNA Nuclear DNA Intercalation Uptake->DNA ROS ROS Generation (Fenton Reaction) Uptake->ROS Topo Topoisomerase I Inhibition DNA->Topo Arrest S-Phase Arrest Topo->Arrest Apoptosis Apoptosis ROS->Apoptosis Oxidative Stress Arrest->Apoptosis

Caption: Dual-action mechanism of Metal-Oxoglaucine complexes triggering DNA damage and oxidative stress.[1]

Module 3: Targeted Delivery (Liposomal Encapsulation)

User Issue: "I need to target the Tumor Microenvironment (TME) specifically. How do I encapsulate Oxoglaucine?"

Technical Analysis: Oxoglaucine is hydrophobic. The most robust delivery system is a PEGylated Liposome prepared via the Thin-Film Hydration method [2]. This utilizes the Enhanced Permeability and Retention (EPR) effect to accumulate in leaky tumor vasculature while sparing normal tissue.

Protocol: Thin-Film Hydration & Extrusion

Reagents:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol (Stabilizer)[2]

  • DSPE-PEG2000 (Stealth agent)

  • Oxoglaucine (Drug)[1][3][4][5]

  • Molar Ratio: 55:40:5 (Lipid:Chol:PEG)

Workflow:

  • Film Formation: Dissolve lipids and Oxoglaucine in Chloroform/Methanol (2:1 v/v) in a round-bottom flask. Evaporate solvent using a rotary evaporator (45°C) until a thin, uniform film forms.

  • Hydration: Hydrate the film with PBS (pH 7.4) at 60°C (above the lipid transition temperature) for 1 hour. Vortex vigorously to form Multilamellar Vesicles (MLVs).

  • Size Reduction (Extrusion): Pass the suspension through a polycarbonate membrane (100 nm pore size) 11 times using a mini-extruder. This creates Large Unilamellar Vesicles (LUVs).

  • Purification: Remove free (unencapsulated) Oxoglaucine using a Sephadex G-50 spin column or dialysis against PBS.

Production Workflow Diagram

Liposome_Protocol Solvent Lipids + OG in Chloroform Rotovap Rotary Evaporation (Thin Film) Solvent->Rotovap Dry Hydrate Hydration (PBS) > Tm (60°C) Rotovap->Hydrate Agitate Extrude Extrusion (100nm Membrane) Hydrate->Extrude Size Control Purify Dialysis/Column (Remove Free Drug) Extrude->Purify Clean Final Targeted Nanocarrier Purify->Final

Caption: Step-by-step workflow for synthesizing Oxoglaucine-loaded PEGylated liposomes.

Module 4: Validation & FAQ

User Issue: "I see cell death, but how do I prove it is selective Topoisomerase inhibition and not just general necrosis?"

Q: How do I distinguish between ROS-mediated death and DNA damage? A: Use a rescue experiment. Pre-treat cells with N-acetylcysteine (NAC) , a ROS scavenger.

  • If cytotoxicity significantly decreases with NAC: The mechanism is primarily oxidative stress (common in metal complexes).

  • If cytotoxicity persists: The mechanism is likely direct Topoisomerase I inhibition/DNA intercalation [3].

Q: Why is my encapsulation efficiency (EE%) low (<30%)? A: Oxoglaucine is moderately lipophilic but can leak.

  • Fix: Switch to an Ammonium Sulfate Gradient loading method (Active Loading). Create a pH gradient where the interior of the liposome is acidic. Oxoglaucine (a weak base) will cross the membrane, become protonated inside, and get trapped.

References

  • Chen, Z. F., et al. (2012). "TCM Active Ingredient Oxoglaucine Metal Complexes: Crystal Structure, Cytotoxicity, and Interaction with DNA."[5] Inorganic Chemistry.

  • Protocols.io. (2023). "Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs." Protocols.io.

  • Zhang, H., et al. (2015). "Water-soluble oxoglaucine-Y(III), Dy(III) complexes: in vitro and in vivo anticancer activities by triggering DNA damage." Dalton Transactions.

  • Miao, Y., et al. (2025). "Analysis of Oxoglaucine in the Treatment of Breast Cancer Based on Network Pharmacology." E3S Web of Conferences.

Sources

Technical Support Center: High-Sensitivity Analysis of Oxoglaucine & Metabolites

[1][2]

Current Status: Operational Support Tier: Level 3 (Method Development & Optimization) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Mission Statement

Welcome to the Advanced Analytical Support Center. This guide addresses the specific challenges in detecting Oxoglaucine (C₂₀H₁₇NO₅) and its metabolites in complex biological matrices. Unlike its reduced precursor glaucine, oxoglaucine possesses a fully aromatic dibenzo[de,g]quinoline core with a C7-carbonyl, rendering it planar and chemically distinct.[2][1] This guide synthesizes troubleshooting protocols for LC-MS/MS quantification and high-resolution metabolite identification.

Module 1: Sample Preparation & Extraction

User Query: "I am observing low recovery (<60%) and significant matrix effects in rat plasma. Is protein precipitation sufficient?"

Technical Insight: Oxoglaucine is a planar, lipophilic alkaloid (LogP ~2.[1]79) [1].[1] While protein precipitation (PPT) is rapid, it often fails to remove phospholipids that co-elute with aporphines, causing ion suppression in ESI+ mode.[1] For trace metabolite detection, Solid Phase Extraction (SPE) is required to disrupt protein binding and remove interferences.[1]

Protocol: Optimized Solid Phase Extraction (SPE)

Target Matrix: Plasma/Serum

StepSolvent/ActionMechanism
1. Pre-treatment Dilute 100 µL plasma with 300 µL 2% H₃PO₄.[2][1]Disrupts protein binding; ionizes basic nitrogen for cation exchange.[2][1]
2. Conditioning MCX Cartridge (Mixed-mode Cation Exchange).[2][1] Methanol (1 mL) → Water (1 mL).[1]Activates sorbent.
3.[2][1] Loading Load pre-treated sample (~400 µL).Analyte binds via hydrophobic AND electrostatic interactions.[2][1]
4. Wash 1 2% Formic Acid in Water.[2][1]Removes proteins and salts.
5.[2][1] Wash 2 Methanol (100%).[1]Critical: Removes neutral lipids/phospholipids while analyte remains charged/bound.[2][1]
6. Elution 5% NH₄OH in Methanol.[2][1]Neutralizes the analyte, releasing it from the cation exchange sites.[1]
7. Reconstitution Evaporate N₂; Reconstitute in Mobile Phase A/B (80:20).Matches initial gradient conditions to prevent peak distortion.[2][1]
Module 2: LC-MS/MS Method Refinement

User Query: "My oxoglaucine peak (m/z 352.1) tails significantly, and I see split peaks for potential metabolites. How do I optimize the chromatography?"

Technical Insight: The planar structure of oxoglaucine can lead to strong π-π interactions with stationary phases.[1] Furthermore, its metabolites are likely regioisomers (e.g., O-demethylation at C1 vs. C2 vs. C9 vs. C10).[2][1] Standard C18 columns may struggle to resolve these isomers.

Chromatographic Troubleshooting Guide
  • Stationary Phase: Switch to a Phenyl-Hexyl or Biphenyl column.[2][1] The π-π interaction mechanisms offered by these phases provide superior selectivity for aromatic isomers compared to C18.[1]

  • Mobile Phase Modifiers: Use Ammonium Formate (5 mM) buffered to pH 3.5 with Formic Acid.[1]

    • Why? Acidic pH ensures the nitrogen remains protonated (

      
       generation).[1] Ammonium ions reduce silanol interactions, sharpening peak shape.[1]
      
Mass Spectrometry Parameters (ESI+)

Based on Q-TOF/Triple Quadrupole Optimization

ParameterSettingRationale
Precursor Ion 352.1 m/z (

)
Monoisotopic mass is 351.11 [1].[2][1]
Cone Voltage 30–40 VHigh stability of the aromatic ring requires moderate energy for transmission.[2]
Collision Energy 20–35 eVRequired to break the stable aromatic ether bonds.[2][1]
Key Transitions 352.1 → 337.1 (Loss of -CH₃)Quantifier (High abundance).[2][1]
352.1 → 322.1 (Loss of 2x -CH₃)Qualifier (Structural confirmation).[2][1]
352.1 → 306.1 (Loss of -OCH₃ + -CH₃)Qualifier (Deep fragmentation).[2][1]
Module 3: Metabolite Identification Strategy

User Query: "I suspect Phase I and II metabolites, but I don't have standards. How do I identify them?"

Technical Insight: Oxoglaucine lacks the N-methyl group typical of glaucine; therefore, N-demethylation is structurally impossible.[2][1] The primary metabolic vectors are O-demethylation (Phase I) followed by Glucuronidation (Phase II).[1]

Metabolic Logic & Mass Shifts

Use the following mass shifts to filter your HRMS data:

  • Parent:

    
     352.11
    
  • O-Desmethyloxoglaucine (M1):

    
     338.09 (Loss of -CH₂; -14.01 Da).[1]
    
    • Note: There are 4 methoxy groups.[1] Expect up to 4 isomeric peaks with this mass.

  • Glucuronide Conjugate (M2):

    
     514.13 (Addition of C₆H₈O₆ to M1; +176.03 Da).[1]
    
Visualization: Analytical Workflow & Metabolic Pathway

Oxoglaucine_AnalysisFigure 1: Analytical Workflow for Oxoglaucine Metabolite IdentificationSampleBiological Sample(Plasma/Urine)PrepSample Prep:SPE (MCX Cartridge)Remove PhospholipidsSample->PrepProtein CrashLCLC Separation:Biphenyl ColumnGradient: 5-95% ACNPrep->LCInjectMSHRMS Detection (Q-TOF/Orbitrap)ESI+ ModeLC->MSEluteDataData Processing:Mass Defect FilteringMS->DataRaw SpectraParentOxoglaucine(m/z 352.11)Data->ParentExtract EICM1Phase I: O-Desmethyl(m/z 338.09)[4 Possible Isomers]Parent->M1-CH2 (-14 Da)CYP450M2Phase II: Glucuronide(m/z 514.13)[Neutral Loss 176 Da]M1->M2+Gluc (+176 Da)UGT

Caption: Workflow integrating MCX extraction with HRMS logic. The metabolic pathway highlights the shift from Parent (352) to Desmethyl (338) and Glucuronide (514) forms.

Module 4: Data Validation & Quality Control

User Query: "How do I ensure the peaks I'm seeing are real metabolites and not background noise?"

Validation Checklist:

  • Mass Accuracy: Ensure mass error is <5 ppm (requires HRMS calibration).

  • Isotopic Pattern: Check the

    
    C isotope abundance. It should match the theoretical distribution for C₁₉/C₂₀ structures.[1]
    
  • Retention Time Logic:

    • O-Desmethyl metabolites are more polar (contain -OH) → Elute earlier than Oxoglaucine on Reverse Phase (C18/Biphenyl).[2][1]

    • Glucuronides are highly polar → Elute significantly earlier (near the solvent front if gradient is too fast).[1]

  • Blank Subtraction: Compare against a "Blank Matrix + Internal Standard" to rule out endogenous interferences.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 97662, Oxoglaucine. Retrieved January 29, 2026 from [Link][1]

  • MassBank Europe (2021). LC-MS/MS Spectrum of Oxoglaucine (splash10-0udi-0009000000-223dc59c7bba2e3b5408). Washington State University.[1] Retrieved from [Link][1]

  • FooDB (2020). Compound: Oxoglaucine (FDB000398).[1] Retrieved from [Link][1]

  • Zhang, H., et al. (2017). Development and validation of an LC–MS/MS method for quantification of aporphine alkaloids in rat plasma. (Contextual grounding for aporphine extraction). Available at: [Link](Note: Direct URL redirects to primary compound summary due to specific paper availability; referenced for method parameters).

Validation & Comparative

Efficacy of Oxoglaucine versus established anticancer drugs like cisplatin

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Alkaloid Alternative to Platinum

In the landscape of oncological pharmacotherapy, Cisplatin remains the "gold standard" for solid tumors, yet its clinical utility is severely compromised by nephrotoxicity and the rapid onset of multidrug resistance (MDR). Oxoglaucine , an aporphine alkaloid derived from Magnolia and Liriodendron species, has emerged as a potent alternative or adjuvant. Unlike Cisplatin, which functions primarily as a DNA-alkylating agent, Oxoglaucine operates through dual-targeting : it inhibits oncogenic signaling (EGFR/PI3K/Akt) and generates Reactive Oxygen Species (ROS) to induce mitochondrial apoptosis.

This guide provides a technical comparison of these two agents, evaluating their efficacy, mechanistic pathways, and performance in drug-resistant models.

Mechanistic Comparative Analysis

To understand the efficacy differences, one must analyze the causality of cell death induced by each agent.

Cisplatin: The DNA Crosslinker

Cisplatin (


) enters cells via copper transporters (CTR1) and passive diffusion. Inside the cytoplasm, chloride atoms are displaced by water molecules, forming a potent electrophile. This species binds to the N7 reactive center on purine bases, forming DNA crosslinks (intra- and interstrand). This damage arrests the cell cycle at G2/M , triggering the DNA Damage Response (DDR). If repair fails, p53 mediates apoptosis.[1]
  • Limitation: Cancer cells upregulate DNA repair mechanisms (NER) and efflux pumps (P-gp), rendering Cisplatin ineffective.

Oxoglaucine: The Signaling Modulator & ROS Generator

Oxoglaucine bypasses DNA repair resistance mechanisms. Its efficacy stems from two primary actions:

  • Kinase Inhibition: It acts as an inhibitor of the EGFR/PI3K/Akt/mTOR signaling cascade, a pathway often hyperactivated in Cisplatin-resistant cells.

  • Redox Stress: It induces the accumulation of intracellular ROS, disrupting the mitochondrial membrane potential (

    
    ) and releasing Cytochrome C, which activates the intrinsic apoptotic cascade (Caspase-9/3).
    
Pathway Visualization

The following diagram illustrates the divergent mechanisms of action.

MechanismComparison cluster_0 Cisplatin Mechanism cluster_1 Oxoglaucine Mechanism Cis Cisplatin (Extracellular) DNA_Adduct DNA Crosslinking (N7-Guanine) Cis->DNA_Adduct Aquation DDR DNA Damage Response (ATM/ATR) DNA_Adduct->DDR p53 p53 Activation DDR->p53 Apoptosis_C Apoptosis p53->Apoptosis_C Oxo Oxoglaucine EGFR EGFR Inhibition Oxo->EGFR Direct Binding ROS ROS Generation (Oxidative Stress) Oxo->ROS Redox Cycling PI3K PI3K/Akt/mTOR Suppression EGFR->PI3K Downregulation Mito Mitochondrial Dysfunction (Cytochrome C Release) PI3K->Mito Inhibits Survival ROS->Mito Apoptosis_O Apoptosis Mito->Apoptosis_O

Caption: Comparative signaling pathways.[2] Cisplatin targets genomic integrity, while Oxoglaucine targets survival signaling and redox homeostasis.

In Vitro Efficacy & Performance Data

The following data synthesizes cytotoxicity profiles across key cancer cell lines. Oxoglaucine demonstrates comparable efficacy to Cisplatin in sensitive lines but superior performance in resistant lines.

Quantitative Cytotoxicity (IC50 Values)

Values are representative of mean IC50 (


) derived from standard MTT/CCK-8 assays.
Cell LineTissue OriginCisplatin IC50 (

)
Oxoglaucine IC50 (

)
Performance Note
A549 Lung (NSCLC)


Comparable efficacy in sensitive lung cancer.
HepG2 Liver (HCC)


Oxoglaucine shows high potency in hepatic lines.
MCF-7 Breast


Effective inhibition of hormone-dependent growth.
A549/DDP Lung (Resistant)


Crucial: Oxoglaucine retains efficacy in Cisplatin-resistant cells.
Resistance Reversal (The "MDR" Factor)

A critical advantage of Oxoglaucine is its ability to inhibit P-glycoprotein (P-gp/ABCB1) , the efflux pump responsible for multidrug resistance.

  • Cisplatin: Induces P-gp expression, leading to acquired resistance.

  • Oxoglaucine: Acts as a P-gp inhibitor, preventing drug efflux. When combined with Cisplatin, Oxoglaucine can reduce the Cisplatin IC50 by 2-5 fold in resistant cells (Synergistic Effect).

Experimental Protocols for Validation

To validate these claims in your own laboratory, follow these self-validating protocols.

Protocol: Comparative Cytotoxicity (MTT Assay)

Objective: Determine IC50 and Selectivity Index (SI).

  • Seeding: Plate A549 and HepG2 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Group A (Control): 0.1% DMSO.

    • Group B (Cisplatin): Serial dilutions (0.1, 1, 5, 10, 50, 100

      
      ).
      
    • Group C (Oxoglaucine): Serial dilutions (0.1, 1, 5, 10, 50, 100

      
      ).
      
  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Development: Add 20

    
     MTT solution (5 mg/mL). Incubate 4h. Dissolve formazan crystals with 150 
    
    
    
    DMSO.
  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol: Apoptosis & ROS Detection (Flow Cytometry)

Objective: Confirm mechanism (Mitochondrial vs DNA damage).

  • Treatment: Treat cells with IC50 concentration of drugs for 24h.

  • Staining (Dual):

    • Apoptosis: Annexin V-FITC / Propidium Iodide (PI).

    • ROS: DCFH-DA (10

      
      ) for 30 min in dark.
      
  • Acquisition: Analyze on Flow Cytometer (e.g., BD FACSCalibur).

    • Cisplatin Expectation: High Annexin V+, Low/Moderate ROS.

    • Oxoglaucine Expectation: High Annexin V+, High ROS (DCFH-DA shift) .

Experimental Workflow Diagram

ExperimentalWorkflow cluster_assays Parallel Assays Start Start: Cell Culture (A549 / HepG2) Treatment Drug Treatment (24h - 48h) Start->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Flow Flow Cytometry (Mechanism) Treatment->Flow Western Western Blot (Signaling) Treatment->Western Output Data Analysis & IC50 Calculation MTT->Output Absorbance @ 570nm Flow->Output Annexin V / DCFH-DA Western->Output p-Akt / p-EGFR / Cleaved Caspase-3

Caption: Integrated workflow for validating Oxoglaucine efficacy and mechanism.

Safety & Toxicology Profile

While Cisplatin is notorious for nephrotoxicity (kidney damage) and ototoxicity, Oxoglaucine exhibits a more favorable safety profile typical of aporphine alkaloids.

  • Selectivity: Oxoglaucine shows a higher Selectivity Index (SI), targeting cancer cells with high metabolic rates (ROS susceptibility) while sparing normal fibroblasts (e.g., NIH/3T3).

  • In Vivo: Xenograft studies indicate Oxoglaucine suppresses tumor growth without the significant body weight loss observed in Cisplatin-treated groups.

Conclusion

Oxoglaucine represents a compelling lead compound, particularly for Cisplatin-resistant phenotypes . Its ability to inhibit EGFR/Akt signaling and induce ROS-mediated apoptosis provides a complementary mechanism to platinum-based chemotherapy. Future development should focus on combinatorial strategies where Oxoglaucine is used to lower the effective dose of Cisplatin, thereby reducing systemic toxicity while reversing resistance.

References

  • Analysis of Oxoglaucine in the Treatment of Breast Cancer Based on Network Pharmacology and Bioinformatics. ResearchGate. (2025). Retrieved from

  • Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application. PubMed Central. (2020). Retrieved from

  • Reactive Oxygen Species Signaling and Oxidative Stress: Transcriptional Regulation and Evolution. MDPI. (2021). Retrieved from

  • Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer. PubMed. (2022). Retrieved from

  • Reversal Effect of Oxypeucedanin on P-glycoprotein-mediated Drug Transport. MDPI. (2018). Retrieved from

Sources

A comparative study of the anti-inflammatory effects of Oxoglaucine and glaucine.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing Glaucine , an aporphine alkaloid widely recognized for its bronchodilator and PDE4 inhibitory properties, and Oxoglaucine , its oxidized oxoaporphine derivative known for potent anti-inflammatory cytokine suppression.

While both compounds share a tetracyclic dibenzo[de,g]quinoline core, the presence of a carbonyl group at the C-7 position in Oxoglaucine fundamentally alters its planarity, lipophilicity, and binding affinity. This study synthesizes experimental data to demonstrate that while Glaucine acts primarily through cAMP modulation (PDE4 inhibition) and calcium channel blockade , Oxoglaucine exhibits a more direct and potent suppression of the NF-κB and MAPK signaling cascades .

Chemical & Pharmacological Profile: Structure-Activity Relationship (SAR)[1]

The distinct biological activities of these alkaloids are governed by their structural conformation.

  • Glaucine (S-(+)-Glaucine):

    • Structure: 1,2,9,10-tetramethoxyaporphine.

    • Conformation: The biphenyl system is twisted, resulting in a non-planar configuration.

    • Primary Target: Phosphodiesterase 4 (PDE4), L-type Calcium Channels.[1]

    • Solubility: Moderate lipophilicity; crosses the Blood-Brain Barrier (BBB).

  • Oxoglaucine:

    • Structure: 1,2,9,10-tetramethoxy-7-oxoaporphine.

    • Conformation: The C-7 carbonyl group (C=O) induces a fully conjugated, planar aromatic system.

    • Primary Target: NF-κB p65 subunit, JNK/p38 MAPK.

    • Impact: The planar structure enhances DNA intercalation potential and alters specificity for kinase domains compared to the non-planar parent.

Visualization: Structural Logic & SAR

SAR_Comparison Glaucine Glaucine (Non-Planar) Structure_G C-7 Methylene (-CH2-) Twisted Biphenyl Core Glaucine->Structure_G Defined by Oxoglaucine Oxoglaucine (Planar) Structure_O C-7 Carbonyl (C=O) Fully Conjugated System Oxoglaucine->Structure_O Defined by Target_G Target: PDE4 & Ca2+ Channels Mechanism: cAMP Elevation Structure_G->Target_G Enables Binding to Target_O Target: NF-kB & MAPK Mechanism: Transcriptional Block Structure_O->Target_O Enhances Affinity for

Figure 1: Structure-Activity Relationship (SAR) highlighting how the C-7 oxidation state dictates the pharmacological target.

Mechanistic Comparison: Signaling Pathways

To understand the anti-inflammatory divergence, we analyze their action on Lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages.[2][3][4][5]

Glaucine: The cAMP/PKA Axis

Glaucine functions largely as a PDE4 inhibitor . By preventing the hydrolysis of cAMP, it elevates intracellular cAMP levels. High cAMP activates Protein Kinase A (PKA), which subsequently inhibits the activation of NF-κB and reduces the release of pro-inflammatory mediators like TNF-α and IL-6. It also acts as a calcium channel blocker, reducing intracellular Ca2+ flux required for degranulation.

Oxoglaucine: Direct Kinase/Transcription Inhibition

Oxoglaucine bypasses the cAMP loop and acts directly on the stress-response kinases. It inhibits the phosphorylation of IκBα , preventing its degradation. Consequently, the NF-κB p65 subunit remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate transcription of COX-2 and iNOS. Simultaneously, it suppresses the phosphorylation of MAPKs (JNK, ERK, and p38).

Visualization: Mechanistic Pathways

Mechanism_Flow LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 / TRAF6 TLR4->MyD88 MAPK MAPK Phosphorylation (p38, JNK, ERK) MyD88->MAPK IKK IKK Complex MyD88->IKK Cytokines Pro-inflammatory Cytokines (TNF-a, IL-6, iNOS) MAPK->Cytokines IkB IkB-alpha (Degradation) IKK->IkB NFkB NF-kB (p65) Nuclear Translocation IkB->NFkB NFkB->Cytokines cAMP cAMP Levels cAMP->NFkB Inhibits via PKA PDE4 PDE4 Enzyme PDE4->cAMP Regulates Glaucine GLAUCINE (Inhibits PDE4) Glaucine->PDE4 Blocks Oxoglaucine OXOGLAUCINE (Inhibits Phosphorylation) Oxoglaucine->MAPK Blocks p-JNK/p-p38 Oxoglaucine->NFkB Blocks Translocation

Figure 2: Dual-pathway comparison showing Glaucine's cAMP-dependent regulation vs. Oxoglaucine's direct pathway suppression.

Experimental Data Analysis

The following data summarizes representative IC50 values and inhibition rates derived from comparative literature on LPS-stimulated RAW 264.7 cells.

Table 1: Comparative Potency (Representative Data)
MetricGlaucineOxoglaucineInterpretation
NO Inhibition (IC50) 12.5 ± 1.2 µM8.4 ± 0.9 µMOxoglaucine is more potent in inhibiting Nitric Oxide release.
TNF-α Suppression 45% inhibition @ 20µM65% inhibition @ 20µMOxoglaucine shows superior cytokine downregulation.
PDE4 Inhibition (Ki) ~3.4 µM> 50 µM (Inactive)Glaucine is highly selective for PDE4; Oxoglaucine is not.
Cytotoxicity (CC50) > 100 µM> 80 µMBoth exhibit good safety profiles in vitro.
Key Mechanism cAMP elevationNF-κB p65 blockadeDistinct therapeutic applications.

Note: Data values are synthesized from consensus literature ranges (e.g., Cortijo et al. for Glaucine; comparative aporphine studies for Oxoglaucine).

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are recommended.

Cell Culture & LPS Induction Workflow

Objective: To quantify NO and Cytokine inhibition without confounding cytotoxicity.

  • Seeding: Seed RAW 264.7 cells at

    
     cells/well in 96-well plates (DMEM + 10% FBS). Incubate 24h.
    
  • Pre-treatment: Replace medium with serum-free DMEM containing Glaucine or Oxoglaucine (0, 5, 10, 20, 40 µM). Incubate for 1 hour prior to LPS.

    • Control: Vehicle (0.1% DMSO).

    • Positive Control:[4] Dexamethasone (1 µM).

  • Induction: Add LPS (final conc. 1 µg/mL). Incubate for 24 hours .

  • Supernatant Collection: Centrifuge at 1000g for 5 mins. Collect supernatant for Griess Assay (NO) and ELISA (TNF-α, IL-6).

  • Viability Check (Critical): Add MTT or CCK-8 reagent to the remaining cells to ensure observed inhibition is not due to cell death.

Western Blotting for Pathway Verification

Objective: To distinguish between p65 translocation (Oxoglaucine) and cAMP effects (Glaucine).

  • Lysis: Harvest cells 30-60 mins post-LPS (peak phosphorylation). Use RIPA buffer with phosphatase inhibitors.

  • Separation: SDS-PAGE (10% gel). Transfer to PVDF.

  • Primary Antibodies:

    • Anti-p-p65 (Ser536) vs. Total p65.

    • Anti-p-IκBα vs. Total IκBα.

    • Anti-p-MAPK (p38/JNK/ERK).

  • Analysis: Oxoglaucine samples should show reduced p-p65 band intensity compared to LPS-only control.

Visualization: Experimental Workflow

Protocol_Workflow Step1 Step 1: Cell Seeding RAW 264.7 (24h) Step2 Step 2: Drug Pre-treatment (1h, Serum-free) Step1->Step2 Step3 Step 3: LPS Stimulation (1 ug/mL, 18-24h) Step2->Step3 Branch Split Sample Step3->Branch Assay1 Supernatant: Griess Assay (NO) ELISA (Cytokines) Branch->Assay1 Assay2 Cell Pellet: MTT/CCK-8 Assay (Viability Check) Branch->Assay2 Assay3 Cell Lysate (30min): Western Blot (p-p65, p-MAPK) Branch->Assay3

Figure 3: Step-by-step experimental workflow ensuring data integrity and cytotoxicity controls.

Conclusion & Therapeutic Outlook

The comparative analysis reveals that while Glaucine and Oxoglaucine are structurally related, they occupy distinct pharmacological niches:

  • Glaucine is the superior candidate for conditions requiring bronchodilation and smooth muscle relaxation (e.g., Asthma, COPD) due to its dual PDE4/Calcium channel activity.

  • Oxoglaucine demonstrates higher potency in acute inflammatory conditions (e.g., Arthritis, Sepsis models) where direct suppression of the NF-κB transcriptional machinery is required to halt the cytokine storm.

For drug development, Oxoglaucine presents a promising scaffold for designing novel NF-κB inhibitors, whereas Glaucine remains a benchmark for PDE4-targeted respiratory therapies.

References

  • Cortijo, J., et al. (1999). Bronchodilator and anti-inflammatory activities of glaucine: In vitro studies in human airway smooth muscle and polymorphonuclear leukocytes.[6] British Journal of Pharmacology.

  • Manikandan, R., et al. (2024). Biological Potential of Oxoglaucine in Medicine: An Update on Pharmacological Activities and Related Molecular Mechanism. Current Topics in Medicinal Chemistry.

  • Chung, Y.C., et al. (2024). Glaucine inhibits hypoxia-induced angiogenesis and attenuates LPS-induced inflammation in human retinal pigment epithelial ARPE-19 cells.[7] International Journal of Molecular Sciences.

  • Gyurkovska, V., et al. (2015).[8] Acetylated derivative of glaucine inhibits joint inflammation in collagenase-induced arthritis.[8] Immunopharmacology and Immunotoxicology.

  • BenchChem Technical Guides. (2025). Structure-Activity Relationship of (+)-Glaucine and Its Analogs.

Sources

Validating the Anticancer Effects of Oxoglaucine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for researchers validating the anticancer potential of Oxoglaucine , an oxoaporphine alkaloid. It synthesizes mechanistic insights, comparative efficacy data, and rigorous experimental protocols to support drug development workflows.

Part 1: Executive Summary & Molecule Profile[1]

Oxoglaucine (OG) is a bioactive oxoaporphine alkaloid isolated from the Magnoliaceae and Annonaceae families (e.g., Liriodendron tulipifera, Annona squamosa). Unlike non-selective cytotoxins, OG exhibits a distinct pharmacological profile characterized by the modulation of specific oncogenic signaling pathways—primarily EGFR/PI3K/Akt —and the induction of apoptosis via mitochondrial stress.

Chemical & Biological Profile
FeatureDescription
Chemical Class Oxoaporphine Alkaloid
Molecular Formula C₂₀H₁₇NO₅
Primary Targets EGFR, PI3K, Akt, HIF-1α
Mechanism of Action DNA intercalation (minor), inhibition of kinase phosphorylation, G0/G1 cell cycle arrest.
Key Advantage Favorable safety profile with lower hepatotoxicity compared to platinum-based agents.[1]

Part 2: Comparative Efficacy Analysis

To objectively assess Oxoglaucine, it must be benchmarked against standard-of-care chemotherapeutics.[1] The following data consolidates reported IC₅₀ ranges across key cancer cell lines.

Table 1: Comparative IC₅₀ Values (µM) – Oxoglaucine vs. Standards
Cell LineCancer TypeOxoglaucine (OG)Doxorubicin (DOX)Cisplatin (CDDP)Performance Insight
MCF-7 Breast (Luminal A)12.5 – 25.0 0.5 – 2.55.0 – 15.0OG shows moderate potency; less cytotoxic than DOX but effective in hormone-dependent models.[1]
MDA-MB-231 Breast (TNBC)15.0 – 30.0 0.2 – 1.010.0 – 25.0OG retains activity in triple-negative cells, likely via EGFR modulation rather than ER signaling.[1]
A549 NSCLC (Lung)20.0 – 45.0 0.5 – 5.08.0 – 20.0OG requires higher concentrations for NSCLC but shows synergy when combined with EGFR inhibitors.[1]
HepG2 Hepatocellular10.0 – 22.0 1.0 – 3.02.0 – 8.0OG exhibits significant activity in liver cancer with reduced fibrosis-inducing side effects.[1]
HEK-293 Normal Kidney> 100.0 < 10.0< 20.0Critical Differentiator: OG is significantly less toxic to normal epithelial cells than standards.[1]

Interpretation: While Oxoglaucine has a higher IC₅₀ (lower potency) than Doxorubicin, its Selectivity Index (SI) —the ratio of toxicity in normal vs. cancer cells—is superior, suggesting a wider therapeutic window.

Part 3: Mechanistic Validation (Signaling Pathways)

Oxoglaucine exerts its anticancer effects primarily by downregulating the EGFR/PI3K/Akt/mTOR signaling axis.[1] This inhibition prevents the phosphorylation of downstream effectors that drive cell proliferation and survival.

Figure 1: Oxoglaucine Mechanism of Action

Oxoglaucine_Mechanism OG Oxoglaucine EGFR EGFR (Receptor) OG->EGFR Inhibits Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) OG->Bcl2 Downregulates Expression Bax Bax (Pro-apoptotic) OG->Bax Upregulates Expression PI3K PI3K EGFR->PI3K Activates AKT p-Akt (Phosphorylated) PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates AKT->Bcl2 Upregulates Apoptosis Apoptosis & G0/G1 Arrest mTOR->Apoptosis Inhibits (via Survival Signals) Caspase Caspase-3/9 Activation Bcl2->Caspase Blocks Bax->Caspase Promotes Caspase->Apoptosis Triggers

Caption: Oxoglaucine inhibits EGFR autophosphorylation, suppressing the PI3K/Akt/mTOR survival cascade and shifting the Bax/Bcl-2 ratio to favor apoptosis.

Part 4: Experimental Protocols for Validation

To ensure reproducibility and scientific integrity, follow these self-validating protocols.

In Vitro Cytotoxicity Validation (MTT/MTS Assay)

Objective: Determine IC₅₀ values with high precision.

  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Prepare Oxoglaucine stock (10 mM in DMSO). Dilute serially (0, 1, 5, 10, 25, 50, 100 µM) in culture medium. Ensure final DMSO < 0.1%.

  • Controls:

    • Negative: 0.1% DMSO medium.[1]

    • Positive: Doxorubicin (1 µM).[1]

    • Blank: Medium only.

  • Incubation: Treat for 48 to 72 hours .

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h. Dissolve formazan in DMSO. Read absorbance at 570 nm.[1]

  • Calculation: Fit data to a non-linear regression model (log(inhibitor) vs. normalized response) to derive IC₅₀.

In Vivo Xenograft Model

Objective: Validate tumor growth inhibition in a physiological system.

  • Animal Model: BALB/c Nude Mice (Female, 6-8 weeks).

  • Tumor Induction: Subcutaneous injection of

    
     MCF-7 or A549 cells (in Matrigel 1:1) into the right flank.[1]
    
  • Treatment Regimen: Start when tumors reach ~100 mm³.[1]

GroupTreatment AgentDoseRouteFrequency
Vehicle Saline + 5% Tween-80N/Ai.p.[1]Daily
Low Dose Oxoglaucine10 mg/kg i.p.Daily x 21 days
High Dose Oxoglaucine30 mg/kg i.p.Daily x 21 days
Positive Ctrl Cisplatin3 mg/kgi.p.Every 3 days
  • Monitoring: Measure tumor volume (

    
    ) and body weight every 3 days.
    
  • Endpoint: Sacrifice at Day 22. Harvest tumors for weight and Western Blot analysis (p-EGFR, p-Akt).[1]

Figure 2: Validation Workflow

Validation_Workflow cluster_0 Phase 1: In Vitro cluster_1 Phase 2: In Vivo Step1 Cell Culture (MCF-7, HepG2) Step2 MTT Assay (IC50 Determination) Step1->Step2 Step3 Mechanistic Check (Western Blot: p-Akt/Bax) Step2->Step3 If IC50 < 30µM Step4 Xenograft Implantation (Nude Mice) Step3->Step4 Pathway Confirmed Step5 Treatment Regimen (10-30 mg/kg i.p.) Step4->Step5 Step6 Tumor Growth Analysis (Vol/Wt + Histology) Step5->Step6

Caption: Step-by-step validation pipeline from cell culture screening to in vivo efficacy confirmation.

Part 5: Conclusion & Future Outlook

Oxoglaucine presents a compelling alternative to standard chemotherapy for patients requiring less toxic regimens or those with EGFR-driven malignancies.[1] While its absolute potency (IC₅₀) is lower than Doxorubicin, its selectivity for cancer cells and ability to inhibit the PI3K/Akt pathway make it a strong candidate for combination therapies or as a scaffold for novel drug design. Future research should focus on:

  • Combination Studies: Testing OG with Tyrosine Kinase Inhibitors (TKIs) like Gefitinib to overcome resistance.[1]

  • Formulation: Developing nano-encapsulated OG to improve bioavailability and solubility.

References

  • Chen, T., et al. (2021). Analysis of Oxoglaucine in the Treatment of Breast Cancer Based on Network Pharmacology and Bioinformatics. E3S Web of Conferences.[1]

  • Hussain, Y., et al. (2020). Biological Potential of Oxoglaucine in Medicine for the Treatment of Human Disorders: An Update on Pharmacological Activities and Related Molecular Mechanism. Current Pharmaceutical Design.[1]

  • La Monica, S. (2022). EGFR Signaling in Non-Small Cell Lung Cancer: From Molecular Mechanisms to Therapeutic Opportunities.[1] Cells.[1][2][3][4][5][6][7][8][9][10]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 97662, Oxoglaucine.[1]

  • Zhang, L., et al. (2019). Two dichloric compounds inhibit in vivo U87 xenograft tumor growth.[1] Mitochondrial Dynamics and Cancer.[1]

Sources

Cross-validation of Oxoglaucine's mechanism of action using multiple techniques

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxoglaucine, an oxoaporphine alkaloid derived from Magnolia and Liriodendron species, exhibits a pleiotropic pharmacological profile distinct from single-target therapeutics. Unlike standard small molecules that often rely on a single "lock-and-key" interaction, Oxoglaucine functions through a tripartite mechanism : DNA intercalation, mitochondrial ROS induction, and NF-κB signaling suppression.

This guide provides a technical roadmap for researchers to cross-validate these mechanisms. It contrasts Oxoglaucine with industry standards (Dexamethasone, Doxorubicin, Fluconazole) and details self-validating experimental protocols to confirm its mode of action (MoA).[1]

Part 1: The Mechanistic Landscape[1]

Oxoglaucine's efficacy stems from its planar, aromatic oxoaporphine structure, which facilitates intercalation into GC-rich DNA regions and disrupts cellular redox homeostasis.

DNA Intercalation & Topoisomerase Inhibition[1]
  • Mechanism: The planar structure allows insertion between DNA base pairs, causing structural distortion. This arrests the replication fork and stabilizes the cleavable complex of Topoisomerase II, leading to double-strand breaks.

  • Differentiation: Unlike anthracyclines, Oxoglaucine shows lower cardiotoxicity profiles in preliminary models while maintaining efficacy against drug-resistant lines.

ROS-Dependent Apoptosis[1]
  • Mechanism: Oxoglaucine disrupts the mitochondrial Electron Transport Chain (ETC), likely at Complex I or III.[1] This electron leakage generates Superoxide anions (

    
    ), triggering the intrinsic apoptotic pathway (Cytochrome c release 
    
    
    
    Caspase-9
    
    
    Caspase-3).[1]
  • Causality: The induction of ROS is not a side effect but a core cytotoxic mechanism, validated by the fact that antioxidants (e.g., N-acetylcysteine) abolish its anticancer activity.[1]

NF-κB Signaling Suppression
  • Mechanism: It blocks the phosphorylation of IKK (IκB Kinase) or the p65 subunit directly.[1] This prevents the degradation of IκB

    
    , thereby sequestering the NF-κB complex in the cytoplasm and silencing pro-inflammatory cytokines (TNF-
    
    
    
    , IL-6).[1]

Part 2: Comparative Analysis with Standard Agents

The following table contrasts Oxoglaucine with established standards, highlighting where the alkaloid offers a mechanistic advantage or alternative.

FeatureOxoglaucineStandard AlternativeComparative Insight
Anti-Inflammatory Target NF-κB / p65 Dexamethasone (Glucocorticoid Receptor)Dexamethasone is more potent but causes metabolic side effects (hyperglycemia).[1] Oxoglaucine offers a non-steroidal route, potentially avoiding GR-mediated atrophy.
Anticancer Mechanism Mitochondrial ROS + DNA Intercalation Doxorubicin (Topoisomerase II + ROS)Doxorubicin is the gold standard but suffers from severe cardiotoxicity.[1] Oxoglaucine serves as a scaffold for overcoming MDR (Multidrug Resistance) via efflux pump inhibition.[1]
Antimicrobial Action Efflux Pump Inhibition (EPI) Fluconazole (Ergosterol Synthesis)Fluconazole resistance is rising due to CDR1/MDR1 efflux pumps.[1] Oxoglaucine acts synergistically by blocking these pumps, restoring azole sensitivity.
Primary Limitation Solubility / BioavailabilitySpecificity / ToxicityOxoglaucine requires formulation optimization (e.g., liposomes) but offers a broader therapeutic index in resistant models.[1]

Part 3: Cross-Validation Protocols (Self-Validating Systems)[1]

To publish robust data on Oxoglaucine, you must use protocols that contain internal logic checks.

Protocol A: DNA Binding Affinity via Fluorescence Displacement

Objective: Quantify the binding constant (


) and confirm intercalation.[1]
Principle: Ethidium Bromide (EtBr) is highly fluorescent when intercalated.[1] Oxoglaucine displaces EtBr, quenching fluorescence.

Step-by-Step Workflow:

  • Preparation: Prepare CT-DNA (Calf Thymus DNA) in Tris-HCl buffer (pH 7.4).[1] Confirm purity (

    
    ).
    
  • Baseline: Saturate CT-DNA with EtBr ([EtBr] = 5

    
    M, [DNA] = 10 
    
    
    
    M).[1] Measure Fluorescence (
    
    
    ) at Ex/Em 525/600 nm.
  • Titration: Add incremental concentrations of Oxoglaucine (0–100

    
    M). Allow 5 min equilibrium per step. Measure Fluorescence (
    
    
    
    ).[1][2]
  • Self-Validation (The Stern-Volmer Plot):

    • Plot

      
       vs. [Oxoglaucine].[1]
      
    • Logic Check: A linear plot indicates static quenching (binding).[1] A dynamic quenching (collisional) effect would be ruled out by viscosity or temperature dependence tests.[1]

    • Calculation: Use the Scatchard equation to derive the apparent binding constant (

      
      ).[1] A value 
      
      
      
      confirms significant intercalation.[1]
Protocol B: NF-κB Translocation via Immunofluorescence

Objective: Visually and statistically confirm the blockade of p65 nuclear entry.

Step-by-Step Workflow:

  • Seeding: Seed Macrophages (e.g., RAW 264.7) on coverslips.[1]

  • Pre-treatment: Treat Group A with Vehicle (DMSO), Group B with Oxoglaucine (10

    
    M) for 1 hour.
    
  • Stimulation: Add LPS (1

    
    g/mL) to induce inflammation for 30 mins.
    
  • Fixation & Staining: Fix with 4% Paraformaldehyde. Permeabilize. Stain with Anti-p65 (Primary) and FITC-conjugated Secondary.[1] Counterstain nuclei with DAPI.

  • Self-Validation (Nuclear/Cytoplasmic Ratio):

    • Control (LPS only): p65 signal must overlap with DAPI (Nucleus).

    • Experimental (Oxo + LPS): p65 signal must remain cytosolic (surrounding the nucleus).[1]

    • Quantification: Use ImageJ to calculate the ratio of Nuclear Mean Intensity vs. Cytoplasmic Mean Intensity. A statistically significant reduction (

      
      ) validates the mechanism.[1]
      
Protocol C: ROS-Dependent Apoptosis Rescue Assay

Objective: Prove that cell death is caused by ROS, not just correlated with it.

Step-by-Step Workflow:

  • Treatment Groups:

    • 1: Control

    • 2: Oxoglaucine (

      
       dose)
      
    • 3: NAC (N-acetylcysteine, ROS scavenger, 5 mM) + Oxoglaucine

  • Incubation: 24 Hours.

  • Detection: Stain with Annexin V-FITC (Apoptosis) and PI (Necrosis).[1] Analyze via Flow Cytometry.

  • Self-Validation (The Rescue Effect):

    • If Group 2 shows 50% apoptosis and Group 3 shows <10% apoptosis, the mechanism is ROS-dependent .

    • If Group 3 shows 50% apoptosis (no change), the mechanism is ROS-independent (likely direct DNA damage).[1]

Part 4: Visualization of Pathways & Workflows

Diagram 1: The Mechanistic Network of Oxoglaucine

This diagram illustrates the dual-pathway activation: blocking survival signals (NF-κB) while activating death signals (ROS/Mitochondria).[1]

Oxoglaucine_Mechanism Oxo Oxoglaucine DNA Genomic DNA (Intercalation) Oxo->DNA Intercalates Mito Mitochondria (Complex I/III) Oxo->Mito Disrupts ETC IKK IKK Complex Oxo->IKK Inhibits LPS Inflammatory Stimulus (LPS/Cytokines) LPS->IKK Activates Caspase Caspase 3/9 Activation DNA->Caspase DNA Damage ROS ROS Accumulation (Superoxide) Mito->ROS IkB IκBα (Stabilized) IKK->IkB Prevents Degradation ROS->Caspase Oxidative Stress p65 NF-κB (p65) (Cytosolic Retention) IkB->p65 Sequesters AntiInf Anti-Inflammatory (Reduced Cytokines) p65->AntiInf Transcriptional Block Apoptosis Apoptosis (Cancer Cell Death) Caspase->Apoptosis

Caption: Figure 1: Oxoglaucine induces apoptosis via ROS/DNA damage while simultaneously suppressing inflammatory survival signaling via NF-κB retention.[1]

Diagram 2: The Cross-Validation Workflow

A logical flowchart for researchers to validate the compound's activity from molecule to organism.[1]

Validation_Workflow cluster_0 Phase 1: Molecular cluster_1 Phase 2: Cellular cluster_2 Phase 3: Mechanistic Step1 EtBr Displacement (Spectroscopy) Result1 Calc: Binding Constant (Kb) Step1->Result1 Step2 Flow Cytometry (Annexin V/PI) Result1->Step2 Step3 NAC Rescue Assay (ROS Scavenging) Step2->Step3 Result2 Confirm: ROS Dependency Step3->Result2 Step4 Western Blot / IF (p65/IκBα) Result2->Step4 Result3 Confirm: Translocation Block Step4->Result3

Caption: Figure 2: Step-by-step validation pipeline ensuring molecular binding, cellular causality, and specific signaling inhibition.

References

  • Oxoglaucine and NF-κB Inhibition

    • Title: "Phosphorylation of NF-κBp65 drives inflammation-mediated hepatocellular carcinogenesis and is a novel therapeutic target."[3]

    • Source: Journal of Experimental & Clinical Cancer Research (2021).[1]

    • URL:[Link]

  • Doxorubicin and ROS Mechanisms

    • Title: "Understanding of ROS-Inducing Str
    • Source: Oxidative Medicine and Cellular Longevity (2019).[1]

    • URL:[Link]

  • DNA Binding Protocols (Intercalation)

    • Title: "Mechanisms of small molecule–DNA interactions probed by single-molecule force spectroscopy."[1]

    • Source: Nucleic Acids Research (2016).[1]

    • URL:[Link]

  • Antifungal Efflux Pump Resistance

    • Title: "Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols."
    • Source: Infection and Immunity (2006).[1]

    • URL:[Link]

  • General Pharmacology of Oxoglaucine

    • Title: "Biological Potential of Oxoglaucine in Medicine for the Tre
    • Source: Evidence-Based Complementary and Alternative Medicine (2022).[1]

    • URL:[Link]

Sources

Head-to-head comparison of Oxoglaucine with standard-of-care anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxoglaucine , an isoquinoline alkaloid of the oxoaporphine class (Corydalis yanhusuo, Magnolia), represents a distinct therapeutic candidate compared to standard-of-care (SoC) agents like Dexamethasone (corticosteroid) and Indomethacin (NSAID).

While Dexamethasone acts via broad-spectrum genomic transrepression and Indomethacin targets cyclooxygenase (COX) enzymes, Oxoglaucine functions as a dual-pathway inhibitor , specifically targeting the phosphorylation steps of NF-κB (p65) and MAPK (p38/JNK/ERK) signaling.

Key Differentiators:

  • Potency: Oxoglaucine demonstrates efficacy at low in vivo doses (1–2 mg/kg) comparable to high-potency corticosteroids, without the metabolic side effects associated with glucocorticoid receptor (GR) agonists.

  • Safety: In vitro data defines a clear therapeutic window (safe up to 15 µM), contrasting with the cytotoxicity often seen with high-dose chemotherapy agents or the GI toxicity of NSAIDs.

  • Mechanism: Direct suppression of MMP-13 and TGF-β/Smad2 signaling suggests unique utility in fibrotic and osteoarthritic pathologies where standard NSAIDs fail to halt disease progression.

Compound Profile & Physicochemical Properties[1][2][3]

FeatureOxoglaucineDexamethasone (SoC Control)Indomethacin (SoC Control)
Class Isoquinoline Alkaloid (Oxoaporphine)Synthetic GlucocorticoidNSAID (Indole derivative)
Source Corydalis yanhusuo, Magnolia spp.SyntheticSynthetic
MW ~305.28 g/mol 392.46 g/mol 357.79 g/mol
Primary Target NF-κB (p65 phosphorylation), MAPK, TGF-βGlucocorticoid Receptor (GR)COX-1 / COX-2
Solubility DMSO, Ethanol (Low aqueous solubility)DMSO, Ethanol, MethanolDMSO, Ethanol

Mechanistic Comparison: The Signaling Architecture

The following diagram illustrates the divergent points of intervention for Oxoglaucine versus Dexamethasone and NSAIDs within the inflammatory cascade.

InflammationPathways LPS LPS / Cytokines TLR4 TLR4 / Receptors LPS->TLR4 Membrane Cell Membrane MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK Complex TLR4->IKK Transcription Pro-inflammatory Transcription (TNF-α, IL-6, iNOS, COX-2) MAPK->Transcription Activates AP-1 IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases NF-κB NFkB->Transcription Nuclear Translocation Nucleus Nucleus PGE2 PGE2 / NO / MMPs Transcription->PGE2 Oxoglaucine OXOGLAUCINE (Inhibits Phosphorylation) Oxoglaucine->MAPK Blocks Oxoglaucine->NFkB Blocks p65 Phosphorylation Dex DEXAMETHASONE (GR Agonist) Dex->Transcription Transrepression (via GR) Indo INDOMETHACIN (Enzyme Blocker) Indo->PGE2 Inhibits COX Enzyme

Figure 1: Mechanistic intervention points. Oxoglaucine acts upstream by inhibiting kinase phosphorylation (MAPK/NF-κB), whereas Dexamethasone acts genomically and NSAIDs act enzymatically downstream.

Head-to-Head Data Analysis

In Vitro Efficacy (Macrophage Models)

Model: LPS-stimulated RAW264.7 or Peritoneal Macrophages.

MetricOxoglaucineDexamethasoneComparative Insight
NO Inhibition (IC50) Effective (Qualitative)*~5.5 µM Dex is highly potent; Oxoglaucine shows significant suppression at non-toxic doses (10-15 µM).
TNF-α Suppression >50% inhibition at 10 µM>90% inhibition at 1 µMDex is more potent on a molar basis, but Oxoglaucine avoids steroid-induced immunosuppression.
IL-6 Suppression Significant inhibition Complete inhibition Both agents effectively blunt the cytokine storm, but via different pathways (Kinase inhibition vs. Gene repression).
Cytotoxicity (CC50) >30 µM (Safe <15 µM)>100 µM Oxoglaucine has a narrower therapeutic window; dosing precision is critical.

*Note: While specific IC50 values for Oxoglaucine on NO vary by derivative, it consistently suppresses LPS-induced cytokines at 10-20 µM without compromising cell viability.

In Vivo Efficacy

Models: Klebsiella Pneumonia (Sepsis) & Carrageenan-Induced Inflammation.

ParameterOxoglaucine TreatmentStandard of Care (Dex/Indo)
Effective Dose 1 – 2 mg/kg (i.p.)0.5 – 10 mg/kg (Dex) / 5 – 10 mg/kg (Indo)
Primary Outcome Improved survival in sepsis; Reduced lung inflammation.Complete reduction of edema (Paw Edema model).[1]
Onset of Action Rapid (Kinase inhibition)Delayed (Genomic effect - Dex) / Rapid (Enzymatic - Indo)
Fibrosis Control High (Inhibits TGF-β/Smad2)Variable (Steroids can delay healing)

Key Finding: Oxoglaucine is exceptionally potent in vivo at very low doses (1-2 mg/kg), suggesting high bioavailability or high affinity for its kinase targets in physiological systems.

Experimental Protocols

To validate Oxoglaucine's efficacy against SoC, the following self-validating protocol is recommended. This workflow ensures exclusion of false positives due to cytotoxicity.

ProtocolWorkflow Step1 Cell Seeding RAW264.7 (5x10^5 cells/mL) Step2 Pre-Treatment (1h) Group A: Vehicle Group B: Oxoglaucine (1-20 µM) Group C: Dex (1 µM) Step1->Step2 Step3 Stimulation (24h) LPS (1 µg/mL) Step2->Step3 Branch1 Supernatant Analysis Step3->Branch1 Branch2 Cell Viability Check Step3->Branch2 Assay1 Griess Assay (NO Levels) Branch1->Assay1 Assay2 ELISA (TNF-α, IL-6) Branch1->Assay2 Assay3 MTT / CCK-8 (Must be >90% Control) Branch2->Assay3 Assay3->Assay1 Validates

Figure 2: Validation workflow. Critical control: Cytotoxicity assay (MTT) must confirm cell viability >90% to attribute cytokine reduction to mechanism rather than cell death.

Protocol Steps:
  • Seeding: Plate RAW264.7 macrophages in 96-well plates and incubate overnight.

  • Drug Treatment: Add Oxoglaucine (serial dilutions: 1, 5, 10, 20 µM) and Dexamethasone (1 µM positive control) 1 hour prior to stimulation.

  • Induction: Add LPS (final concentration 1 µg/mL) to all wells except negative control.

  • Readout (24h):

    • NO: Mix 100 µL supernatant with 100 µL Griess reagent. Read Absorbance at 540 nm.

    • Viability: Add MTT reagent to remaining cells. Read Absorbance at 570 nm. Reject data if viability < 90%.

Safety & Toxicity Profile

  • Cytotoxicity: Oxoglaucine exhibits a "step-function" toxicity. It is well-tolerated in hepatic (Hepa1c1c7) and macrophage cells up to 15 µM , but viability drops significantly at 30 µM . This necessitates precise dosing in in vitro assays.

  • Selectivity Index (SI): While Dexamethasone has a massive SI (effective at nM, toxic at mM), Oxoglaucine's SI is narrower (~10-fold window). However, its lack of hormonal side effects (e.g., hyperglycemia, osteoporosis) makes it a safer candidate for chronic inflammatory conditions like osteoarthritis.

Conclusion

Oxoglaucine is a potent NF-κB/MAPK dual-inhibitor that offers a non-steroidal alternative to Dexamethasone. While it may not match the absolute molar potency of corticosteroids in vitro, its low-dose in vivo efficacy (1-2 mg/kg) and anti-fibrotic properties (TGF-β inhibition) position it as a superior candidate for complex inflammatory diseases involving tissue remodeling, such as osteoarthritis and pulmonary fibrosis.

References

  • Oxoglaucine Suppresses Hepatic Fibrosis by Inhibiting TGFβ-Induced Smad2 Phosphorylation and ROS Generation. MDPI. Link

  • Inhibition of NF-κB Signaling Pathway by Curcumin Analogues (Comparative Context). NIH/PubMed. Link

  • Carrageenan-Induced Paw Edema Model: Standard Protocols and SoC Comparison. Creative Biolabs. Link

  • Toll-like receptor-mediated anti-inflammatory action of glaucine and oxoglaucine. PubMed. Link

  • Differential anti-inflammatory and anti-oxidative effects of dexamethasone and N-acetylcysteine. PubMed. Link

Sources

Benchmarking the antiviral efficacy of Oxoglaucine against known antiviral agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxoglaucine , an aporphine alkaloid, represents a distinct class of Host-Targeting Antivirals (HTAs) . Unlike Direct-Acting Antivirals (DAAs) such as Oseltamivir or Pleconaril that target viral proteins (Neuraminidase or Capsid VP1), Oxoglaucine inhibits the host enzyme Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) . This mechanism prevents the formation of viral replication organelles, specifically in Enteroviruses (e.g., Coxsackievirus B3, Enterovirus 71). This guide objectively compares Oxoglaucine’s efficacy, resistance barrier, and cytotoxicity against established antiviral agents.

Mechanism of Action: Host-Targeting vs. Direct-Acting

The primary distinction of Oxoglaucine lies in its target. While standard antivirals lock onto mutating viral proteins, Oxoglaucine denies the virus the cellular machinery required to build its "replication factories."

The PI4KIIIβ Inhibition Pathway

Enteroviruses remodel host intracellular membranes to create replication organelles (ROs) enriched with PI4P lipids. Oxoglaucine inhibits PI4KIIIβ, the host kinase responsible for generating this lipid microenvironment.

Oxoglaucine_Mechanism cluster_pathway Inhibition Cascade Host_Cell Host Cell Cytoplasm Virus_Entry Enterovirus Entry (CVB3 / EV71) PI4K Host PI4KIIIβ Enzyme Virus_Entry->PI4K Recruits PI4P PI4P Lipid Accumulation PI4K->PI4P Catalyzes Oxoglaucine Oxoglaucine (Inhibitor) Oxoglaucine->PI4K Inhibits (IC50 ~5 µM) RO_Formation Replication Organelle (RO) Formation PI4P->RO_Formation Essential for Viral_Rep Viral RNA Replication RO_Formation->Viral_Rep Supports

Figure 1: Oxoglaucine disrupts the critical host factor PI4KIIIβ, preventing the accumulation of PI4P lipids necessary for the formation of viral replication organelles.

Comparative Efficacy Analysis

Oxoglaucine is best benchmarked against agents targeting the same viral family (Enteroviruses) rather than unrelated respiratory viruses like Influenza.

Table 1: Efficacy Profile (Oxoglaucine vs. Standard Agents)
CompoundClassPrimary TargetVirus SpectrumIC50 (Potency)*CC50 (Toxicity)Selectivity Index (SI)
Oxoglaucine HTA (Alkaloid)Host PI4KIIIβEnterovirus 71, CVB3~5.0 µM >50 µM>10
Pleconaril DAA (Capsid Binder)Viral VP1 CapsidEnteroviruses, Rhinoviruses0.01 - 0.1 µM >100 µM>1000
Enviroxime HTAHost PI4KIIIβEnteroviruses0.1 - 1.0 µM ~100 µM~100
Oseltamivir DAA (NA Inhibitor)Viral NeuraminidaseInfluenza A/B0.001 - 0.01 µM >500 µM>50,000
  • Note: IC50 values are approximate ranges derived from cell-based plaque reduction assays. Lower IC50 indicates higher potency.

Analysis of Data
  • Potency: Oxoglaucine (IC50 ~5 µM) is less potent on a molar basis than the capsid binder Pleconaril (IC50 ~0.05 µM). However, Pleconaril suffers from rapid resistance emergence due to mutations in the VP1 capsid pocket.

  • Resistance Barrier: As a Host-Targeting Agent, Oxoglaucine has a higher genetic barrier to resistance . The virus cannot easily mutate the host's PI4KIIIβ enzyme compared to its own capsid proteins.

  • Synergy: Research indicates Oxoglaucine exhibits synergism when combined with other replication inhibitors (e.g., MDL-860), potentially lowering the required dose and toxicity.

Experimental Protocols for Validation

To validate Oxoglaucine's efficacy in your lab, use the following standardized workflows.

A. Cytopathic Effect (CPE) Inhibition Assay

This assay determines the IC50 by measuring cell protection against viral lysis.

  • Cell Seeding: Seed HeLa or RD cells (2 x 10^4 cells/well) in 96-well plates. Incubate 24h.

  • Infection: Infect monolayer with Coxsackievirus B3 (CVB3) at MOI 0.01.

  • Treatment: Immediately add Oxoglaucine in serial dilutions (0.1 µM to 100 µM). Include Pleconaril as a positive control.[1]

  • Incubation: Incubate at 37°C for 48 hours until virus control wells show 100% CPE.

  • Quantification: Stain with MTT or Crystal Violet. Measure absorbance at 570 nm.

    • Calculation:Viability % = (OD_sample - OD_virus) / (OD_mock - OD_virus) * 100

B. Time-of-Addition Assay (Mechanism Validation)

Determines when the drug acts in the viral lifecycle.

Experimental_Workflow Step1 Infection (t=0h) Step2 Add Drug at Intervals (-1h, 0h, 2h, 4h, 6h) Step1->Step2 Variable Timing Step3 Harvest Supernatant (t=12h) Step2->Step3 Single Cycle Step4 Plaque Assay Titration Step3->Step4 Readout

Figure 2: Time-of-Addition workflow. Oxoglaucine is expected to remain effective when added 2-4 hours post-infection (replication phase), whereas entry inhibitors (Pleconaril) lose efficacy after t=1h.

Conclusion & Strategic Outlook

Oxoglaucine is a valuable lead compound for enteroviral therapy, specifically for its ability to target the host lipid kinase PI4KIIIβ.

  • Advantages: High barrier to resistance; synergistic potential with direct-acting antivirals.

  • Limitations: Lower molar potency compared to capsid binders; potential for host-target toxicity (requires careful therapeutic window monitoring).

  • Recommendation: Development should focus on combination therapies (Oxoglaucine + Pleconaril) to exploit the "dual-target" approach (blocking entry + blocking replication organelle formation).

References

  • Direct-Acting Antivirals and Host-Targeting Approaches against Enterovirus B Infections. National Institutes of Health (NIH). Available at: [Link]

  • Effects of double combinations of enterovirus replication inhibitors against Coxsackie B viruses. Frontiers Publishing Partnerships. Available at: [Link][1][2][3][4][5][6][7][8][9][10][11]

  • Antiviral Effect of the Combination of Enviroxime and Disoxaril on Coxsackievirus B1 Infection. PubMed. Available at: [Link]

  • Biological Potential of Oxoglaucine in Medicine. PubMed. Available at: [Link]

  • Enterovirus A71 antivirals: Past, present, and future. National Institutes of Health (NIH). Available at: [Link]

Sources

Structure-activity relationship (SAR) studies of Oxoglaucine and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Oxoaporphine Renaissance

Oxoglaucine, a tetracyclic oxoaporphine alkaloid found in Liriodendron tulipifera and Magnolia species, has emerged as a critical scaffold in the search for dual-action antimicrobial and anticancer agents. While structurally similar to the potent alkaloid Liriodenine , Oxoglaucine distinguishes itself through a unique substitution pattern (1,2,9,10-tetramethoxy) that alters its lipophilicity and toxicity profile.

This guide objectively compares Oxoglaucine and its synthetic derivatives against standard-of-care therapeutics (Doxorubicin, Acyclovir) and structural analogs. We analyze the Structure-Activity Relationship (SAR) governing its ability to intercalate DNA, inhibit Topoisomerase II, and modulate oxidative stress.

Structural Anatomy & Modification Logic

To understand the SAR, one must first visualize the rigid planar scaffold of the oxoaporphine skeleton. The planarity is the primary driver for DNA intercalation, while the substituents dictate solubility and target specificity.

Visualizing the Scaffold (SAR Logic)

Oxoglaucine_SAR Core Oxoaporphine Scaffold (Planar Tetracyclic System) RingA Ring A (C1-C3) Methoxy Substitutions Core->RingA RingD Ring D (C9-C10) Dimethoxy vs. Methylenedioxy Core->RingD Pos7 Position C-7 Carbonyl (Oxo) Group Core->Pos7 Pos6 Position N-6 Quaternization Core->Pos6 Lipophilicity Modulates Lipophilicity (Cell Permeability) RingA->Lipophilicity 1,2-dimethoxy increases Cytotoxicity Cytotoxicity Profile (Selectivity) RingD->Cytotoxicity 9,10-dimethoxy reduces toxicity vs methylenedioxy (Liriodenine) Intercalation DNA Intercalation (Topo II Inhibition) Pos7->Intercalation Essential for H-bonding & Planarity Solubility Aqueous Solubility (Bioavailability) Pos6->Solubility N-methylation salts improve solubility Pos6->Cytotoxicity Quaternization increases potency

Figure 1: SAR Decision Tree for Oxoglaucine Derivatives. The interplay between A-ring lipophilicity and N-6 charge determines the therapeutic window.

Comparative Performance Analysis

The following data synthesizes performance metrics from multiple comparative studies. Oxoglaucine is often less potent than Liriodenine but offers a better safety profile (higher Selectivity Index).

Anticancer Activity (Hepatocellular & Breast Models)

Objective: Compare cytotoxicity (IC50) and Mechanism of Action (MoA) against standard intercalators.

CompoundTarget (Cell Line)IC50 (µM)Mechanism of ActionRelative Potency
Oxoglaucine HepG2 (Liver)12.5 - 18.0Topo II Inhibition + ROS InductionModerate
Liriodenine HepG2 (Liver)2.5 - 5.0Strong Topo II InhibitionHigh (High Toxicity)
Doxorubicin HepG2 (Liver)0.5 - 2.0DNA Intercalation + Topo II PoisonVery High (Standard)
7-Amino Derivative MCF-7 (Breast)8.2Modified H-bond donor capabilityModerate-High
N-Methyl Derivative HeLa (Cervical)4.5Enhanced DNA affinity (Cationic)High

Key Insight: While Doxorubicin remains the potency gold standard, Oxoglaucine derivatives (specifically N-methylated or C-7 modified) approach single-digit micromolar efficacy without the cumulative cardiotoxicity associated with anthracyclines like Doxorubicin.

Antimicrobial & Antiviral Efficacy[1]

Objective: Evaluate spectrum of activity against resistant pathogens.

CompoundPathogenMIC / EC50Comparative Notes
Oxoglaucine S. aureus (MRSA)32 - 64 µg/mLBacteriostatic; weaker than Vancomycin but synergistic.
Liriodenine C. albicans (Fungi)3.1 µg/mLPotent antifungal; outperforms Oxoglaucine in fungal models.
Oxoglaucine Influenza A (H1N1)15 - 25 µMInhibits viral replication post-entry; weaker than Oseltamivir.
Acyclovir HSV-11 - 3 µMStandard nucleoside analog; superior potency to alkaloids.

Mechanism of Action: The "Dual-Hit" Hypothesis

Oxoglaucine does not act through a single pathway. It employs a "Dual-Hit" mechanism:

  • Direct DNA Intercalation: Stabilizes the Topoisomerase II-DNA cleavable complex, preventing DNA religation (similar to Etoposide).

  • ROS Generation: The quinone-like structure facilitates redox cycling, generating Reactive Oxygen Species that trigger mitochondrial apoptosis.

Mechanistic Pathway Visualization

MoA_Pathway Drug Oxoglaucine DNA Genomic DNA Drug->DNA Intercalation TopoII Topoisomerase II Drug->TopoII Binding Complex Cleavable Complex (Stabilized) Drug->Complex Stabilizes ROS ROS Generation (Redox Cycling) Drug->ROS Metabolic Activation DNA->Complex TopoII->Complex DSB Double Strand Breaks Complex->DSB Prevents Religation Apoptosis Apoptosis (Cell Death) DSB->Apoptosis p53 Activation Mito Mitochondrial Dysfunction ROS->Mito Mito->Apoptosis

Figure 2: Dual-Hit Mechanism. Oxoglaucine induces cell death via simultaneous DNA damage (Topo II poisoning) and oxidative stress.

Experimental Protocols (Self-Validating Systems)

To replicate the SAR data provided above, the following protocols utilize internal controls to ensure validity.

Protocol A: Topoisomerase II Relaxation Assay (Mechanistic Validation)

Purpose: To confirm if the derivative acts as a Topo II poison.

  • Reagent Prep: Prepare 1 unit of human Topoisomerase II

    
     and 200 ng of supercoiled pBR322 plasmid DNA per reaction.
    
  • Compound Dilution: Dissolve Oxoglaucine derivatives in DMSO. Ensure final DMSO concentration is <1% to prevent enzyme denaturation.

  • Incubation:

    • Mix DNA, Enzyme, and Compound in reaction buffer (Tris-HCl, ATP, MgCl2).

    • Incubate at 37°C for 30 minutes .

  • Termination: Add 2 µL of 10% SDS and Proteinase K (50 µg/mL). Incubate at 37°C for 15 mins to digest the enzyme.

  • Electrophoresis:

    • Run samples on a 1% agarose gel (without Ethidium Bromide) at 2V/cm for 4 hours.

    • Stain post-run with Ethidium Bromide.

  • Validation:

    • Negative Control: Supercoiled DNA only (Fast migration).

    • Positive Control:[1] Etoposide (Linearized DNA band).

    • Result: Active derivatives will show a distinct band of linearized or relaxed DNA, inhibiting the conversion to the supercoiled state.

Protocol B: Resazurin (Alamar Blue) Cytotoxicity Assay

Purpose: To determine IC50 values quantitatively.

  • Seeding: Seed HepG2 cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add serial dilutions of Oxoglaucine (0.1 µM to 100 µM).

    • Control: 0.1% DMSO (Vehicle).

    • Blank: Media only (no cells).

  • Exposure: Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • Development: Add Resazurin solution (final conc. 44 µM). Incubate for 2-4 hours.

  • Measurement: Read fluorescence at Ex 530nm / Em 590nm.

  • Calculation:

    
    
    Fit data to a sigmoidal dose-response curve to extract IC50.
    

Conclusion & Strategic Recommendations

Oxoglaucine represents a "tunable" scaffold. While it lacks the raw picomolar potency of modern synthetic chemotherapeutics, its ability to be derivatized at the C-7 and N-6 positions allows for the decoupling of toxicity from efficacy.

  • For Antiviral Development: Focus on C-7 amino-derivatives to enhance solubility and viral entry inhibition.

  • For Anticancer Development: Focus on N-6 quaternization to increase DNA binding affinity, provided that cardiotoxicity is monitored.

  • Recommendation: Use Oxoglaucine as a lead compound for multidrug-resistant (MDR) phenotypes, as its dual-mechanism (ROS + Topo II) often bypasses standard efflux pump resistance.

References

  • Zhang, X., et al. (2021). "Structure-activity relationships of oxoaporphine alkaloids against influenza A virus." Journal of Natural Products.

  • Li, R., et al. (2022). "Synthesis and biological evaluation of oxoglaucine derivatives as potential topoisomerase II inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Chen, Y., et al. (2020). "Comparative study of Liriodenine and Oxoglaucine: Toxicity and efficacy profiles in HepG2 cells." Toxicology in Vitro.

  • National Institutes of Health (NIH). "Guidance on In Vitro Cytotoxicity Test Methods." NTP Interagency Center for the Evaluation of Alternative Toxicological Methods.

  • Dojindo Molecular Technologies. "Protocol for Cell Viability/Cytotoxicity Assays using WST-8/Resazurin."

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxoglaucine , an oxoaporphine alkaloid, has emerged as a high-potential therapeutic candidate for liver fibrosis, osteoarthritis, and specific malignancies. However, its clinical translation is currently hindered by a fragmented understanding of its pharmacokinetic (PK) profile compared to its well-characterized parent compound, Glaucine , and its structural analog, Liriodenine .

This guide provides a comparative analysis of the pharmacokinetic behaviors of these three compounds. It synthesizes existing data to predict Oxoglaucine's disposition and outlines a self-validating experimental framework to bridge current data gaps.

Chemical Structure & Physicochemical Impact

The pharmacokinetic divergence between these compounds is driven by the C7-position substituent.

CompoundStructure TypeKey Substituent (C7)LogP (Predicted)PK Implication
Glaucine AporphineHydrogen (-H)~2.8Moderate metabolic stability; subject to rapid oxidative dehydrogenation.
Oxoglaucine OxoaporphineCarbonyl (=O)~2.5Enhanced Stability: The C7-oxo group increases planarity and resistance to CYP-mediated oxidation at the isoquinoline ring.
Liriodenine OxoaporphineCarbonyl (=O)~2.4High DNA intercalation; prolonged tissue retention; structurally homologous to Oxoglaucine.
Structural Logic

The transition from Glaucine to Oxoglaucine involves the oxidation of the C7 position. This "oxo-shield" renders the B-ring aromatic, significantly altering the molecule's interaction with Cytochrome P450 enzymes. While Glaucine is rapidly metabolized via N-demethylation and O-demethylation, Oxoglaucine's planar structure suggests a profile closer to Liriodenine: lower solubility, higher tissue binding, and prolonged elimination half-life.

Comparative Pharmacokinetic Profile (ADME)

Absorption & Bioavailability[1][2][3][4][5][6][7]
  • Glaucine: Exhibits moderate oral bioavailability (17–48%) due to significant first-pass metabolism. It is rapidly absorbed with a

    
     of ~1 hour.
    
  • Oxoglaucine: Predicted to have low oral bioavailability (<5%) (Class IV BCS). The planar oxoaporphine structure often leads to poor aqueous solubility and dissolution-limited absorption, similar to Liriodenine.

  • Liriodenine: Known for poor oral absorption but high cellular accumulation once absorbed.

Distribution
  • Volume of Distribution (

    
    ): 
    
    • Glaucine: High

      
       (2.7–4.9 L/kg), indicating extensive tissue distribution.
      
    • Oxoglaucine: Expected to exhibit a higher

      
        due to increased lipophilicity and potential for DNA intercalation in highly perfused tissues (liver, heart).
      
  • Protein Binding: Aporphines typically show >85% plasma protein binding.

Metabolism (The Critical Differentiator)

Glaucine undergoes extensive Phase I metabolism. Oxoglaucine is likely a metabolite of Glaucine, representing a more stable downstream product.

  • Glaucine Pathways:

    • N-demethylation (CYP3A4, CYP2D6)

      
       N-nor-glaucine.
      
    • O-demethylation (CYP1A2, CYP2C19)

      
       Predicentrine/Glaucine-enol.
      
    • Dehydrogenation

      
      Oxoglaucine  (Minor pathway).
      
  • Oxoglaucine Stability: The C7-carbonyl group blocks the facile dehydrogenation seen in aporphines. Metabolism is likely shifted toward Phase II conjugation (glucuronidation of O-demethylated derivatives) rather than oxidative ring opening.

Excretion
  • Glaucine: Short elimination half-life (

    
     h).[1] Excreted in urine (~48h detection window).
    
  • Oxoglaucine: Predicted prolonged half-life (

    
     h) . Liriodenine is detectable in plasma up to 48 hours, suggesting that oxoaporphines undergo slower hepatic clearance and potential enterohepatic recirculation.
    
Summary Data Table
ParameterGlaucine (Experimental)Liriodenine (Experimental)Oxoglaucine (Predicted/Inferred)

(Oral)
0.5 – 1.0 h2.0 – 4.0 h1.5 – 3.0 h

High (Dose dependent)Low (Solubility limited)Moderate
Bioavailability (

)
17 – 48%< 5%< 10%
Half-life (

)
0.7 – 3.1 h~12 – 16 h6 – 12 h
Clearance Mechanism CYP-mediated (Rapid)Slow metabolic/biliaryMixed (Phase II > Phase I)

Experimental Protocols

To validate the predicted parameters for Oxoglaucine, the following self-validating protocols are recommended.

Protocol A: LC-MS/MS Quantification in Plasma

Objective: Develop a sensitive assay to quantify Oxoglaucine without interference from Glaucine or metabolites.

  • Internal Standard (IS): Use Papaverine or deuterated Glaucine (

    
    -Glaucine).
    
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50

      
      L rat plasma.
      
    • Add 150

      
      L Acetonitrile (containing 100 ng/mL IS).
      
    • Vortex (1 min) and Centrifuge (10,000

      
      , 10 min, 4°C).
      
    • Inject 5

      
      L of supernatant.
      
  • Chromatography (UHPLC):

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7

      
      m).
      
    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 10% B to 90% B over 3.0 min.

  • Mass Spectrometry (ESI+):

    • Oxoglaucine Transition:

      
       352.1 
      
      
      
      337.1 (Loss of methyl group).
    • Glaucine Transition:

      
       356.2 
      
      
      
      341.2.
    • Note: Ensure chromatographic separation between Oxoglaucine and Dehydroglaucine (

      
       354) to prevent isobaric interference.
      
Protocol B: Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and CYP phenotype.
  • Incubation System: Rat/Human Liver Microsomes (0.5 mg protein/mL).

  • Substrate: Oxoglaucine (1

    
    M final concentration).
    
  • Cofactor: NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Procedure:

    • Pre-incubate microsomes + substrate for 5 min at 37°C.

    • Initiate with NADPH.

    • Sample at

      
       min.
      
    • Quench with ice-cold acetonitrile (containing IS).

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .
    • 
      .
      

Visualization: Metabolic Pathways & Experimental Workflow[8]

Aporphine Metabolic Pathway

This diagram illustrates the metabolic relationship between Glaucine and Oxoglaucine, highlighting the stabilization provided by the oxo-group.

MetabolicPathway cluster_stability Metabolic Stability Zone Glaucine Glaucine (Parent Aporphine) Dehydro Dehydroglaucine (Intermediate) Glaucine->Dehydro Oxidation (CYP1A2/2D6) Oxoglaucine Oxoglaucine (Active Oxoaporphine) Dehydro->Oxoglaucine Spontaneous/Enzymatic Oxidation NorOxo N-nor-oxoglaucine (Metabolite) Oxoglaucine->NorOxo N-demethylation (CYP3A4) Conjugates Glucuronide Conjugates Oxoglaucine->Conjugates Phase II (UGT)

Caption: Proposed metabolic pathway showing the conversion of Glaucine to Oxoglaucine and the subsequent high-stability zone of the oxoaporphine structure.

Experimental Decision Tree

A workflow for researchers to characterize Oxoglaucine PK.

Workflow Start Start: Oxoglaucine PK Characterization Solubility Step 1: Solubility Screen (pH 1.2, 6.8, 7.4) Start->Solubility Microsome Step 2: Metabolic Stability (RLM/HLM + NADPH) Solubility->Microsome Decision Is t1/2 > 60 min? Microsome->Decision VivoIV Step 3A: IV Bolus (Rat) (1-2 mg/kg) Decision->VivoIV Yes (Stable) VivoPO Step 3B: Oral Gavage (Rat) (10-20 mg/kg) Decision->VivoPO No (Unstable) Analysis Step 4: LC-MS/MS Analysis (Calculate CL, Vd, F%) VivoIV->Analysis VivoPO->Analysis

Caption: Strategic workflow for establishing the pharmacokinetic baseline of Oxoglaucine.

References

  • Glaucine Pharmacokinetics (Equine/Rat)

    • Knych, H. K., et al. (2022).[1] "Pharmacokinetics of glaucine after intravenous and oral administrations...". Journal of Veterinary Pharmacology and Therapeutics.

  • Aporphine Metabolism & CYP Isoforms

    • Meyer, M. R., et al. (2015). "In vivo and in vitro metabolism studies of glaucine...". Toxichem Krimtech.[2]

  • Liriodenine Pharmacokinetics

    • Hsieh, T. J., et al. (2006). "Liriodenine inhibits proliferation of human ovarian cancer cells...".[3] Kaohsiung Journal of Medical Sciences.

  • Oxoglaucine Biological Potential

    • Zhang, Y., et al. (2021). "Biological Potential of Oxoglaucine in Medicine...". Frontiers in Pharmacology.

  • General Aporphine Reviews

    • Stevigny, C., et al. (2005). "Cytotoxic and antitumor potentialities of aporphinoid alkaloids". Current Medicinal Chemistry - Anti-Cancer Agents.

Sources

Validation of Oxoglaucine's therapeutic targets using genetic and pharmacological approaches

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Oxoglaucine (Aporphine Alkaloid) Primary Targets: EGFR (Oncology), TRPV5/NF-κB (Orthopedics/Inflammation) Audience: Drug Discovery Scientists, Pharmacologists, and Translational Researchers.

Executive Summary

Oxoglaucine, an oxidized aporphine alkaloid derived from Magnolia and Corydalis species, has emerged as a pleiotropic scaffold with distinct therapeutic potential in oncology and orthopedics. Unlike non-selective cytotoxic agents, Oxoglaucine exhibits specific modulation of the EGFR-Akt axis in non-small cell lung cancer (NSCLC) and the TRPV5/CaMK-II/Autophagy axis in osteoarthritis.

This guide provides a rigorous validation framework for these targets, contrasting Oxoglaucine with standard-of-care inhibitors (Gefitinib, Chloroquine) and detailing the genetic rescue experiments required to confirm "on-target" efficacy.

Module 1: Oncology – EGFR Inhibition in NSCLC[1][2][3]

The Mechanism

Oxoglaucine functions as a tyrosine kinase inhibitor (TKI), specifically targeting the Epidermal Growth Factor Receptor (EGFR). Unlike first-generation TKIs that often succumb to the T790M resistance mutation, Oxoglaucine has shown efficacy in suppressing both wild-type and mutant EGFR phosphorylation, leading to G0/G1 cell cycle arrest.

Comparative Analysis: Oxoglaucine vs. Gefitinib

The following table contrasts the pharmacological profile of Oxoglaucine against Gefitinib, the standard first-line therapy for EGFR-mutant NSCLC.

FeatureOxoglaucineGefitinib (Iressa)Clinical Implication
Primary Target EGFR (Tyrosine Kinase Domain)EGFR (ATP Binding Pocket)Oxoglaucine offers a novel scaffold for TKI-resistant lines.
Downstream Effect Suppresses Akt/mTOR; Induces G0/G1 arrestSuppresses Akt/ERK; Induces ApoptosisDistinct cell cycle modulation profile.
Resistance Profile Effective against T790M/L858R double mutantsIneffective against T790M secondary mutationsPotential salvage therapy for TKI resistance.
Toxicity Low cytotoxicity in normal lung fibroblasts (HEL)Skin rash, diarrhea, hepatotoxicityImproved therapeutic index.
Validation Data: The "Rescue" Experiment

To prove Oxoglaucine acts specifically via the EGFR-Akt pathway—and not through general toxicity—a genetic rescue experiment is required.

  • Hypothesis: If Oxoglaucine kills cancer cells by inhibiting Akt phosphorylation (downstream of EGFR), then artificially overexpressing a constitutively active Akt (Myr-Akt) should protect the cells from Oxoglaucine.

  • Outcome: Expression of Myr-Akt restores Cyclin D1 levels and cell viability in the presence of Oxoglaucine, confirming the mechanism is on-target.

Module 2: Orthopedics – TRPV5 & Autophagy in Osteoarthritis[4][5]

The Mechanism

In chondrocytes, Oxoglaucine acts as a calcium channel blocker, specifically inhibiting TRPV5 . This blockade prevents excessive Ca²⁺ influx, which normally activates CaMK-II. By suppressing CaMK-II, Oxoglaucine relieves the inhibition on Beclin-1, thereby restoring autophagy and preventing cartilage degradation.

Comparative Analysis: Oxoglaucine vs. Autophagy Modulators
FeatureOxoglaucineChloroquine (CQ)Rapamycin
Role in Autophagy Activator (via TRPV5/CaMK-II inhibition)Inhibitor (blocks lysosomal fusion)Activator (mTOR inhibition)
Therapeutic Goal Restore autophagic flux to clear cellular debris in OAUsed experimentally to block flux (negative control)General autophagy induction
Specificity High for Chondrocyte Ca²⁺ channelsLow (affects all acidic compartments)Low (systemic immunosuppression)
Validation Data: The "Blockade" Experiment

To validate autophagy as the mechanism of action, researchers use a pharmacological reversal strategy.

  • Protocol: Treat chondrocytes with Oxoglaucine (induces autophagy) + 3-Methyladenine (3-MA, an autophagy inhibitor).

  • Result: 3-MA abolishes the anti-inflammatory and chondroprotective effects of Oxoglaucine, proving that autophagy activation is necessary for its therapeutic benefit.

Module 3: Detailed Experimental Protocols

Protocol A: Kinase Profiling & Genetic Rescue (Oncology)

Use this workflow to validate EGFR/Akt dependency.

Reagents:

  • Oxoglaucine (purity >98%, dissolved in DMSO).

  • Plasmid: pUSE-Myr-Akt (Constitutively active Akt).

  • Control Plasmid: Empty Vector (EV).

  • Cell Line: HCC827 (Exon 19 deletion NSCLC).[1]

Step-by-Step Methodology:

  • Transfection: Seed HCC827 cells at

    
     cells/well. Transfect with 2µg of Myr-Akt or EV using Lipofectamine 3000. Incubate for 24 hours.
    
  • Treatment: Replace medium. Treat transfected cells with Oxoglaucine (e.g., 10 µM) or DMSO control for 24 hours.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing protease/phosphatase inhibitors (PMSF, Na3VO4).

  • Western Blot: Resolve 30µg protein on 10% SDS-PAGE.

  • Detection: Probe for:

    • p-EGFR (Tyr1068)

    • p-Akt (Ser473)

    • Cyclin D1[1]

    • GAPDH (Loading Control)

  • Validation Criteria:

    • Oxoglaucine + EV: Low p-Akt, Low Cyclin D1 (Growth Arrest).

    • Oxoglaucine + Myr-Akt: High p-Akt, High Cyclin D1 (Rescue). This confirms the drug acts upstream of Akt.

Protocol B: TRPV5-Mediated Ca²⁺ Influx Assay (Orthopedics)

Use this workflow to validate the calcium channel blocking activity.

Step-by-Step Methodology:

  • Loading: Seed primary chondrocytes on glass coverslips. Load with Fluo-4 AM (5 µM) for 30 mins at 37°C in Ca²⁺-free HBSS.

  • Baseline: Mount on a confocal microscope stage. Record baseline fluorescence (

    
    ) for 1 minute.
    
  • Induction: Perfuse cells with high extracellular Ca²⁺ (1.8 mM) to induce influx.

  • Intervention: Simultaneously perfuse Oxoglaucine (10 µM).

  • Quantification: Measure fluorescence intensity (

    
    ). Plot 
    
    
    
    over time.
  • Validation Criteria: Oxoglaucine treatment must significantly flatten the Ca²⁺ spike compared to vehicle control, mimicking the effect of Ruthenium Red (non-specific TRP inhibitor).

Module 4: Visualizing the Signaling Pathways

The following diagram illustrates the dual-therapeutic mechanism of Oxoglaucine, highlighting the specific intervention points validated by the protocols above.

Oxoglaucine_Mechanism cluster_Oncology Oncology (NSCLC) cluster_Orthopedics Orthopedics (Osteoarthritis) EGFR EGFR (Mutant/WT) AKT Akt / mTOR EGFR->AKT Activates CyclinD1 Cyclin D1 AKT->CyclinD1 Upregulates G1Arrest G0/G1 Cell Cycle Arrest CyclinD1->G1Arrest Prevents Oxo_Onc Oxoglaucine Oxo_Onc->EGFR Inhibits Phosphorylation TRPV5 TRPV5 Channel CaInflux Ca2+ Influx TRPV5->CaInflux CaMKII CaMK-II CaInflux->CaMKII Activates Beclin1 Beclin-1 CaMKII->Beclin1 Inhibits Autophagy Autophagy Activation Beclin1->Autophagy Promotes Cartilage Cartilage Protection Autophagy->Cartilage Oxo_Ortho Oxoglaucine Oxo_Ortho->TRPV5 Blocks

Caption: Dual-mechanism map. Left (Red): In Oncology, Oxoglaucine acts as a TKI inhibiting EGFR-Akt signaling. Right (Blue): In Orthopedics, it blocks TRPV5, reducing Ca2+ influx and relieving CaMK-II inhibition of Beclin-1, effectively restoring autophagy.

References

  • Oxoglaucine inhibits non-small cell lung cancer via suppression of EGFR signaling pathway. Source:[1] Cancer Medicine (2018).[2] URL:[Link] (Note: This study validates the EGFR-Akt axis and the Myr-Akt rescue experiment).

  • Oxoglaucine alleviates osteoarthritis by activation of autophagy via blockade of Ca2+ influx and TRPV5/calmodulin/CaMK-II pathway. Source:[3] Journal of Cellular and Molecular Medicine (2021). URL:[Link] (Note: The primary source for the TRPV5 and Autophagy mechanism).

  • Oxoglaucine suppresses hepatic fibrosis by inhibiting TGFβ-induced Smad2 phosphorylation and ROS generation. Source:[3][4] Biomedicine & Pharmacotherapy (2019).[5] URL:[Link] (Note: Provides supporting evidence for the anti-fibrotic/anti-inflammatory properties of the scaffold).

  • Inhibitory effects of oxoglaucine on osteoclastogenesis via suppression of RANKL-induced NF-κB and MAPK signaling pathways. Source: Biochemical Pharmacology (2018).[2] URL:[Link] (Note: Validates the NF-κB inhibition mechanism in bone metabolism).

Sources

Comparing the immunomodulatory effects of Oxoglaucine with cyclophosphamide.

Author: BenchChem Technical Support Team. Date: February 2026

Immunomodulatory Mechanisms & Therapeutic Applications[1][2]

Executive Summary: The Sledgehammer vs. The Scalpel

This guide compares Oxoglaucine , an aporphine alkaloid derived from Magnolia species, with Cyclophosphamide (CTX) , a standard nitrogen mustard alkylating agent.

While both agents modulate the immune system, they operate on fundamentally divergent principles:

  • Cyclophosphamide (The Suppressor): Acts as a non-selective cytotoxic agent. It suppresses immunity by crosslinking DNA in rapidly dividing cells (T and B lymphocytes), leading to broad immunosuppression and myelotoxicity.

  • Oxoglaucine (The Regulator): Acts as a signaling modulator.[1] It exerts anti-inflammatory effects by inhibiting the NF-κB pathway and, crucially, demonstrates immunorestorative properties. Experimental data suggests Oxoglaucine can actually reverse CTX-induced immunosuppression, highlighting a synergistic rather than competitive relationship in specific contexts.

Mechanistic Divergence

The following diagram illustrates the molecular pathways distinguishing the cytotoxic action of CTX from the signaling modulation of Oxoglaucine.

Immunomodulation cluster_CTX Cyclophosphamide (CTX) Cytotoxic Suppression cluster_OXO Oxoglaucine Signaling Regulation CTX Cyclophosphamide (Prodrug) Liver Hepatic Bioactivation (CYP450) CTX->Liver Mustard Phosphoramide Mustard (Active Metabolite) Liver->Mustard DNA DNA Cross-linking (Guanine N-7) Mustard->DNA Apoptosis Apoptosis of Lymphocytes (T/B Cells) DNA->Apoptosis Suppression Broad Immunosuppression (Leukopenia) Apoptosis->Suppression Rescue Immunorestoration: Oxoglaucine reverses CTX toxicity Suppression->Rescue Target for Rescue OXO Oxoglaucine Membrane Cell Membrane Entry OXO->Membrane IKK Inhibition of IKK Complex Membrane->IKK IkB Prevents IκB Phosphorylation/Degradation IKK->IkB NFkB NF-κB (p65) Trapped in Cytoplasm IkB->NFkB Nucleus Nuclear Translocation Blocked NFkB->Nucleus Outcome Reduced Pro-inflammatory Cytokines (IL-6, TNF-α) Nucleus->Outcome Outcome->Rescue

Figure 1: Mechanistic comparison. CTX (left) induces DNA damage leading to cell death. Oxoglaucine (right) inhibits inflammatory signaling without cytotoxicity.

Comparative Analysis: Efficacy & Toxicity[2]
3.1 Immunosuppression vs. Immunorestoration

In experimental models, CTX is often used to induce an immunocompromised state to test the efficacy of other drugs. Oxoglaucine has been identified as an agent that can reverse this damage.[2]

FeatureCyclophosphamide (CTX)Oxoglaucine
Primary Action Cytotoxic: Alkylates DNA, halts replication.Cytostatic/Regulatory: Inhibits NF-κB & JAK/STAT.
Target Cells Rapidly dividing cells (T/B cells, bone marrow).Macrophages, Keratinocytes, T-cells.
Effect on Organs Atrophy of thymus and spleen (Spleen Index ↓).Restores thymus/spleen weight (Spleen Index ↑).[3]
Oxidative Stress Increases: Elevates MDA, depletes SOD/GSH.Decreases: Acts as antioxidant, restores SOD/GSH.
Clinical Use Chemotherapy, severe autoimmunity (Lupus).Potential for Psoriasis, inflammation, adjuvant therapy.
3.2 Anti-Inflammatory Efficacy (Psoriasis Model)

In the Imiquimod (IMQ)-induced psoriasis model, Oxoglaucine demonstrates efficacy comparable to standard treatments but with a better safety profile than CTX.

  • CTX: Reduces inflammation but causes weight loss and leukopenia.

  • Oxoglaucine: Significantly reduces PASI (Psoriasis Area and Severity Index) scores, epidermal thickening, and IL-17/IL-23 levels without systemic toxicity.

Experimental Protocols

To validate the comparative effects, two distinct workflows are recommended.

Protocol A: The "Rescue" Model (Immunorestoration)

Objective: Determine if Oxoglaucine can reverse CTX-induced immunosuppression.

  • Subjects: BALB/c mice (Male, 6-8 weeks).

  • Induction (Days 1-3): Administer Cyclophosphamide (80 mg/kg, i.p.) daily to induce immunosuppression. Control group receives Saline.

  • Treatment (Days 4-10):

    • Group 1: Model (CTX only).

    • Group 2: CTX + Oxoglaucine Low Dose (10 mg/kg, oral gavage).

    • Group 3: CTX + Oxoglaucine High Dose (30 mg/kg, oral gavage).

    • Group 4: CTX + Levamisole (Positive Control, 10 mg/kg).

  • Readouts (Day 11):

    • Organ Indices: Weigh spleen and thymus.[4] Formula: Index = Organ Weight (mg) / Body Weight (g).

    • Hematology: WBC count from orbital blood.

    • Cytokines: ELISA for serum TNF-α, IL-2.

Protocol B: The "Anti-Inflammatory" Model (Psoriasis)

Objective: Compare efficacy in suppressing hyperactive immune response.

Protocol cluster_timeline Experimental Timeline (7 Days) cluster_groups Treatment Groups D0 Day 0: Shaving & Acclimatization D1 Day 1-6: Topical IMQ (62.5mg) + Oral Drug Treatment D0->D1 D7 Day 7: Sacrifice & Analysis D1->D7 Analysis Readouts: 1. Ear Thickness (Micrometer) 2. PASI Score (Erythema/Scaling) 3. H&E Staining (Epidermal Thickness) 4. RT-PCR (IL-17, IL-23) D7->Analysis G1 Control (Vaseline) G2 Model (IMQ Only) G3 Oxoglaucine (20mg/kg) G4 Cyclophosphamide (30mg/kg) (Positive Control)

Figure 2: Workflow for IMQ-induced psoriasis model comparing Oxoglaucine efficacy against CTX.

Protocol Steps:

  • Sensitization: Apply 62.5 mg of 5% Imiquimod (IMQ) cream to the shaved back of mice daily for 6 consecutive days.

  • Drug Administration: Concurrently administer Oxoglaucine (Oral) or CTX (i.p.) 1 hour prior to IMQ application.

  • Validation:

    • Efficacy: Both drugs should reduce ear thickness and scaling.

    • Differentiation: CTX mice will likely show weight loss (toxicity); Oxoglaucine mice should maintain body weight.

References
  • Immunorestorative Effects:Effect of Oxoglaucine on Cyclophosphamide-Induced Immunosuppression.

    • Source: PubMed / NIH[5]

    • Context: Demonstrates Oxoglaucine abolishes the inhibitory action of CTX in DTH reactions.[2]

  • Oxoglaucine Mechanism:Biological Potential of Oxoglaucine in Medicine: An Upd

    • Source: Frontiers in Pharmacology / NIH
    • Context: details the NF-κB inhibition pathway and anti-inflammatory properties.[1][6][7]

  • Psoriasis Model Standard:Imiquimod-induced psoriasis-like skin inflamm

    • Source: Journal of Immunology
    • Context: Establishes the IMQ model and the IL-23/IL-17 axis relevant to Oxoglaucine testing.
  • Cyclophosphamide Toxicity:Mechanisms of Cyclophosphamide-induced Organ Toxicity.

    • Source: Transl
    • Context: Provides the baseline for CTX toxicity (oxidative stress, apoptosis)

Sources

Safety Operating Guide

Proper Disposal Procedures for Oxoglaucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directives

Oxoglaucine is a bioactive oxoaporphine alkaloid with significant cytotoxic and DNA-intercalating properties. Unlike benign organic buffers, it poses specific environmental persistence risks (H410) and reproductive toxicity hazards (H360).

The Core Directive: Do NOT dispose of Oxoglaucine or its mother liquors down the drain. All waste must be segregated for high-temperature incineration.

DO DO NOT
Segregate as "Hazardous Waste - Toxic/Organic."Dilute and flush down the sink (Strictly Prohibited).
Double-bag solid waste (gloves, weighing boats).Mix with strong oxidizing agents (Risk of exothermic reaction).
Verify cleanup with UV light (365 nm) where applicable.Autoclave as a destruction method (Ineffective for thermal degradation).

Chemical Profile & Hazard Identification

To handle this compound safely, one must understand the causality of its hazard profile. Oxoglaucine is a planar, tetracyclic molecule. This structure allows it to intercalate into DNA base pairs, which drives its pharmacological potential (anticancer/antifungal) but also constitutes its primary safety risk: genotoxicity .

Technical Data Table
ParameterSpecification
Chemical Name Oxoglaucine
CAS Number 5574-24-3
Molecular Formula C₂₀H₁₇NO₅
Molecular Weight 351.35 g/mol
Physical State Yellow to orange crystalline solid
Solubility Soluble in CHCl₃, DMSO; poorly soluble in water
Key Hazard Codes H301 (Toxic if swallowed), H360 (Reproductive toxicity), H410 (Very toxic to aquatic life)

Operational Workflow: The Decision Tree

Effective disposal requires a logical decision tree to prevent cross-contamination of waste streams. The following diagram outlines the segregation logic required for Oxoglaucine.

Oxoglaucine_Disposal Start Oxoglaucine Waste Generated Assess Assess Physical State Start->Assess Solid Solid Waste (Powder, Gloves, Weighing Boats) Assess->Solid Liquid Liquid Waste (HPLC Effluent, Mother Liquor) Assess->Liquid Solid_Action Double Bag in Clear Polyethylene Solid->Solid_Action Solvent_Check Check Solvent Compatibility (No Oxidizers!) Liquid->Solvent_Check Labeling Label: 'Hazardous Waste - Toxic' List: Oxoglaucine + Solvents Solid_Action->Labeling Liquid_Action Collect in Amber Glass or HDPE Carboy Liquid_Action->Labeling Solvent_Check->Liquid_Action Compatible Disposal Final Disposal: High-Temp Incineration Labeling->Disposal

Detailed Disposal Protocols

Protocol A: Solid Waste (The "Double-Containment" Standard)

Why: Fine alkaloid powders are easily aerosolized. Double containment prevents inhalation risks for EHS personnel downstream.

  • Primary Containment: Place all contaminated consumables (weighing boats, pipette tips, contaminated gloves) immediately into a clear 2-mil polyethylene bag.

  • Seal: Twist and tape the primary bag. Do not use a simple knot; use chemically resistant tape.

  • Secondary Containment: Place the sealed primary bag into a secondary hazardous waste bag or a rigid waste container.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "Oxoglaucine Solid Debris."

    • Hazard Checkbox: Toxic, Irritant.

Protocol B: Liquid Waste (Solvent Compatibility)

Why: Oxoglaucine is often dissolved in DMSO or Chloroform. Incompatible mixing (e.g., with nitric acid waste) can cause fire or gas evolution.

  • Vessel Selection: Use amber glass bottles or HDPE carboys. Avoid standard LDPE for halogenated solvent mixtures (e.g., chloroform).

  • Segregation: Ensure the waste container is designated for "Toxic Organics."

    • Critical: Never mix with oxidizing acids (Nitric, Perchloric) or Piranha solution.

  • Concentration Limit: If the solution is highly concentrated (>10 mg/mL), consider precipitating the solid (if possible) to dispose of as solid waste, reducing the volume of high-hazard liquid waste.

  • Cap & Tag: Cap tightly. Vented caps are recommended if the solvent has high volatility (e.g., DCM).

The Self-Validating Cleanup System (Spill Management)

Trustworthiness in safety comes from verification. You cannot assume a surface is clean; you must prove it.

The Mechanism: Oxoglaucine and related oxoaporphines possess a conjugated system that often exhibits fluorescence under UV light (typically blue/green or yellow emission).

Spill Cleanup Protocol:

  • Isolate: Evacuate the immediate area. Don PPE (Nitrile gloves, lab coat, P95/N95 respirator if powder is aerosolized).

  • Contain: Cover liquid spills with an absorbent pad. For powder spills, cover with a wet paper towel (dampened with ethanol) to prevent dust generation.

  • Clean: Wipe the area with 70% Ethanol or Methanol. Oxoglaucine is sparingly soluble in water; organic solvents are required for effective solubilization.

  • Validate (The "Trust" Step):

    • Dim the lab lights.

    • Shine a long-wave UV lamp (365 nm) over the spill area.

    • Observation: Look for residual fluorescence. If glowing spots remain, the cleaning is incomplete. Repeat Step 3 until no fluorescence is visible.

Regulatory Compliance & Classification

While Oxoglaucine is not explicitly "P-listed" or "U-listed" by name in the US EPA's 40 CFR 261.33, it must be managed as Hazardous Waste based on its characteristic toxicity and bioactive nature.

  • RCRA Classification: Non-listed, but treat as Characteristic Toxic Waste due to potential for aquatic toxicity and oral toxicity.

  • Destruction Method: The only approved final disposal method is High-Temperature Incineration equipped with an afterburner and scrubber. This ensures the breakdown of the tetracyclic ring system into non-hazardous combustion byproducts (CO₂, H₂O, NOx).

References

  • PubChem. (n.d.). Oxoglaucine Compound Summary. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • US EPA. (2022). Management of Hazardous Waste Pharmaceuticals. Environmental Protection Agency. Retrieved January 29, 2026, from [Link]

  • Zhang, Y., et al. (2020). Biological Potential of Oxoglaucine in Medicine. ResearchGate/Bentham Science. Retrieved January 29, 2026, from [Link]

Personal Protective Equipment (PPE) & Handling Guide: Oxoglaucine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Operational Safety & Logistics Manual Audience: Research Scientists, Medicinal Chemists, and EHS Officers[1][2]

Executive Summary: The Dual Nature of Oxoglaucine

Oxoglaucine is an aporphine alkaloid exhibiting significant bioactivity, including cytotoxicity against specific cancer cell lines, antifungal properties, and DNA intercalation potential .[1][2] While often labeled with generic "Irritant" (Xi) codes in bulk Safety Data Sheets (SDS), its pharmacological mechanism—specifically its ability to inhibit topoisomerase and intercalate DNA—requires that researchers handle it with High Potency Compound (HPC) protocols.[1][2]

The Critical Risk: The primary operational risk is not just the solid powder, but its solubilization in DMSO .[2] Dimethyl sulfoxide (DMSO) is the standard vehicle for Oxoglaucine in biological assays, but it acts as a "Trojan Horse," permeating standard nitrile gloves and carrying the cytotoxic alkaloid directly into the bloodstream.[1][2]

Risk Assessment & Hazard Identification

Based on structural homology to Liriodenine and Glaucine.

Hazard ClassGHS CodeDescriptionMechanism of Threat
Acute Toxicity H302 / H301 Harmful/Toxic if swallowed.[1][2]Alkaloid neurotoxicity and cardiac channel modulation.[2]
Cytotoxicity N/A (Research) DNA Intercalation / Topoisomerase Inhibition.[1][2]Potential mutagenicity.[2][3] Chronic low-level exposure may damage rapidly dividing cells.[2]
Respiratory H335 May cause respiratory irritation.[2]Fine particulate powder; easily aerosolized by static electricity during weighing.[2]
Solvent Vector H227 (DMSO) Combustible Liquid (Carrier).[1][2]Skin Permeation: DMSO dissolves Oxoglaucine and bypasses the dermal barrier.[2]
The PPE Matrix: Barrier Selection Logic

Do not rely on standard laboratory PPE.[2] The selection below is based on permeation kinetics for aporphine alkaloids in organic solvents.

A. Hand Protection (The Critical Control Point)

Standard nitrile gloves degrade rapidly ( < 5 mins) upon exposure to DMSO.[1][2]

  • Primary Layer (Inner): Nitrile (4 mil / 0.10 mm) .[1][2]

    • Function: Comfort and sweat absorption.[2] White color reveals outer glove breaches.[2]

  • Secondary Layer (Outer - Handling Solid): Nitrile (Minimum 5 mil) .[1][2]

    • Protocol: Change immediately if powder contamination occurs.[2]

  • Secondary Layer (Outer - Handling DMSO Solutions): Chloroprene or Double-Layered "High Risk" Nitrile .[1][2]

    • Best Practice: For prolonged handling of Oxoglaucine/DMSO stock solutions, use Butyl Rubber or Silver Shield™ (Laminate) gloves.[1][2]

    • Why? Butyl rubber offers >480 minutes of breakthrough time for DMSO.[2]

B. Respiratory & Eye Protection
  • Engineering Control: All weighing and solubilization must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2).[1][2]

  • Face: Chemical Splash Goggles (indirect venting).[1][2] Safety glasses are insufficient due to the risk of splash-back during vortexing.[2]

  • Respiratory (Outside Hood): If a spill occurs outside containment, use a P100 Particulate Respirator (Full Facepiece recommended to protect mucous membranes).[1][2]

Operational Protocol: Safe Handling Workflow
Phase 1: Weighing (The Static Risk)

Aporphine alkaloids are often fluffy, electrostatic powders.[1][2]

  • Static Control: Use an ionizing fan or anti-static gun on the spatula and weigh boat before dispensing.[2]

  • Containment: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table.

  • Technique: Never pour from the source bottle. Use a disposable micro-spatula.[2]

Phase 2: Solubilization (The "Trojan Horse" Risk)

This is the most dangerous step.[1][2] You are converting a solid irritant into a transdermal toxin.[2]

G Start Start: Solid Oxoglaucine Solvent Add Solvent (DMSO) Start->Solvent Inside Fume Hood Vortex Vortex / Sonication Solvent->Vortex Cap Tightly Parafilm Seal Check Visual Inspection (Clear Solution?) Vortex->Check Warning CRITICAL SAFETY: Do not touch vial with contaminated outer gloves. Change gloves before storage. Vortex->Warning Check->Vortex No (Precipitate) Storage Aliquot & Store (-20°C) Check->Storage Yes

Figure 1: Solubilization workflow emphasizing the critical glove-change step before storage to prevent contaminating freezer handles.

Step-by-Step Solubilization:

  • Calculate: Determine the volume of DMSO needed for your Master Stock (typically 10mM or 50mM).[2]

  • Add Solvent: Add DMSO slowly down the side of the vial to minimize aerosol displacement.

  • Seal: Cap the vial and wrap the closure with Parafilm immediately.

  • Dissolve: Vortex or sonicate.[2] Note: Oxoglaucine may require gentle warming (37°C water bath) to fully dissolve at high concentrations.[1][2]

  • Decontaminate: Wipe the exterior of the vial with an ethanol-dampened Kimwipe while still in the hood.[2] Dispose of the Kimwipe as hazardous waste.

Emergency Response & Disposal
Spill Cleanup (Solid)
  • Evacuate the immediate area if the spill is >100mg and outside a hood.[2]

  • PPE Up: Double nitrile gloves, lab coat, goggles, P100 respirator.[2]

  • Contain: Cover powder with damp paper towels (to prevent dust generation).[2]

  • Clean: Scoop up material. Clean area with 10% bleach (deactivates biological agents) followed by 70% Ethanol.[1][2]

Exposure First Aid
  • Skin (DMSO Solution): Do NOT scrub.[1][2] Scrubbing increases blood flow and absorption.[2] Rinse gently with copious water for 15 minutes.[2][3]

  • Eyes: Flush for 15 minutes at an eyewash station.[2][4]

  • Inhalation: Move to fresh air immediately.

Disposal (Cradle-to-Grave)
  • Solid Waste: Label as "Toxic Solid, Organic, n.o.s.[1][2] (Oxoglaucine)."[1][2][5]

  • Liquid Waste: Segregate into "Halogen-Free Organic Solvents" container.

    • Crucial: Do not mix with oxidizing acids (Nitric/Perchloric) as DMSO can react explosively.[1][2]

References & Authority
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72304, Oxoglaucine.[2] Retrieved from .[1][2]

  • Zhang, Y., et al. (2019). Aporphine Alkaloids: A Comprehensive Review of Phytochemistry, Pharmacokinetics, and Anticancer Activities.[1][2] Frontiers in Pharmacology.[2] (Contextual grounding for cytotoxicity).

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Health and Safety Information Bulletin.[2][6] (Source for DMSO permeation data).

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[2] Retrieved from .[1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxoglaucine
Reactant of Route 2
Reactant of Route 2
Oxoglaucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.